molecular formula C13H9N B1196314 Benzo[h]quinoline CAS No. 230-27-3

Benzo[h]quinoline

Katalognummer: B1196314
CAS-Nummer: 230-27-3
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: WZJYKHNJTSNBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Benzo[h]quinoline (CAS 230-27-3) is a versatile tricyclic azaheterocyclic compound of significant interest in multidisciplinary research. It serves as a valuable scaffold in medicinal chemistry, materials science, and industrial applications. Researchers utilize this compound primarily as a key precursor for synthesizing novel derivatives with enhanced biological and physicochemical properties. In pharmaceutical research, this compound derivatives demonstrate promising anticancer activity by inducing oxidative stress-mediated DNA damage and apoptosis in various human cancer cell lines, including melanoma, and lung, breast, and colon cancers . Specific derivatives have shown potent cytotoxicity, with IC50 values reaching the low micromolar range (e.g., 4.7-7.6 μM), comparable to reference drugs like doxorubicin . Molecular docking studies confirm that these derivatives effectively interact with therapeutic targets such as Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR) . In agrochemical research, this compound derivatives exhibit strong insecticidal activity against disease-vector mosquitoes like Culex pipiens larvae, potentially through a multi-target mechanism involving key neuroreceptors such as acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs) . In materials science, novel alkylpiperazinyl this compound derivatives function as effective mixed-type corrosion inhibitors for carbon steel in acidic environments, forming protective layers on metal surfaces [citation:]. The parent compound is characterized by a molecular weight of 179.22 g/mol, a melting point of 48-54 °C, and a boiling point of 338-340.8 °C . This product is intended for research and further chemical synthesis. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

benzo[h]quinoline
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InChI

InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WZJYKHNJTSNBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1075199
Record name Benzo[h]quinoline
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dark yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 7,8-Benzoquinoline
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Vapor Pressure

0.000218 [mmHg]
Record name 7,8-Benzoquinoline
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CAS No.

230-27-3
Record name Benzo[h]quinoline
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Foundational & Exploratory

Benzo[h]quinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzo[h]quinoline For Researchers, Scientists, and Drug Development Professionals

Core Document ID: BZQ-TECH-GUIDE-20251218 Version: 1.0 Status: Final

Abstract

This compound, a heterocyclic aromatic compound, is a molecule of significant interest across various scientific disciplines, including medicinal chemistry, materials science, and analytical chemistry. This document provides a comprehensive technical overview of its core properties, analytical characterization, synthesis protocols, and key applications. Quantitative data are presented in structured tables for clarity. Detailed experimental methodologies and graphical representations of workflows and mechanisms are included to support advanced research and development activities.

Chemical Identity and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon in which a benzene (B151609) ring is fused to the 'h' side of a quinoline (B57606) molecule. Its unique structure imparts notable chemical and physical properties.

CAS Number: 230-27-3[1][2][3]

Synonyms: 4-Azaphenanthrene, 7,8-Benzoquinoline, α-Naphthoquinoline[1]

Structural and Molecular Data

The fundamental structural and molecular characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₉N[2]
Molecular Weight 179.22 g/mol [1][2]
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2N=CC=C3[4]
InChI Key WZJYKHNJTSNBHV-UHFFFAOYSA-N[5]
Appearance White to light yellow crystalline powder[1][6]
Physical and Thermodynamic Properties

Key physical and thermodynamic data are crucial for experimental design and application development.

PropertyValueUnitSource
Melting Point 48 - 54°C[1]
Boiling Point 338 - 340.8°C[1][5][7]
Flash Point 113 - 155.9°C[2][4][7]
Density ~1.2g/cm³[7]
Water Solubility (logS) -4.85mol/L[8]
Octanol/Water Partition Coeff. (logP) 3.388 - 3.43[5][8]
Enthalpy of Fusion (ΔfusH) 14.10kJ/mol[8]
Enthalpy of Sublimation (ΔsubH°) 80.80 - 90.20kJ/mol[8]
Ionization Energy 8.04 - 8.30eV[8]
Solubility Profile

This compound exhibits varied solubility depending on the solvent's polarity. A derivative, this compound-5,6-dione, shows good solubility in polar aprotic solvents like DMSO and DMF.[9] 10-Hydroxythis compound (B48255) is reported to be soluble in acetone, chloroform, and ethyl acetate (B1210297).[10] this compound itself is soluble in methanol.[11]

Spectroscopic and Analytical Data

Analytical characterization is fundamental for structure confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) is a preferred method for analysis.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: Data is available and can be used to identify the protons in the aromatic structure.[14][15][16]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.[14][17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of this compound is characterized by C-H wagging modes around 800 cm⁻¹.[19] Protonation or ionization affects the spectrum by decreasing the intensity of these modes and increasing intensities in the 1000 cm⁻¹ to 1800 cm⁻¹ range.[19] The NIST WebBook provides access to its gas-phase IR spectrum.[3][20][21]

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. This compound and its derivatives are known for their fluorescent properties, making UV-Vis and fluorescence spectroscopy key analytical tools.[1][22] Studies on 10-hydroxythis compound show distinct absorption and emission spectra that are solvent-dependent.[23][24]

Experimental Protocols: Synthesis Methodologies

The synthesis of the this compound core and its derivatives can be achieved through several methods.

One-Pot Multicomponent Synthesis of Arylated Tetrahydrothis compound-3-carbonitrile Derivatives

This protocol outlines an efficient method for synthesizing functionalized this compound derivatives which have shown potential as antidiabetic agents.[25]

  • Materials:

  • Procedure:

    • Combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, ethyl cyanoacetate, the selected aldehyde, and ammonium acetate in a 100 ml round-bottomed flask.

    • Add n-butanol as the solvent.

    • Reflux the mixture.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a DCM:methanol mobile phase.

    • Upon completion, proceed with product isolation and purification.

    • Characterize the final compounds using NMR (¹H, ¹³C) and mass spectrometry (EI-MS, HREI-MS).[25]

Synthesis via Friedländer Condensation

The Friedländer methodology can be employed to introduce this compound subunits into larger molecular architectures. This involves the condensation of an amino aldehyde with a compound containing an acetyl group. For example, 1-amino-2-naphthalenecarbaldehyde can be condensed with various acetylaromatics to yield the corresponding this compound derivatives.[26]

G General Workflow for Synthesis of this compound Derivatives cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Reactants Starting Materials (e.g., Naphthalenamine, Aldehydes, Ketones, Malonic Esters) Reaction Reaction Condition (e.g., One-Pot, Friedländer, Reflux in Solvent) Reactants->Reaction Combine Crude_Product Crude Product Mixture Reaction->Crude_Product Yields Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_Product->Purification Isolate Pure_Product Pure this compound Derivative Purification->Pure_Product Yields Analysis Characterization (NMR, MS, IR, HPLC) Pure_Product->Analysis Confirm Structure & Purity

Caption: General workflow for the synthesis and purification of this compound derivatives.

Biological Activity and Applications

This compound's rigid, planar structure and the presence of a nitrogen atom make it a versatile scaffold for various applications.

Medicinal Chemistry and Drug Development
  • Anticancer Potential: The planar aromatic system of this compound allows it to intercalate into DNA, making it a subject of interest in cancer research for its potential as a therapeutic agent.[1] It has been shown to bind to enzymes like DNA polymerase β and topoisomerase II.[4]

  • Antidiabetic Properties: Certain derivatives of tetrahydrothis compound have demonstrated potent inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, suggesting potential for developing new antidiabetic drugs.[25]

  • Cytotoxicity: The compound exhibits significant cytotoxicity against cancer cells, a property explored in the development of novel chemotherapeutics.[4]

G Mechanism of Biological Action cluster_cancer Anticancer Activity cluster_diabetes Antidiabetic Activity (Derivatives) BHQ This compound Scaffold DNA DNA Double Helix BHQ->DNA Intercalates Enzymes Topoisomerase II DNA Polymerase β BHQ->Enzymes Binds to Carb_Enzymes α-amylase α-glucosidase BHQ->Carb_Enzymes Inhibits Intercalation Inhibition of Replication/Transcription DNA->Intercalation Enzyme_Inhibition Disruption of DNA Repair/Replication Enzymes->Enzyme_Inhibition Carb_Inhibition Reduced Glucose Absorption Carb_Enzymes->Carb_Inhibition

Caption: Biological mechanisms of this compound and its derivatives.

Materials Science and Other Applications
  • Organic Light-Emitting Diodes (OLEDs): The notable fluorescence of this compound makes it a valuable compound in the development of materials for OLEDs.[1]

  • Fluorescent Probes: Its photophysical properties are utilized in creating fluorescent probes for biochemical assays.[1] For instance, 10-Hydroxythis compound is used to detect boronic acids and as a probe for proteins like human serum albumin.[10]

  • Coordination Chemistry: It serves as a ligand in the synthesis of complex organometallic compounds, such as osmium and ruthenium complexes containing N-heterocyclic carbene ligands.[2]

G Relationship between Properties and Applications Properties Core Properties Fluorescence Fluorescence Properties->Fluorescence Planarity Planar Aromatic Structure Properties->Planarity N_Atom Nitrogen Heteroatom (Lewis Base) Properties->N_Atom OLEDs OLEDs Fluorescence->OLEDs Probes Fluorescent Probes Fluorescence->Probes Anticancer Anticancer Agents Planarity->Anticancer enables DNA intercalation N_Atom->Probes influences sensing Ligands Coordination Chemistry (Ligands) N_Atom->Ligands enables metal coordination Applications Key Applications

Caption: Logical diagram linking the properties of this compound to its applications.

Safety and Handling

This compound is classified as a combustible solid.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as eye shields and gloves. It should be stored in a cool, dark, and well-sealed container.[10]

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety guidelines and regulations.

References

Benzo[h]quinoline: A Comprehensive Technical Guide on its Structure, Numbering, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the heterocyclic compound Benzo[h]quinoline, focusing on its chemical structure, systematic numbering, and its emerging role in medicinal chemistry. It aims to serve as a valuable resource for professionals in research and drug development by detailing its physicochemical properties, providing an experimental protocol for its synthesis, and elucidating its mechanism of action in cancer therapy.

Structure and Numbering

This compound, also known as 4-azaphenanthrene, is a polycyclic aromatic hydrocarbon and a nitrogen-containing heterocycle. Its structure consists of a benzene (B151609) ring fused to a quinoline (B57606) moiety at the 'h' face. The systematic numbering of the this compound ring system, according to IUPAC nomenclature, commences from the carbon atom adjacent to the nitrogen in the pyridine (B92270) ring, proceeding around the fused system.

Below is a diagram illustrating the structure and IUPAC numbering of the this compound core.

Caption: Structure and numbering of the this compound molecule.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 4-Azaphenanthrene, 7,8-Benzoquinoline, α-NaphthoquinolineChem-Impex[2], NIST[3]
CAS Number 230-27-3Chem-Impex[2], NIST[3]
Molecular Formula C₁₃H₉NPubChem[1], Chem-Impex[2]
Molecular Weight 179.22 g/mol PubChem[1], Chem-Impex[2]
Appearance White to light yellow crystalline powderChem-Impex[2]
Melting Point 48-50 °CSigma-Aldrich[4]
Boiling Point 338 °C at 719 mmHgSigma-Aldrich[4]
Purity ≥ 99% (GC)Chem-Impex[2]

Experimental Protocol: Synthesis of this compound via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines and can be adapted for the synthesis of this compound from 1-naphthylamine (B1663977). The reaction involves the heating of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.

Materials:

  • 1-Naphthylamine

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (B124822) (as oxidizing agent and solvent)

  • Ferrous sulfate (B86663) (to moderate the reaction)

  • Sodium hydroxide (B78521) solution (for work-up)

  • Steam distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to 1-naphthylamine with cooling and stirring.

  • Addition of Reagents: To the resulting sulfate salt, add anhydrous glycerol and a catalytic amount of ferrous sulfate. Finally, add nitrobenzene.

  • Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Once the reaction starts, remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

  • Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool and then carefully dilute it with water.

    • Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.

    • Remove unreacted nitrobenzene and the newly formed this compound by steam distillation.

  • Purification:

    • Separate the organic layer from the steam distillate.

    • The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

The workflow for the Skraup synthesis of this compound is depicted in the following diagram.

G Workflow for Skraup Synthesis of this compound start Start: 1-Naphthylamine, Glycerol, H₂SO₄, Nitrobenzene, FeSO₄ reaction Heating and Reflux start->reaction workup Cooling, Dilution with Water, and Neutralization with NaOH reaction->workup distillation Steam Distillation workup->distillation purification Separation and Purification (Vacuum Distillation/Recrystallization) distillation->purification end_product End Product: This compound purification->end_product

Caption: A schematic workflow of the Skraup synthesis for this compound.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound derivatives as anti-cancer agents. The proposed mechanism of action involves the induction of oxidative stress, leading to DNA damage and subsequent apoptosis in cancer cells.

Signaling Pathway of this compound-Induced Apoptosis:

This compound derivatives have been shown to increase the levels of intracellular Reactive Oxygen Species (ROS). This elevation in ROS leads to oxidative stress, which in turn causes DNA damage. The cell responds to this damage by activating the ATM (Ataxia-Telangiectasia Mutated) kinase, a key sensor of DNA double-strand breaks. Activated ATM then phosphorylates and activates the histone variant H2AX, a marker for DNA damage. This cascade of events ultimately triggers the apoptotic pathway, leading to programmed cell death. Furthermore, some this compound derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme for cell cycle progression, further contributing to their anti-proliferative effects.

The signaling pathway is illustrated in the diagram below.

G Proposed Signaling Pathway of this compound-Induced Apoptosis bhq This compound Derivative ros ↑ Intracellular ROS bhq->ros cdk2 CDK2 bhq->cdk2 Inhibition ox_stress Oxidative Stress ros->ox_stress dna_damage DNA Damage ox_stress->dna_damage atm ATM Activation dna_damage->atm h2ax H2AX Phosphorylation atm->h2ax apoptosis Apoptosis h2ax->apoptosis proliferation Cell Cycle Progression cdk2->proliferation

Caption: Signaling cascade of this compound-induced apoptosis in cancer cells.

Conclusion

This compound represents a significant scaffold in medicinal chemistry with promising applications, particularly in the development of novel anti-cancer therapeutics. A thorough understanding of its structure, properties, and synthesis is crucial for its exploration and utilization. The elucidated mechanism of action, involving the induction of oxidative stress and inhibition of key cell cycle regulators, provides a strong rationale for the continued investigation of this compound derivatives as potential drug candidates. This guide serves as a foundational resource to aid researchers in their efforts to harness the therapeutic potential of this versatile heterocyclic compound.

References

Synthesis of Benzo[h]quinoline via the Skraup Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Skraup reaction for the synthesis of benzo[h]quinoline, a significant heterocyclic scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, experimental protocols for key derivatives, and quantitative data to support research and development efforts.

Introduction to the Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines from an aromatic amine, glycerol (B35011), an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid.[1][2] The reaction is notoriously exothermic and requires careful control of reaction conditions.[2] The synthesis of this compound, also known as 4-azaphenanthrene, utilizes α-naphthylamine as the aromatic amine precursor.[1]

Reaction Mechanism

The Skraup synthesis of this compound proceeds through a well-established multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The nitrogen atom of α-naphthylamine acts as a nucleophile and adds to the acrolein via a Michael addition.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a dihydrothis compound.

  • Dehydration: The dihydro-intermediate is then dehydrated to form a tetrahydrothis compound derivative.

  • Oxidation: Finally, the tetrahydrothis compound is oxidized by an oxidizing agent, such as arsenic acid or nitrobenzene, to yield the aromatic this compound.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ (conc.) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct alpha_Naphthylamine α-Naphthylamine alpha_Naphthylamine->Michael_Adduct + Dihydrobenzoquinoline Dihydrothis compound Michael_Adduct->Dihydrobenzoquinoline Cyclization Tetrahydrobenzoquinoline Tetrahydrothis compound Dihydrobenzoquinoline->Tetrahydrobenzoquinoline -H₂O Benzoquinoline This compound Tetrahydrobenzoquinoline->Benzoquinoline Oxidation Oxidizing_Agent Oxidizing Agent (e.g., As₂O₅)

Quantitative Data on Reaction Yields

The yield of the Skraup reaction for the synthesis of this compound and its derivatives is influenced by the substituents on the starting α-naphthylamine and the choice of oxidizing agent. The following tables summarize reported yields for various derivatives.

Starting MaterialProductOxidizing AgentModeratorYield (%)
4-Bromo-1-naphthylamine6-Bromothis compoundArsenic Acid-Fair
4-Nitro-1-naphthylamine6-Nitrothis compoundArsenic AcidAcetic AcidPoor (2.1%)
5-Nitro-1-naphthylamine7-Nitrothis compoundArsenic AcidBoric AcidPoor (3.8%)

Experimental Protocols

Detailed experimental procedures are crucial for the successful and safe execution of the Skraup reaction. The following protocols are adapted from established literature procedures.

Synthesis of 6-Bromothis compound

Materials:

  • Crude 4-bromo-1-naphthylamine (37 g)

  • Syrupy arsenic acid (30 g)

  • Glycerol (90 g)

  • Concentrated sulfuric acid (57 g)

Procedure:

  • In a suitable reaction vessel, mix the crude 4-bromo-1-naphthylamine, syrupy arsenic acid, and glycerol.

  • With stirring, add the concentrated sulfuric acid dropwise.

  • Heat the mixture in an oil bath, gradually increasing the temperature from 95°C to 125°C over one hour.

  • Maintain the temperature at 135°C for an additional six hours. Careful temperature control is necessary to manage foaming.

  • After cooling, pour the reaction mixture into cold water and let it stand overnight.

  • Filter the mixture. Basify the cold filtrate to precipitate the crude 6-bromothis compound.

  • Purify the product by recrystallization from ligroin and then from alcohol.

Synthesis of 6-Nitrothis compound

Materials:

  • 4-Nitro-1-naphthylamine (10 g)

  • Syrupy arsenic acid (10.5 g)

  • Glycerol (25 g)

  • Acetic acid (25 ml)

  • Concentrated sulfuric acid (11 ml)

Procedure:

  • Combine 4-nitro-1-naphthylamine, syrupy arsenic acid, glycerol, and acetic acid in a flask and heat to 110°C in an oil bath.

  • Slowly add concentrated sulfuric acid and gently reflux the mixture at 120°C for ten hours.

  • Pour the reaction mixture into water and allow it to stand overnight.

  • Filter the hot solution to remove tar and charcoal.

  • Upon cooling and addition of alkali to the filtrate, a brownish-yellow solid will separate.

  • Recrystallize the product twice from ethyl alcohol and once from a methanol-water mixture to obtain light yellow needles of 6-nitrothis compound.

Synthesis of 7-Nitrothis compound

Materials:

  • 5-Nitro-1-naphthylamine (7.0 g)

  • Ferrous sulfate (B86663) (1.5 g)

  • Glycerol (13.5 g)

  • Boric acid (4.5 g)

  • Syrupy arsenic acid (10 g)

  • Concentrated sulfuric acid (7.5 ml)

Procedure:

  • To a mixture of ferrous sulfate and 5-nitro-1-naphthylamine, add glycerol in which boric acid has been previously dissolved.

  • Add syrupy arsenic acid, followed by the slow and careful addition of concentrated sulfuric acid with stirring.

  • Heat the mixture under reflux in an oil bath at 140°C for twelve hours.

  • Pour the reaction mixture into water and let it stand overnight.

  • Warm the suspension and filter while hot. The filtrate is discarded.

  • Extract the residue with three successive portions of hot alcohol to obtain the crude 7-nitrothis compound.

  • Recrystallize from alcohol to yield white, feathery needles.

Experimental Workflow

The general workflow for the synthesis of this compound via the Skraup reaction involves several key stages, from reagent mixing to product purification.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Mix α-Naphthylamine, Glycerol, & Oxidizing Agent Add_Acid Slowly Add Conc. H₂SO₄ Reagents->Add_Acid Heating Heat Mixture (Controlled Temperature) Add_Acid->Heating Reflux Reflux for Several Hours Heating->Reflux Quench Pour into Water Reflux->Quench Neutralize Neutralize with Base Quench->Neutralize Filter Filter Crude Product Neutralize->Filter Recrystallize Recrystallize from Appropriate Solvent Filter->Recrystallize Final_Product Final_Product Recrystallize->Final_Product Pure this compound

Conclusion

The Skraup synthesis remains a valuable and direct method for the preparation of benzo[h]quinolines. Despite the often harsh reaction conditions and the potential for low yields with certain substituted precursors, a thorough understanding of the reaction mechanism and careful adherence to experimental protocols can lead to the successful synthesis of this important heterocyclic system. The data and procedures presented in this guide are intended to provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to explore the rich chemistry of this compound and its derivatives.

References

The Friedländer Synthesis: A Technical Guide to the Preparation of Bioactive Benzo[h]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the Friedländer synthesis for the preparation of Benzo[h]quinoline derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Benzo[h]quinolines are a prominent scaffold in numerous biologically active molecules, exhibiting a range of therapeutic properties, including anticancer, antibacterial, and antifungal activities.[1][2] This guide provides a comprehensive overview of the synthetic methodologies, quantitative data on reaction outcomes, detailed experimental protocols, and insights into the mechanism of action of these compounds, particularly their role in inducing DNA damage signaling pathways in cancer cells.

Core Synthesis Strategy: The Friedländer Annulation

The Friedländer synthesis, a classical and versatile method for the construction of quinoline (B57606) rings, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[3][4] This reaction can be catalyzed by either acids or bases and proceeds through a cyclocondensation mechanism. For the synthesis of this compound derivatives, the typical starting materials are 1-amino-2-naphthaldehyde or related amino-naphthalene carbonyl compounds.

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed via two primary pathways, contingent on the reaction conditions:

  • Aldol (B89426) Condensation Pathway (Base-Catalyzed): This pathway commences with an aldol condensation between the o-aminoaryl carbonyl compound and the α-methylene ketone. The resulting aldol adduct undergoes intramolecular cyclization through the nucleophilic attack of the amino group on the carbonyl, followed by dehydration to furnish the this compound ring system.[3]

  • Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic conditions, the reaction is often initiated by the formation of a Schiff base (imine) between the o-aminoaryl carbonyl and the enol or enamine of the ketone. This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to yield the final product.[4]

Quantitative Data Overview

The efficiency of the Friedländer synthesis for this compound derivatives is influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction conditions and yields, as well as the biological activity of selected derivatives.

Entry2-Aminoaryl Carbonylα-Methylene KetoneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
11-Amino-2-naphthaldehydeAcetophenoneKOHEthanolReflux485[5]
21-Amino-2-naphthaldehydeCyclohexanoneSodium EthoxideEthanolReflux291
31-Amino-2-naphthaldehydeEthyl acetoacetatep-Toluenesulfonic acidTolueneReflux688[6]
4N-(1-naphthyl)acetamideVilsmeier-Haack ReagentPOCl₃DMF8015-[5]
56-Methoxy-3,4-dihydronaphthalen-1(2H)-oneEthyl cyanoacetate (B8463686) & various aldehydesAmmonium (B1175870) acetate (B1210297)n-ButanolReflux1265-85[7]
CompoundG361 (Skin Cancer)H460 (Lung Cancer)MCF7 (Breast Cancer)HCT116 (Colon Cancer)Reference
3e 5.36.87.66.8[8]
3f -5.44.74.9[8]
3h ----[8]
3j -4.85.26.8[8]
Doxorubicin -2.1--[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound precursors and derivatives.

Synthesis of 2-Chloro-benzo[h]quinoline-3-carbaldehyde

This protocol describes the synthesis of a key intermediate for further functionalization.

Materials:

  • N-(1-naphthyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (6.5 ml, 70 mmol) to N,N-dimethylformamide (2.3 ml, 30 mmol) at 0 °C (273 K).[5]

  • To this adduct, N-(1-naphthyl)acetamide (1.85 g, 10 mmol) is added.[5]

  • The reaction mixture is heated at 80 °C (353 K) for 15 hours.[5]

  • After cooling, the mixture is poured onto ice.[5]

  • The resulting white precipitate is collected by filtration and dried.[5]

  • The crude product is purified by recrystallization from a petroleum ether/ethyl acetate mixture.[5]

General Procedure for the Friedländer Synthesis of Arylated Tetrahydrothis compound-3-carbonitrile Derivatives

This one-pot multicomponent reaction provides a straightforward route to a variety of substituted Benzo[h]quinolines.

Materials:

  • 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one

  • Ethyl cyanoacetate

  • Substituted aldehyde

  • Ammonium acetate

  • n-Butanol

  • Ethanol

Procedure:

  • In a 100 ml round-bottomed flask, combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 mmol), ethyl cyanoacetate (1.1 mmol), the appropriate aldehyde (1 mmol), and ammonium acetate (1 mmol) in n-butanol (20 ml).[7]

  • Reflux the reaction mixture for 12 hours.[7]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a dichloromethane:methanol mobile phase.[7]

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

  • Filter the solid product and wash with a small amount of cold ethanol.[7]

  • Air-dry the purified product.[7]

Mechanism of Action: Induction of DNA Damage Signaling

Recent studies have elucidated that the anticancer activity of certain this compound derivatives stems from their ability to induce oxidative stress, leading to DNA damage and the activation of apoptotic pathways in cancer cells.[8]

Oxidative Stress and DNA Damage

The introduction of arylated Benzo[h]quinolines into cancer cells leads to an increase in intracellular reactive oxygen species (ROS).[8][9] This elevated oxidative stress results in damage to cellular components, most critically, to DNA. One of the key lesions formed is double-strand breaks (DSBs), a severe form of DNA damage that can trigger cell cycle arrest and apoptosis if not repaired.[10]

Activation of the ATM/H2AX Signaling Pathway

The cellular response to DSBs is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) signaling pathway.[3] Upon detection of DSBs, ATM is activated and phosphorylates a histone variant, H2AX, at serine 139, forming γH2AX.[8][11] This phosphorylation event serves as a beacon, recruiting a cascade of DNA repair proteins to the site of damage. The overexpression of ATM and H2AX has been observed in cancer cells treated with bioactive this compound derivatives, confirming the activation of this DNA damage signaling pathway.[8]

dot

DNA_Damage_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment Benzo_h_quinoline This compound Derivative ROS Increased ROS (Oxidative Stress) Benzo_h_quinoline->ROS DNA_Damage DNA Double-Strand Breaks (DSBs) ROS->DNA_Damage ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive activates ATM_active ATM-P (active) ATM_inactive->ATM_active autophosphorylation H2AX H2AX ATM_active->H2AX phosphorylates gamma_H2AX γH2AX (pS139) DDR DNA Damage Response Activation gamma_H2AX->DDR recruits repair proteins Apoptosis Apoptosis DDR->Apoptosis if damage is severe

Caption: Oxidative stress-induced DNA damage signaling pathway.

Experimental Workflow for Investigating Mechanism of Action

To elucidate the molecular mechanisms underlying the anticancer activity of this compound derivatives, a series of in vitro bioassays are typically employed. The following workflow outlines the key experiments.

dot

Experimental_Workflow Start Synthesized This compound Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Select_Lead Select Lead Compounds MTT_Assay->Select_Lead ROS_Detection Intracellular ROS Detection Assay Select_Lead->ROS_Detection IC50 determination Western_Blot Western Blot Analysis (ATM, p-ATM, H2AX, γH2AX) ROS_Detection->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Western_Blot->Apoptosis_Assay Conclusion Elucidation of Mechanism of Action Apoptosis_Assay->Conclusion

Caption: Experimental workflow for mechanistic studies.

This technical guide provides a foundational understanding of the Friedländer synthesis for preparing this compound derivatives and delves into their promising applications in cancer therapy. The detailed protocols and mechanistic insights are intended to facilitate further research and development in this important area of medicinal chemistry.

References

Unveiling the Photophysical intricacies of Benzo[h]quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[h]quinoline, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique photophysical properties are fundamental to its application in fluorescent probes, organic light-emitting diodes (OLEDs), and as a photosensitizer in photodynamic therapy. This technical guide provides an in-depth exploration of the core photophysical characteristics of this compound, detailing experimental methodologies and the underlying mechanisms governing its light-matter interactions.

Core Photophysical Properties

The photophysical behavior of this compound is intrinsically linked to its electronic structure, which is susceptible to environmental factors such as solvent polarity and pH. Upon absorption of ultraviolet light, the molecule transitions to an excited electronic state, from which it can relax through various pathways, including fluorescence and non-radiative decay.

Data Presentation: Photophysical Parameters of this compound

The following table summarizes the key photophysical parameters for unsubstituted this compound in various solvents. These values are critical for understanding its behavior in different chemical environments and for designing applications that leverage its fluorescent properties.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
Hexane~345363-3.2[1]
Dichloromethane-367 (neutral), 416 (protonated)[2]0.15 (native state)[2]-
Methanol~345368-6.4[1]
Water~345370 (neutral), 435 (protonated)[1]-Neutral: 7.65, Cation: 9.26 (with a 6.45 ns rise time)[1]
Trifluoroethanol (TFE)~345435 (protonated)[1]-8.3[1]

Note: The data presented is a compilation from various sources and may refer to 7,8-Benzoquinoline, a common isomer. The distinction is made where the source specifies. The quantum yield in its "native state" is reported to be approximately 15%.[2]

Experimental Protocols

Accurate determination of the photophysical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is employed to determine the wavelengths at which this compound absorbs light, corresponding to electronic transitions from the ground state to excited states.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the desired spectroscopic grade solvent (e.g., cyclohexane, ethanol, DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 10 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance spectra of the this compound solutions from 200 nm to 500 nm.

    • Ensure that the maximum absorbance falls within the linear dynamic range of the instrument (typically 0.1 to 1.0).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

This method is used to measure the emission spectrum of this compound and to determine its fluorescence quantum yield.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of this compound in the chosen solvent with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.[3]

  • Instrumentation: Utilize a calibrated spectrofluorometer.

  • Measurement:

    • Record the emission spectrum by exciting the sample at its absorption maximum (λ_abs). The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-IR region.

    • To determine the fluorescence quantum yield (Φ_f), a comparative method is often employed using a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.546).[1]

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.

  • Data Analysis: The quantum yield is calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τ_f), which is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Time-Correlated Single-Photon Counting (TCSPC) is the most common technique.[4] This involves a pulsed light source (e.g., a laser diode or a nanosecond flash lamp) for excitation and a sensitive, high-speed detector.[1][5]

  • Measurement:

    • The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

    • This process is repeated at a high repetition rate to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The instrument response function (IRF) is measured using a scattering solution (e.g., Ludox) and is deconvoluted from the sample decay to obtain an accurate lifetime.[1]

Key Photophysical Processes and Mechanisms

The photophysics of this compound are significantly influenced by its interaction with the surrounding environment, particularly through protonation in the excited state.

Excited-State Protonation (ESP)

In protic solvents, this compound can undergo protonation at the nitrogen atom in the excited state. This process is often much faster than in the ground state due to the increased basicity of the nitrogen atom upon photoexcitation.

The mechanism involves the absorption of a photon by the neutral this compound molecule, followed by a rapid proton transfer from a solvent molecule to the nitrogen atom of the excited this compound. This results in the formation of a protonated species (cation) which then fluoresces at a longer wavelength (red-shifted) compared to the neutral form.[2] In water, this process has been observed to be diffusion-controlled and irreversible.[1][6]

G Excited-State Protonation of this compound cluster_ground Ground State (S0) BQ Excited BQ (BQ) BQ->BQ BQH+ Excited Protonated BQ (BQH+) BQ->BQH+ Proton Transfer (+H+) BQH+->BQ Deprotonation (-H+) BQH+->BQH+ BQ* BQ* BQ*->BQ Fluorescence (hν)

Excited-State Protonation Pathway of this compound.
Experimental Workflow for Photophysical Characterization

The comprehensive characterization of the photophysical properties of this compound involves a series of interconnected experiments. The following workflow outlines the logical progression of these measurements.

G Experimental Workflow for Photophysical Characterization Start Start Prep Sample Preparation (Varying Concentrations & Solvents) Start->Prep UVVis UV-Vis Absorption Spectroscopy Prep->UVVis Lifetime_Meas Time-Resolved Fluorescence Spectroscopy Prep->Lifetime_Meas Det_lambda_abs Determine λ_abs UVVis->Det_lambda_abs Fluo_Spec Steady-State Fluorescence Spectroscopy Det_lambda_abs->Fluo_Spec Det_lambda_em Determine λ_em Fluo_Spec->Det_lambda_em QY_Meas Quantum Yield Measurement Fluo_Spec->QY_Meas Data_Analysis Data Analysis & Interpretation QY_Meas->Data_Analysis Lifetime_Meas->Data_Analysis End End Data_Analysis->End

A typical workflow for characterizing photophysical properties.

Conclusion

The photophysical properties of this compound are multifaceted and highly sensitive to its environment. A thorough understanding of its absorption, emission, quantum yield, and fluorescence lifetime, along with the mechanisms of excited-state processes, is paramount for its effective utilization in various scientific and technological fields. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important class of molecules. Further investigations into the photophysics of novel this compound derivatives will undoubtedly continue to expand their applications in drug development and materials science.

References

An In-depth Technical Guide to the Electrochemical Properties of Benzo[h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of Benzo[h]quinoline, a key heterocyclic aromatic compound. Given the relative scarcity of direct experimental data on the parent molecule, this document synthesizes available information on its derivatives and related aza-aromatic compounds, alongside established electrochemical methodologies and computational insights. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this chemical entity.

Introduction to this compound

This compound (also known as 4-azaphenanthrene) is a polycyclic aromatic hydrocarbon containing a nitrogen atom within its fused ring system. Its unique electronic structure makes it a valuable scaffold in medicinal chemistry, materials science, and as an intermediate in organic synthesis. The electrochemical behavior of this compound is of fundamental interest as it governs its electron transfer capabilities, which are crucial for applications in areas such as organic electronics, sensor development, and understanding its metabolic pathways and potential biological redox activity.

Electrochemical Behavior and Redox Properties

Direct and comprehensive experimental electrochemical data for the parent this compound molecule is limited in publicly accessible literature. However, studies on its derivatives and analogous aromatic systems provide significant insights into its expected redox characteristics.

Oxidation and Reduction Potentials

Electrochemical studies on derivatives of this compound indicate that the molecule is susceptible to oxidation. In a study focused on novel Benzo[h]quinolin-10-ol derivatives for use in dye-sensitized solar cells, cyclic voltammetry (CV) was employed to determine their electrochemical behavior.[1] For one such derivative, 10-hydroxythis compound-7,9-di(cyanoacrylic) acid, an oxidation potential onset was observed at 0.53 V (versus an unspecified reference electrode) in a solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6) in dimethylformamide (DMF).[1] Notably, in this particular study, no reduction process was observed for the derivative under the experimental conditions.[1]

The introduction of electron-withdrawing or electron-donating groups to the this compound core is expected to significantly modulate its redox potentials. For instance, the presence of electron-withdrawing groups, such as the cyanoacrylic acid moieties in the aforementioned study, generally makes oxidation more difficult (shifts the potential to more positive values) and reduction easier.

Table 1: Summary of Available Quantitative Electrochemical Data for a this compound Derivative

CompoundEoxonset (V)Solvent/ElectrolyteTechniqueNotes
10-hydroxythis compound-7,9-di(cyanoacrylic) acid0.53DMF / Bu4NPF6Cyclic Voltammetry (CV)No reduction process was observed.[1]
Computational Studies

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) serve as powerful tools for predicting the electrochemical properties of molecules. Studies on related heterocyclic systems, such as quinoxalin-2(H)-one, have successfully used DFT to calculate redox potentials that correlate well with experimental findings.[3][4] Such calculations typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron (oxidation potential), while the LUMO energy relates to its ability to accept an electron (reduction potential). A similar theoretical approach could be applied to this compound to estimate its fundamental redox potentials.

Experimental Protocols for Electrochemical Analysis

The following section details a generalized experimental protocol for investigating the electrochemical properties of this compound using cyclic voltammetry, based on standard practices for the analysis of organic and heterocyclic compounds.[5][6]

Materials and Equipment
  • Potentiostat/Galvanostat: Equipped with software for data acquisition and analysis.

  • Electrochemical Cell: A standard three-electrode cell.

  • Working Electrode (WE): Glassy carbon electrode (GCE) is commonly used for organic compounds. Platinum or gold electrodes can also be employed.

  • Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a Saturated Calomel Electrode (SCE).

  • Counter Electrode (CE): A platinum wire or graphite (B72142) rod with a surface area significantly larger than the working electrode.[5]

  • Solvent: Aprotic polar organic solvents such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are typically used. The solvent must be of high purity (electrochemical grade).

  • Supporting Electrolyte: A salt to ensure solution conductivity. Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP) at a concentration of 0.1 M are common choices.

  • Analyte: High-purity this compound.

  • Inert Gas: High-purity nitrogen (N2) or argon (Ar) for deaerating the solution.

Experimental Procedure: Cyclic Voltammetry
  • Electrode Preparation:

    • Polish the working electrode (e.g., GCE) with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

    • Ensure the reference and counter electrodes are clean and properly filled (if applicable).

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen solvent (e.g., ACN).

    • Dissolve a known concentration of this compound (typically 1-5 mM) in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared solution.

    • Deaerate the solution by bubbling with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial and Final Potential: Set a wide potential window to start (e.g., -2.5 V to +2.5 V vs. Ag/AgCl) to scout for redox events. This window should be within the solvent's electrochemical window.

      • Vertex Potentials: Once redox peaks are identified, narrow the potential range to scan just beyond the peak potentials.

      • Scan Rate: Begin with a standard scan rate (e.g., 100 mV/s). A series of scans at different rates (e.g., 20, 50, 100, 200, 500 mV/s) can be performed to investigate the nature of the electron transfer process.

    • Run the experiment and record the cyclic voltammogram (a plot of current vs. potential).

  • Data Analysis:

    • From the voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).

    • Calculate the formal reduction potential (E0') as the average of the peak potentials: E0' = (Epa + Epc) / 2.

    • Determine the peak separation (ΔEp): ΔEp = |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically close to 59 mV at 25 °C.

    • Analyze the relationship between peak current and the square root of the scan rate. A linear relationship suggests a diffusion-controlled process.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the typical workflow for conducting a cyclic voltammetry experiment to study a compound like this compound.

CV_Workflow cluster_prep Preparation Stage cluster_measurement Measurement Stage cluster_analysis Analysis Stage A Polish and Clean Working Electrode B Prepare Analyte Solution (this compound in Solvent + Electrolyte) A->B C Assemble Three-Electrode Cell B->C D Deaerate Solution with Inert Gas (N2/Ar) C->D E Connect to Potentiostat and Set Parameters D->E F Run Cyclic Voltammetry Scan E->F G Record Voltammogram (Current vs. Potential) F->G H Identify Peak Potentials (Epa, Epc) and Currents (Ipa, Ipc) G->H I Calculate Redox Parameters (E0', ΔEp) H->I

Caption: Workflow for Cyclic Voltammetry Analysis.

Hypothetical Redox Mechanism

While a specific, experimentally verified mechanism for this compound is not available, a general representation of a one-electron reversible redox process for an aromatic heterocycle (Ar-N) can be visualized. The process involves the removal of an electron (oxidation) to form a radical cation and the addition of an electron (reduction) to form a radical anion.

Redox_Mechanism ArN This compound (Neutral) ArN_plus Radical Cation (Oxidized Form) ArN->ArN_plus - e- (Oxidation) ArN_minus Radical Anion (Reduced Form) ArN->ArN_minus + e- (Reduction) ArN_plus->ArN + e- (Reduction) ArN_minus->ArN - e- (Oxidation)

Caption: Generalized Reversible Redox Process.

Conclusion

The electrochemical properties of this compound are integral to its potential applications in diverse scientific fields. While direct experimental data on the parent compound remains an area for further investigation, analysis of its derivatives and the application of standard electrochemical protocols provide a solid framework for its characterization. The oxidation potential onset of a functionalized derivative has been reported, and it is anticipated that the core structure undergoes both oxidation and reduction. Future work, combining detailed experimental studies using techniques like cyclic voltammetry with advanced computational modeling, will be crucial to fully elucidate the redox mechanisms and potentials of this compound, thereby enabling its more effective use in drug development and materials science.

References

An In-depth Technical Guide to the Solubility of Benzo[h]quinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzo[h]quinoline in organic solvents. This compound, a polycyclic aromatic azaarene, is a crucial scaffold in medicinal chemistry and materials science. Its solubility is a critical parameter for its synthesis, purification, formulation, and biological activity assessment. This document summarizes the available solubility data, details the experimental protocols for its determination, and provides a visual representation of a typical experimental workflow.

Solubility Data of this compound and Structural Analogs

Quantitative experimental data on the solubility of this compound in a wide range of organic solvents is notably scarce in publicly available literature. However, general observations and data from structurally similar compounds, such as the parent quinoline (B57606) and the analogous carbocycle phenanthrene, can provide valuable insights.

General Solubility of this compound:

This compound is generally described as a solid that is soluble in many common organic solvents. One source indicates that its solubility in methanol (B129727) is high, resulting in an "almost transparent" solution. Its derivatives have been reported to be recrystallized from mixtures of ethanol (B145695) and diethyl ether, implying solubility in these solvent systems.

Quantitative Solubility Data:

Due to the limited specific data for this compound, the following tables include data for its parent compound, quinoline, and a structurally related polycyclic aromatic hydrocarbon, phenanthrene, to offer a comparative perspective on its likely solubility behavior.

Table 1: Solubility of Quinoline in Organic Solvents

SolventTemperature (°C)SolubilityReference
Water206.1 g/L[1]
Ethanol-Readily Soluble[2][3]
Diethyl Ether-Readily Soluble[2][3]
Acetone-Miscible[1]
Benzene-Miscible[1]
Carbon Disulfide-Miscible[1]

Table 2: Solubility of Phenanthrene in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Benzene25~50[4]
Toluene25~41.7[4]
Carbon Tetrachloride25~41.7[4]
Chloroform-Soluble[5]
Hexane-Soluble[5]
Acetonitrile-Soluble[5]
Ethanol (95%)Cold~1.67[4]
Ethanol (95%)Boiling~10[4]
Diethyl Ether25~30.3[4]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent can be performed using several well-established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the analytical instrumentation at hand.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker bath is commonly used for this purpose.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared from standard solutions of known concentrations is used for quantification.

Gravimetric Method

The gravimetric method is a straightforward and classical technique for determining solubility.

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.

  • Aliquot Collection: A known volume or weight of the clear, saturated solution is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish).[6]

  • Solvent Evaporation: The solvent is slowly evaporated from the container, typically in a fume hood or under a gentle stream of inert gas, leaving behind the non-volatile this compound.[6]

  • Drying and Weighing: The container with the residue is dried to a constant weight in an oven at a temperature below the melting point of this compound.[6] The weight of the dissolved solid is then determined by subtracting the initial weight of the empty container.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent used.

UV-Vis Spectrophotometry

This method is suitable for compounds that have a distinct chromophore and absorb light in the UV-Vis region.

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared and filtered as in the shake-flask method.

  • Dilution: The saturated solution is carefully diluted with the same solvent to bring the absorbance within the linear range of the spectrophotometer. The dilution factor must be accurately recorded.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

  • Quantification: The concentration of the diluted solution is determined using a calibration curve of absorbance versus concentration, prepared from standard solutions of this compound in the same solvent. The solubility of the original saturated solution is then calculated by multiplying the determined concentration by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of a solid organic compound.

Solubility_Workflow start Start prep_compound Prepare Solid Compound (e.g., this compound) start->prep_compound prep_solvent Select & Prepare Organic Solvent start->prep_solvent mix Add Excess Solid to Known Volume of Solvent prep_compound->mix prep_solvent->mix equilibrate Equilibrate at Constant Temperature (e.g., Shake-Flask) mix->equilibrate separate Separate Solid & Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute Concentration in Saturated Solution separate->quantify hplc HPLC-UV quantify->hplc  High Accuracy gravimetric Gravimetric Analysis quantify->gravimetric  Simple uv_vis UV-Vis Spectroscopy quantify->uv_vis  Rapid calculate Calculate Solubility hplc->calculate gravimetric->calculate uv_vis->calculate end End calculate->end

Caption: Generalized workflow for determining the solubility of a solid organic compound.

References

A Technical Guide to the Natural Sources of Benzo[h]quinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Benzo[h]quinoline alkaloids, with a focus on sanguinarine (B192314) and decarine (B1680282). The document details their origins in the plant kingdom, quantitative data on their prevalence, and detailed experimental protocols for their extraction and analysis. Furthermore, it elucidates the known pharmacological signaling pathways modulated by these alkaloids, offering critical insights for drug discovery and development.

Introduction to this compound Alkaloids

This compound alkaloids are a class of heterocyclic aromatic organic compounds characterized by a quinoline (B57606) ring fused with a benzene (B151609) ring. These natural products have garnered significant attention in the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide will focus on two prominent members of this class: sanguinarine and decarine.

Sanguinarine: A Potent Alkaloid from the Poppy Family

Sanguinarine is a well-studied this compound alkaloid predominantly found in plants belonging to the Papaveraceae family.

Natural Sources of Sanguinarine

The primary plant sources of sanguinarine are:

  • Bloodroot (Sanguinaria canadensis) : The rhizomes of this plant are a particularly rich source of sanguinarine.

  • Plume Poppy (Macleaya cordata) : This perennial herb is a significant commercial source for sanguinarine extraction.[1]

  • Mexican Prickly Poppy (Argemone mexicana) : The seeds of this plant contain notable amounts of sanguinarine.[2]

  • Greater Celandine (Chelidonium majus) : This plant is another recognized source of sanguinarine.[2]

  • Opium Poppy (Papaver somniferum) : Sanguinarine is also produced in suspension cultures of opium poppy cells.[3][4]

Quantitative Data

The concentration of sanguinarine can vary depending on the plant species, tissue type, and environmental conditions.

Plant SpeciesPlant PartAlkaloidConcentrationReference
Sanguinaria canadensisRhizomeSanguinarine0.55% of fresh plant material[5]
Sanguinaria canadensisRhizomeSanguinarine44.8% of total alkaloids[5]
Macleaya cordataWhole PlantTotal Alkaloids0.7% yield from dried plant material[6][7]
Experimental Protocols

This protocol details the extraction of total alkaloids from the dried whole plant of Macleaya cordata.[6][7]

Materials:

  • Ground, air-dried whole plant of Macleaya cordata

  • 95% Ethanol (B145695)

  • 1% (v/v) Sulfuric acid solution

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Filtration apparatus

Procedure:

  • Soak 1 kg of the ground, air-dried plant material in 5 L of 95% ethanol for 48 hours. Repeat this step three times.

  • Combine the ethanol extracts and dry them to obtain a residue.

  • Resuspend the dried extract in 5 L of 1% (v/v) sulfuric acid solution and leave it overnight.

  • Filter the suspension to separate the acidic aqueous solution containing the alkaloids from the insoluble material.

  • Alkalize the filtrate by adding 10% aqueous NaOH solution until the pH reaches 10. This will precipitate the total alkaloids.

  • Collect the precipitated alkaloids by filtration. The resulting crude alkaloid mixture can then be further purified.

A common method for the quantification of sanguinarine in plant extracts is reverse-phase HPLC.

Instrumentation:

  • HPLC system with a C18 column

  • UV detector

Mobile Phase:

Procedure:

  • Prepare a standard solution of sanguinarine of known concentration.

  • Dissolve the crude alkaloid extract in a suitable solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution at a specific wavelength (e.g., 254 nm).

  • Identify the sanguinarine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of sanguinarine in the sample by comparing the peak area with the standard curve.

Pharmacological Signaling Pathways

Sanguinarine exerts its biological effects by modulating a variety of cellular signaling pathways.

Sanguinarine has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells through multiple mechanisms:

  • PI3K/Akt/mTOR Pathway : Sanguinarine can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[8][9]

  • JAK/STAT Pathway : It can also suppress the JAK/STAT signaling cascade, which is often constitutively active in cancer cells and promotes their growth.[9][10]

  • NF-κB Pathway : Sanguinarine is a potent inhibitor of NF-κB activation, a key transcription factor involved in inflammation and cell survival.[9][11]

  • MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis, is also a target of sanguinarine.[9]

Recent studies have indicated that sanguinarine can induce ferroptosis, a form of iron-dependent cell death, in cancer cells by regulating the ROS/BACH1/HMOX1 signaling pathway.[12]

Sanguinarine has also been reported to influence the TGF-β and Wnt/β-catenin signaling pathways, which are involved in a wide range of cellular processes, including development and disease.[9]

Sanguinarine_Signaling_Pathways Sanguinarine Sanguinarine PI3K_Akt PI3K/Akt/mTOR Pathway Sanguinarine->PI3K_Akt JAK_STAT JAK/STAT Pathway Sanguinarine->JAK_STAT NF_kB NF-κB Pathway Sanguinarine->NF_kB MAPK MAPK Pathway Sanguinarine->MAPK ROS_BACH1_HMOX1 ROS/BACH1/HMOX1 Pathway Sanguinarine->ROS_BACH1_HMOX1 TGF_beta TGF-β Pathway Sanguinarine->TGF_beta Wnt_beta_catenin Wnt/β-catenin Pathway Sanguinarine->Wnt_beta_catenin Apoptosis Apoptosis & Cell Cycle Arrest PI3K_Akt->Apoptosis JAK_STAT->Apoptosis NF_kB->Apoptosis MAPK->Apoptosis Ferroptosis Ferroptosis ROS_BACH1_HMOX1->Ferroptosis Cellular_Processes Various Cellular Processes TGF_beta->Cellular_Processes Wnt_beta_catenin->Cellular_Processes

Caption: Signaling pathways modulated by Sanguinarine.

Decarine: An Alkaloid from the Rue Family

Decarine is another this compound alkaloid with recognized biological activity, primarily found in plants of the Rutaceae family.

Natural Sources of Decarine

The main plant sources of decarine belong to the genus Zanthoxylum:

  • Zanthoxylum syncarpum : The stem of this plant has been identified as a source of decarine.[8]

  • Zanthoxylum rhoifolium : This species is also known to contain decarine.[12]

  • Zanthoxylum riedelianum : A derivative, 6-acetonyl-N-methyl-dihydrodecarine, has been isolated from the roots of this plant.[10]

Quantitative Data

Currently, there is limited publicly available quantitative data on the concentration of decarine in its natural sources. Further research is required to establish the typical yield of decarine from various Zanthoxylum species.

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of decarine are not as widely published as those for sanguinarine. However, general alkaloid extraction methods, similar to the one described for sanguinarine, can be adapted for the extraction of decarine from Zanthoxylum species. Subsequent purification would likely involve chromatographic techniques such as column chromatography and preparative HPLC. Quantification can be achieved using methods like UPLC-DAD-ESI-QTOF-MS/MS, which has been successfully used for the analysis of other alkaloids in Zanthoxylum species.[10]

Decarine_Workflow Zanthoxylum Zanthoxylum spp. (e.g., Z. syncarpum) Extraction General Alkaloid Extraction Zanthoxylum->Extraction Purification Chromatographic Purification (Column, Prep-HPLC) Extraction->Purification Quantification Quantification (UPLC-MS/MS) Purification->Quantification Decarine Isolated Decarine Quantification->Decarine

Caption: General workflow for decarine isolation and analysis.

Pharmacological Signaling Pathways

The specific pharmacological signaling pathways modulated by decarine are not yet well-elucidated and represent a promising area for future research. However, studies on crude extracts of Zanthoxylum species and other isolated alkaloids suggest potential cytotoxic and anti-parasitic activities.[8] In silico studies have predicted that decarine may interact with topoisomerase II, suggesting a potential mechanism for its cytotoxic effects.[12]

Conclusion

This compound alkaloids, particularly sanguinarine and decarine, represent a valuable class of natural products with significant therapeutic potential. Sanguinarine, sourced primarily from the Papaveraceae family, has well-documented extraction protocols and a growing body of evidence detailing its modulation of key cellular signaling pathways involved in cancer and inflammation. Decarine, found in the Zanthoxylum genus, shows promise but requires further investigation to fully characterize its natural abundance, optimize its isolation, and elucidate its mechanisms of action. This guide provides a solid foundation for researchers and drug development professionals to advance the study of these potent natural compounds.

References

Spectroscopic Profile of Benzo[h]quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Benzo[h]quinoline (C₁₃H₉N), a significant heterocyclic aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its protons. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃).

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.299ddJ = 4.4, 1.8
H-37.515ddJ = 8.0, 4.4
H-49.003ddJ = 8.0, 1.8
H-57.806dJ = 8.8
H-67.675dJ = 8.8
H-77.744m
H-87.70m
H-97.907m
H-108.164m

Data sourced from ChemicalBook.[1]

¹³C NMR Spectroscopic Data
Carbon AtomChemical Shift (δ, ppm)
C-2147.3
C-3122.1
C-4136.5
C-4a128.4
C-5126.8
C-6127.5
C-6a124.9
C-7121.7
C-8128.9
C-9115.1
C-10151.8
C-10a125.3
C-10b131.6

Note: This data is for 10-Hydroxythis compound and serves as an approximation for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational modes of its aromatic and heterocyclic structure. As a solid, the sample is typically prepared as a KBr pellet or a Nujol mull for analysis.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000MediumAromatic C-H Stretching
1650 - 1500Medium-StrongAromatic C=C and C=N Stretching
1500 - 1400MediumAromatic Ring Vibrations
900 - 675StrongOut-of-plane C-H Bending

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the conjugated π-system of this compound. The absorption maxima (λmax) are dependent on the solvent used. The electronic absorption spectrum of a derivative of this compound has been recorded in ethanol (B145695).[2]

Solventλmax (nm)
Ethanol213, 238

Note: This data is for a derivative of this compound.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is phase-corrected, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol or cyclohexane). This stock solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrophotometer is calibrated with a cuvette containing the pure solvent (the blank). The sample cuvette is then placed in the sample beam, and the absorption spectrum is recorded over a specified wavelength range (e.g., 200-400 nm).

  • Data Processing: The instrument software plots absorbance versus wavelength, and the wavelengths of maximum absorbance (λmax) are identified.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Pure this compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or UV-grade Solvent (UV-Vis) Sample->Dissolution Solid_Prep Preparation of KBr Pellet or Nujol Mull (IR) Sample->Solid_Prep NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectrophotometer Dissolution->UV_Vis IR FTIR Spectrometer Solid_Prep->IR Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_UV_Vis Blank Correction, Identify λmax UV_Vis->Process_UV_Vis Interpretation Structural Elucidation & Data Tabulation Process_NMR->Interpretation Process_IR->Interpretation Process_UV_Vis->Interpretation

General workflow for spectroscopic analysis.

References

In-Depth Technical Guide to Benzo[h]quinoline: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight and chemical formula of Benzo[h]quinoline, targeted at researchers, scientists, and professionals in drug development.

Core Molecular Properties

This compound, a heterocyclic aromatic compound, possesses a defined molecular structure and weight that are fundamental to its chemical identity and behavior in various scientific applications.

Summary of Quantitative Data

The key molecular and physical properties of this compound are summarized in the table below for straightforward reference and comparison.

PropertyValueSource
Chemical Formula C₁₃H₉N[1][2][3][4]
Molecular Weight 179.22 g/mol [2][3][5][6]
Monoisotopic Mass 179.0735 u[1][5]
CAS Number 230-27-3[1][2][4]
Melting Point 48-50 °C[2]
Boiling Point 338 °C (at 719 mmHg)[2]

Experimental Determination of Molecular Weight and Formula

The molecular weight and formula of this compound are determined through standard analytical techniques. High-resolution mass spectrometry is a primary method for obtaining precise mass measurements, which in turn allows for the deduction of the elemental composition.

Detailed Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the monoisotopic mass of this compound and confirm its elemental formula.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is employed.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique. Electron Ionization (EI) is a common method for this type of compound.

  • Mass Analysis: The ionized molecules are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum.

  • Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion [M]⁺•. The high-resolution capability of the instrument allows for a very precise mass measurement of this peak.

  • Formula Determination: The exact measured mass is then used in a formula calculator, along with the known isotopic abundances of elements (Carbon, Hydrogen, Nitrogen), to determine the most probable elemental formula. For this compound, the measured mass would correspond to the calculated exact mass of C₁₃H₉N.

Logical Workflow for Formula Determination

The following diagram illustrates the logical workflow for determining the molecular formula of a compound like this compound from experimental data.

Workflow for Molecular Formula Determination cluster_0 Experimental Analysis cluster_1 Data Processing cluster_2 Formula Calculation cluster_3 Validation A Sample Preparation B Mass Spectrometry (HRMS) A->B C Elemental Analysis A->C D Obtain High-Resolution Mass Spectrum B->D E Determine Elemental Composition (%) C->E G Determine Molecular Formula from Exact Mass D->G F Calculate Empirical Formula E->F H Compare with Empirical Formula F->H G->H I Final Molecular Formula Confirmation H->I

Caption: A flowchart illustrating the key steps in determining the molecular formula of an organic compound.

References

Benzo[h]quinoline: A Technical Health and Safety Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always consult the specific SDS provided by the manufacturer and follow all institutional and regulatory safety protocols.

Executive Summary

Benzo[h]quinoline is a heterocyclic aromatic compound with applications in chemical synthesis, including the development of pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1] While its utility in research is significant, a thorough understanding of its health and safety profile is paramount for safe handling and use. This guide provides a comprehensive overview of the known health and safety information for this compound, including toxicological data, handling procedures, and emergency protocols. The available data indicates that this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3] Information on its carcinogenicity and mutagenicity is complex and warrants careful consideration. This guide synthesizes the available scientific literature to provide a technical resource for laboratory personnel.

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin and/or eye contact.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Pictograms:

  • Irritant[2]

Toxicological Information

The toxicological profile of this compound is not exhaustively characterized, and much of the available data is derived from studies on its derivatives or the parent compound, quinoline.

Acute Toxicity

No specific experimental LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound were found in the reviewed literature. However, it is classified as harmful if swallowed.[2] For context, data for the related compound, quinoline, are provided below. It is important to note that this data is not directly transferable to this compound.

Compound Test Species Route Value Reference
QuinolineLD50RatOral331 mg/kg[4]
QuinolineLD50RabbitDermal540 mg/kg[4]

A 2016 study on arylated this compound derivatives provided predicted oral LD50 values in rats, which suggest a high level of toxicity for some derivatives.[5]

Compound Predicted Rat Oral LD50 (mg/kg)
This compound Derivative 3a0.193812

Note: These are predicted values for a derivative and not experimentally determined values for this compound.

Carcinogenicity, Mutagenicity, and Genotoxicity

The carcinogenicity and mutagenicity of this compound are areas of ongoing research with some conflicting or inconclusive findings.

  • Carcinogenicity: A study in newborn CD-1 mice where this compound was administered via intraperitoneal injection did not find it to be carcinogenic under the assay conditions.[6] However, the parent compound, quinoline, has been shown to be a potent hepatocarcinogen in mice.[6] It is important to handle this compound with the caution appropriate for a potential carcinogen, given the data on related compounds.

  • Mutagenicity: this compound has been reported to be mutagenic in the Ames test with Salmonella typhimurium strain TA100 in the presence of a rat liver S9 fraction for metabolic activation.[7][8] However, an in vivo mutagenicity study using the lacZ transgenic mouse model suggested that the mutagenicity of this compound was equivocal, with only slight induction of mutations in the lung.[7][8]

First Aid Measures

Immediate action is required in case of exposure.

Exposure Route First Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[3]

Handling and Personal Protective Equipment

Handling
  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Personal Protective Equipment (PPE)
Protection Type Specification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may also be necessary.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced.

Experimental Protocols

The following are generalized protocols based on OECD guidelines and methodologies described in the scientific literature for assessing the toxicity of chemicals like this compound.

Ames Test for Mutagenicity (Based on OECD Guideline 471)

This test evaluates the potential of a substance to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[6][9][10][11][12]

Methodology:

  • Bacterial Strains: Use of multiple strains is recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[6][11] this compound has shown mutagenicity in TA100.[7][8]

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.[10]

  • Procedure (Plate Incorporation Method): a. Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO). b. To molten top agar (B569324), add the bacterial culture, the test solution, and either the S9 mix or a buffer. c. Pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis Bacterial_Culture Bacterial Culture (e.g., S. typhimurium TA100) Mix Mix with Top Agar Bacterial_Culture->Mix Test_Compound This compound (in DMSO) Test_Compound->Mix S9_Mix S9 Mix (for metabolic activation) S9_Mix->Mix Pour Pour onto Minimal Glucose Agar Plate Mix->Pour Incubate Incubate at 37°C (48-72 hours) Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Dose-Response Count->Analyze

Ames Test Experimental Workflow
Carcinogenicity Study in Newborn Mice (Based on literature)

This protocol is based on studies evaluating the carcinogenicity of benzoquinolines in newborn mice.[6]

Methodology:

  • Animal Model: Newborn CD-1 mice are used.

  • Dosing: a. this compound is dissolved in a suitable vehicle like dimethyl sulfoxide (B87167) (DMSO). b. Mice are injected intraperitoneally on the first, eighth, and fifteenth day of life with varying doses (e.g., 0.25, 0.5, and 1.0 µmol).

  • Observation Period: The animals are observed for a significant portion of their lifespan (e.g., 52 weeks). Body weight and clinical signs of toxicity are monitored.

  • Pathology: At the end of the study, animals are euthanized, and a complete necropsy is performed. Tissues, particularly the liver and lungs, are examined for tumors.

  • Data Analysis: The incidence of tumors in the treated groups is compared to a vehicle control group using statistical methods.

Carcinogenicity_Study_Workflow cluster_dosing Dosing Phase cluster_observation Observation Phase cluster_analysis Analysis Phase Day1 Day 1: IP Injection Day8 Day 8: IP Injection Day1->Day8 Day15 Day 15: IP Injection Day8->Day15 Observe Observe for 52 Weeks (Monitor Health) Day15->Observe Necropsy Necropsy and Histopathology Observe->Necropsy Tumor_Analysis Tumor Incidence Analysis Necropsy->Tumor_Analysis

Newborn Mouse Carcinogenicity Bioassay Workflow
In Vitro Metabolism Study using Rat Liver Microsomes

This protocol outlines a general procedure for identifying metabolites of this compound.[13][14][15][16][17]

Methodology:

  • Preparation: a. Rat liver microsomes are prepared from the livers of rats, often pre-treated with an enzyme inducer like Aroclor-1254. b. A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), the liver microsomes, and an NADPH-generating system (as a cofactor).

  • Incubation: a. The reaction mixture is pre-incubated at 37°C. b. The reaction is initiated by adding this compound (dissolved in a suitable solvent). c. The incubation is carried out at 37°C for a specific time (e.g., 30-60 minutes).

  • Extraction: The reaction is stopped by adding a cold organic solvent (e.g., ethyl acetate). The metabolites are then extracted from the aqueous phase.

  • Analysis: The extracted metabolites are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to separate and identify the chemical structures of the metabolites.

Potential Signaling Pathways and Mechanisms of Toxicity

While the specific signaling pathways affected by this compound are not fully elucidated, studies on its derivatives suggest that its toxicity may be mediated through the induction of oxidative stress and apoptosis .[2][6]

Oxidative Stress-Mediated DNA Damage: Some arylated this compound derivatives have been shown to increase intracellular reactive oxygen species (ROS).[2][6] This can lead to oxidative damage to cellular components, including DNA, lipids, and proteins. The resulting DNA damage can trigger cell cycle arrest and apoptosis.[6]

Induction of Apoptosis: Derivatives of this compound have been observed to induce apoptosis (programmed cell death) in cancer cell lines.[3][18] This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. One study on a tetrahydrothis compound derivative suggested activation of the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio.[3]

Toxicity_Pathway BhQ This compound (or its derivatives) ROS Increased Intracellular Reactive Oxygen Species (ROS) BhQ->ROS Induces Apoptosis Apoptosis (Programmed Cell Death) BhQ->Apoptosis Induces (via other mechanisms?) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Damage->Apoptosis Triggers Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Potential Mechanism of this compound Toxicity

Physical and Chemical Properties

Property Value Reference
Molecular Formula C13H9N[2][19]
Molecular Weight 179.22 g/mol [2][19]
Appearance White to light yellow powder or crystal[19]
Melting Point 48-52 °C[3]
Boiling Point ~340.8 °C[1]
Solubility Insoluble in water

Exposure Controls and Environmental Fate

  • Occupational Exposure Limits: There are no established specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) for this compound. Therefore, exposure should be minimized to the lowest achievable level.

  • Environmental Fate: Data on the environmental fate and ecotoxicity of this compound is limited. It should not be allowed to enter the environment. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its hazardous properties. It is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. Its potential for mutagenicity has been demonstrated in vitro, although in vivo studies are less conclusive. The lack of comprehensive acute toxicity data and established occupational exposure limits necessitates a highly cautious approach to its use in a laboratory setting. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize risk. Further research is needed to fully elucidate its toxicological profile and specific mechanisms of action.

References

An In-depth Technical Guide to Polycyclic Aza-Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polycyclic Aza-Aromatic Hydrocarbons (Aza-PAHs)

Polycyclic aza-aromatic hydrocarbons (aza-PAHs), also known as azaarenes, are a large and diverse class of heterocyclic aromatic compounds. They are structurally related to polycyclic aromatic hydrocarbons (PAHs), with one or more carbon atoms in the aromatic ring system replaced by a nitrogen atom. This substitution significantly alters the physicochemical properties, environmental fate, and toxicological profiles of these compounds compared to their homocyclic PAH counterparts.

Aza-PAHs are of significant interest to researchers in environmental science, toxicology, and drug development due to their widespread presence as environmental contaminants, their potent biological activities, and their potential as scaffolds for novel therapeutic agents. This guide provides a comprehensive overview of the core aspects of aza-PAHs, including their structure, sources, environmental distribution, metabolism, and toxicological effects, with a focus on providing quantitative data and detailed experimental methodologies.

Structure and Nomenclature

Aza-PAHs are characterized by the presence of one or more nitrogen atoms within a polycyclic aromatic framework. The position and number of nitrogen atoms, along with the arrangement of the aromatic rings, give rise to a vast number of isomers with distinct properties. The nomenclature of aza-PAHs follows the principles of heterocyclic chemistry, with the parent PAH name being prefixed with "aza-" to denote the nitrogen substitution. For example, the nitrogen-containing analogue of anthracene (B1667546) is called azaanthracene, with the position of the nitrogen atom indicated by a number (e.g., 1-aza-anthracene or acridine).

Sources and Environmental Occurrence

Aza-PAHs originate from both natural and anthropogenic sources. Natural sources include volcanic eruptions and forest fires. However, anthropogenic activities are the primary contributors to their environmental burden.[1] These include:

  • Combustion Processes: Incomplete combustion of fossil fuels (coal, crude oil, and natural gas), wood, and other organic materials is a major source of aza-PAHs.[2][3] Emissions from vehicle exhaust, industrial processes, and power generation are significant contributors.

  • Industrial Activities: Aza-PAHs are found in coal tar, creosote, and petroleum products.[4] Industrial wastewater from manufacturing plants, particularly those involved in dye synthesis, pharmaceuticals, and pesticides, can contain high concentrations of azaarenes.

  • Tobacco Smoke: Cigarette smoke is a significant source of indoor exposure to aza-PAHs.

Due to their semi-volatile nature, aza-PAHs are distributed globally in various environmental compartments, including the atmosphere, water, soil, and sediment.[5][6]

Data Presentation: Quantitative Toxicological and Environmental Data

The following tables summarize key quantitative data related to the toxicity and environmental concentrations of selected aza-PAHs and their parent PAHs for comparative purposes.

Table 1: Relative Potency Factors (RPFs) of Selected PAHs and Aza-PAHs

Relative Potency Factors are used to estimate the carcinogenic potential of a compound relative to benzo[a]pyrene (B130552) (BaP), which is assigned an RPF of 1.

CompoundAbbreviationIARC Carcinogenicity ClassificationRelative Potency Factor (RPF)
Benzo[a]pyreneBaP1 (Carcinogenic to humans)1.0
Benz[a]anthraceneBaA2B (Possibly carcinogenic to humans)0.1
ChryseneChr2B (Possibly carcinogenic to humans)0.01
Benzo[b]fluorantheneBbF2B (Possibly carcinogenic to humans)0.1
Benzo[k]fluorantheneBkF2B (Possibly carcinogenic to humans)0.1
Indeno[1,2,3-cd]pyreneIP2B (Possibly carcinogenic to humans)0.1
Dibenz[a,h]anthraceneDahA2A (Probably carcinogenic to humans)1.0
Dibenz[a,h]acridineNot ClassifiedData not readily available
Dibenz[a,j]acridine2A (Probably carcinogenic to humans)Data not readily available
7H-Dibenzo[c,g]carbazole2A (Probably carcinogenic to humans)Data not readily available

Source: U.S. Environmental Protection Agency (1993)

Table 2: Acute Toxicity (LC50/EC50) of Selected PAHs and Aza-PAHs to Aquatic Organisms

LC50 (Lethal Concentration 50%) and EC50 (Effective Concentration 50%) values indicate the concentration of a substance that is lethal to or produces a non-lethal effect in 50% of a test population over a specified period.

CompoundOrganismEndpointDurationLC50/EC50 (µg/L)
NaphthaleneDaphnia magnaImmobilisation48h2,160
AcridineDaphnia magnaImmobilisation48h2,500
AnthraceneDaphnia magnaImmobilisation48h29
PhenanthreneDaphnia magnaImmobilisation48h30
QuinolineDaphnia magnaImmobilisation48h21,500
Benzo[a]pyreneDaphnia magnaImmobilisation48h1.8

Data compiled from various literature sources.

Table 3: Concentrations of Selected Aza-PAHs in Environmental Matrices

This table provides examples of reported concentration ranges of aza-PAHs in different environmental samples.

Aza-PAHMatrixLocationConcentration Range
QuinolineUrban Air (particulate phase)Various cities0.1 - 5 ng/m³
AcridineContaminated SoilIndustrial site10 - 500 µg/kg
Benzo[h]quinolineSurface WaterRiver downstream of industrial discharge0.05 - 2 µg/L
Dibenz[a,h]acridineUrban DustCity center5 - 100 µg/kg

Data are indicative and can vary significantly based on location and source of pollution.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of aza-PAHs.

Sample Preparation and Extraction

4.1.1. Extraction of Aza-PAHs from Soil/Sediment (Soxhlet Extraction)

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample.

  • Soxhlet Extraction:

    • Place 10-20 g of the prepared sample into a cellulose (B213188) extraction thimble.

    • Add a known amount of a surrogate standard (e.g., deuterated aza-PAHs) to the sample to monitor extraction efficiency.

    • Place the thimble into a Soxhlet extractor.

    • Add 250 mL of a suitable solvent mixture (e.g., dichloromethane (B109758):acetone 1:1 v/v) to a round-bottom flask connected to the extractor.

    • Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

  • Concentration: After extraction, cool the solvent and concentrate the extract to approximately 1-2 mL using a rotary evaporator.

  • Cleanup: The concentrated extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or alumina (B75360) cartridges.

  • Final Volume Adjustment: The cleaned extract is then solvent-exchanged into a suitable solvent for analysis (e.g., acetonitrile (B52724) or hexane) and the final volume is adjusted to a known value.

4.1.2. Extraction of Aza-PAHs from Water (Solid-Phase Extraction - SPE)

  • Sample Preparation: Filter the water sample (1 L) through a glass fiber filter to remove suspended particles.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with deionized water to remove any polar impurities.

  • Elution: Elute the retained aza-PAHs from the cartridge with a suitable organic solvent (e.g., dichloromethane or acetonitrile).

  • Concentration and Solvent Exchange: Concentrate the eluate under a gentle stream of nitrogen and exchange the solvent to one compatible with the analytical instrument.

Analytical Techniques

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrument Setup:

    • GC Column: Use a capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300-320°C) at a controlled rate (e.g., 5-10°C/min), and hold for a final period.

    • Injection: Inject 1 µL of the sample extract in splitless mode.

  • MS Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for each target aza-PAH.

  • Quantification: Prepare a calibration curve using standard solutions of the target aza-PAHs. Quantification is based on the peak area of the target analyte relative to an internal standard.

4.2.2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

  • Instrument Setup:

    • HPLC Column: Use a C18 reverse-phase column designed for PAH analysis (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: A typical flow rate is 1 mL/min.

  • Fluorescence Detector Setup:

    • Set the excitation and emission wavelengths specific to each aza-PAH for optimal sensitivity. A programmed wavelength switching method is often employed to detect different compounds as they elute.

  • Quantification: Create a calibration curve by injecting standard solutions of known concentrations. The peak area of the analyte is proportional to its concentration.

Biological Assays

4.3.1. Ames Test (Bacterial Reverse Mutation Assay) - OECD 471

  • Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 mix).

  • Exposure:

    • Plate Incorporation Method: Mix the test aza-PAH, the bacterial culture, and molten top agar (B569324). Pour the mixture onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test substance with the bacterial culture and S9 mix before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

4.3.2. MTT Assay (Cell Viability Assay)

  • Cell Culture: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of the test aza-PAH for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated.

4.3.3. Comet Assay (Single Cell Gel Electrophoresis)

  • Cell Preparation: Treat cells with the test aza-PAH. Harvest the cells and embed them in a low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of aza-PAHs is largely mediated by their metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. The following diagrams illustrate the key signaling pathways involved.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR signaling pathway plays a central role in the metabolic activation of aza-PAHs.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum AzaPAH Aza-PAH AhR_complex AhR-Hsp90-XAP2 Complex AzaPAH->AhR_complex Binds AhR_ligand Aza-PAH-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1/1B1 Gene Transcription XRE->CYP1A1 CYP1A1_protein CYP1A1/1B1 Enzymes CYP1A1->CYP1A1_protein Translation AzaPAH_ER Aza-PAH Reactive_Metabolites Reactive Metabolites (Epoxides, Diols) DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding AzaPAH_ER:e->Reactive_Metabolites:w Metabolic Activation

Caption: Aza-PAH activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

p53-Mediated DNA Damage Response

Upon DNA damage by reactive aza-PAH metabolites, the p53 tumor suppressor protein is activated, leading to cell cycle arrest or apoptosis.

p53_Pathway DNA_Damage DNA Damage (Aza-PAH Adducts) ATM_ATR ATM/ATR Kinases Activation DNA_Damage->ATM_ATR p53 p53 Activation (Phosphorylation) ATM_ATR->p53 p21 p21 Expression p53->p21 GADD45 GADD45 Expression p53->GADD45 Bax Bax Expression p53->Bax Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis Bax->Apoptosis

Caption: p53-mediated response to aza-PAH-induced DNA damage.

Experimental Workflow for Aza-PAH Analysis and Toxicity Testing

This diagram outlines a typical experimental workflow for investigating the environmental presence and toxicological effects of aza-PAHs.

Experimental_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Chemical Analysis cluster_toxicity Toxicity Assessment Air Air Extraction Extraction (Soxhlet, SPE) Air->Extraction Water Water Water->Extraction Soil Soil Soil->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup GCMS GC-MS Cleanup->GCMS HPLC HPLC-FLD Cleanup->HPLC Ames Ames Test (Mutagenicity) Cleanup->Ames MTT MTT Assay (Cytotoxicity) Cleanup->MTT Comet Comet Assay (Genotoxicity) Cleanup->Comet

Caption: Experimental workflow for aza-PAH analysis and toxicity testing.

Conclusion

Polycyclic aza-aromatic hydrocarbons represent a significant class of compounds with important implications for environmental health and drug discovery. Their unique chemical properties, conferred by the presence of a nitrogen heteroatom, distinguish them from their PAH analogues in terms of environmental behavior and biological activity. This guide has provided a foundational understanding of aza-PAHs, from their sources and analysis to their mechanisms of toxicity. The detailed experimental protocols and visual representations of key signaling pathways are intended to serve as a valuable resource for researchers and professionals working in this dynamic field. Further research is warranted to fully elucidate the toxicological profiles of the vast array of aza-PAHs and to explore their potential therapeutic applications.

References

Tautomerism in Substituted Benzo[h]quinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. In the realm of medicinal chemistry and drug development, understanding and controlling tautomeric equilibria is crucial for designing molecules with optimal therapeutic profiles. Substituted benzo[h]quinolines, a class of fused heterocyclic scaffolds, are of significant interest due to their diverse pharmacological activities. The presence of substituents on the benzo[h]quinoline core can profoundly influence the position of the tautomeric equilibrium, thereby modulating the molecule's interaction with biological targets.

This technical guide provides a comprehensive exploration of tautomerism in substituted benzo[h]quinolines. It summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes the underlying principles to serve as a valuable resource for researchers in the field.

Types of Tautomerism in Substituted Benzo[h]quinolines

Substituted benzo[h]quinolines can exhibit several types of prototropic tautomerism, primarily dictated by the nature and position of the substituents. The most common forms include:

  • Keto-Enol Tautomerism: This occurs in benzo[h]quinolines bearing a hydroxyl group, particularly at positions that allow for the formation of a keto tautomer through proton transfer to a ring nitrogen or an exocyclic oxygen. The equilibrium between the enol (hydroxy) and keto (oxo) forms is highly sensitive to solvent polarity and hydrogen bonding capabilities.

  • Amino-Imino Tautomerism: In amino-substituted benzo[h]quinolines, a proton can migrate from the exocyclic amino group to a ring nitrogen atom, resulting in an imino tautomer. This equilibrium is influenced by the electronic properties of the substituent and the surrounding medium.

  • Annular Tautomerism: In cases where a proton can migrate between two or more nitrogen atoms within the heterocyclic system, annular tautomerism is observed. This is particularly relevant for this compound derivatives with additional nitrogen-containing heterocyclic rings.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is a critical parameter for structure-activity relationship (SAR) studies. Spectroscopic and computational methods are employed to quantify the relative populations of tautomers.

Keto-Enol Tautomerism in Hydroxy-Substituted Benzo[h]quinolines

While specific quantitative data for a wide range of substituted benzo[h]quinolines is limited in the literature, studies on related hydroxy-quinoline systems provide valuable insights. The equilibrium constant (KT = [enol]/[keto]) is influenced by solvent polarity, with polar solvents often favoring the more polar keto form.

Table 1: Solvent Effects on the Keto-Enol Equilibrium of a Representative Hydroxy-Azo-Quinoline Derivative [1]

SolventDielectric Constant (ε)Tautomer Ratio (E/KE+KK)
Toluene2.4~1
Chloroform4.8Lower than in toluene
Acetone20.7Lower than in toluene
Acetonitrile37.5Lower than in toluene
DMSO46.7Lower than in toluene

Note: Data is for 8-(phenyldiazenyl)quinolin-7-ol, a structurally related compound, as a proxy to illustrate solvent effects. E represents the enol-azo form, while KE and KK represent two different hydrazone (keto) forms.

Computational Energetics of Tautomerism

Density Functional Theory (DFT) calculations are a powerful tool to predict the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models like PCM).

Table 2: Calculated Relative Energies of Tautomers for a Sulfur-Substituted Benzo[h]quinolone

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
Thione (Keto)0.000.00
Thiol (Enol)5.232.15

Note: Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

Experimental Protocols for Studying Tautomerism

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the qualitative and quantitative analysis of tautomeric equilibria in solution.

Protocol for ¹H NMR Analysis of Tautomerism:

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Record the ¹H NMR spectrum at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Identify distinct signals corresponding to protons of each tautomer. For example, in keto-enol tautomerism, the N-H proton of the keto form and the O-H proton of the enol form will have characteristic chemical shifts.

    • Integrate the signals that are unique to each tautomer.

  • Quantification: The mole fraction of each tautomer can be calculated from the ratio of the integrated signal areas. For a two-component equilibrium (A ⇌ B):

    • Mole Fraction of A = Integral of A / (Integral of A + Integral of B)

    • Mole Fraction of B = Integral of B / (Integral of A + Integral of B)

  • Variable Temperature NMR: To study the thermodynamics of the equilibrium, record spectra at different temperatures. A van't Hoff plot (lnKeq vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive method to study tautomeric equilibria, especially when the tautomers have distinct electronic absorption spectra.

Protocol for Solvent-Dependent UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a non-polar solvent (e.g., cyclohexane). Prepare a series of solutions with varying solvent compositions by mixing the stock solution with different polar solvents (e.g., ethanol, acetonitrile, DMSO). Ensure the final concentration of the analyte is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-600 nm) using a dual-beam spectrophotometer.

  • Data Analysis:

    • Identify the absorption maxima (λmax) characteristic of each tautomer.

    • The presence of an isosbestic point, a wavelength where the molar absorptivity of all species in equilibrium is the same, is a strong indicator of a two-component equilibrium.

    • The ratio of absorbances at the λmax of the two tautomers can be used to determine their relative concentrations, provided the molar absorptivities (ε) are known or can be estimated.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the substituted this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Analysis: The final refined structure will reveal the precise location of all atoms, including the tautomeric proton, thus unequivocally identifying the tautomer present in the crystal lattice. Several crystal structures of substituted benzo[h]quinolines have been reported, confirming the existence of specific tautomers in the solid state.[2][3]

Visualization of Tautomeric Processes

Graphviz diagrams can be used to illustrate the logical relationships in tautomeric equilibria and the workflows for their investigation.

Tautomerism_Types cluster_KetoEnol Keto-Enol Tautomerism cluster_AminoImino Amino-Imino Tautomerism Enol (Hydroxy) Enol (Hydroxy) Keto (Oxo) Keto (Oxo) Enol (Hydroxy)->Keto (Oxo) Proton Transfer Amino Amino Imino Imino Amino->Imino Proton Transfer

Figure 1: Common types of prototropic tautomerism in substituted benzo[h]quinolines.

Experimental_Workflow Synthesis of Substituted this compound Synthesis of Substituted this compound Spectroscopic Analysis Spectroscopic Analysis Synthesis of Substituted this compound->Spectroscopic Analysis Computational Analysis Computational Analysis Synthesis of Substituted this compound->Computational Analysis X-ray Crystallography X-ray Crystallography Synthesis of Substituted this compound->X-ray Crystallography Tautomer Identification & Quantification Tautomer Identification & Quantification Spectroscopic Analysis->Tautomer Identification & Quantification Computational Analysis->Tautomer Identification & Quantification X-ray Crystallography->Tautomer Identification & Quantification

Figure 2: General workflow for the investigation of tautomerism.

Conclusion

The study of tautomerism in substituted benzo[h]quinolines is a multifaceted endeavor that requires a synergistic approach combining synthesis, spectroscopy, and computational chemistry. The tautomeric preference is a subtle interplay of electronic effects of substituents, solvent interactions, and solid-state packing forces. A thorough understanding of these factors is indispensable for the rational design of this compound-based drug candidates with improved efficacy and desirable pharmacokinetic properties. This guide provides a foundational framework and practical methodologies to aid researchers in navigating the complexities of tautomerism in this important class of heterocyclic compounds.

References

X-ray crystal structure of Benzo[h]quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the X-ray Crystal Structure of Benzo[h]quinoline Derivatives

Introduction

This compound, a polycyclic aromatic azaheterocycle, serves as a crucial scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their chemical properties, biological activity, and potential for drug design. X-ray crystallography is the definitive method for determining this atomic arrangement in the solid state.[3]

This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of this compound derivatives. It details the experimental protocols for synthesis, crystal growth, and data collection, presents key crystallographic data for specific derivatives in a structured format, and discusses the significant intermolecular interactions that govern their solid-state packing. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and structural characterization of heterocyclic compounds.

General Methodology

The determination of a crystal structure via X-ray crystallography is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the atomic model.[3]

Synthesis and Crystal Growth

The initial and often most challenging step is obtaining a high-quality single crystal.[3] The purity of the compound is paramount. Synthetic routes to this compound derivatives are varied, often involving methods like the Skraup reaction, Doebner-Von Miller reaction, or multi-component reactions.[2][4] Following synthesis and purification, crystals suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions and free of significant defects—must be grown.[3]

Common crystallization techniques for organic compounds include:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent in which it is moderately soluble.[5] The container is covered loosely and left undisturbed, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.[5] For example, the crystals for this compound-3-carboxamide were obtained by the slow evaporation of a solution in THF.[6]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually.[7] This decrease in temperature reduces the solubility of the compound, promoting crystallization.[7]

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[5] Crystals form slowly at the interface between the two liquids.[5]

G cluster_prep Compound Preparation cluster_cryst Crystal Growth Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Solvent Select Suitable Solvent Purification->Solvent Solution Prepare Saturated or Near-Saturated Solution Solvent->Solution Method Choose Method Solution->Method Evaporation Slow Evaporation Method->Evaporation Isothermal Cooling Slow Cooling Method->Cooling Temperature Gradient Diffusion Vapor Diffusion Method->Diffusion Solvent/Anti-Solvent Harvest Harvest High-Quality Single Crystal Evaporation->Harvest Cooling->Harvest Diffusion->Harvest

Fig. 1: General workflow for the preparation and crystallization of this compound derivatives.
X-ray Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[3] The crystal diffracts the X-rays in a specific pattern of reflections, which are collected by a detector as the crystal is rotated.[8]

The key steps in data collection and structure solution are:

  • Data Collection: The crystal is exposed to X-rays (e.g., Mo-Kα radiation), and the intensities and positions of the diffracted beams are recorded at a specific temperature, often low temperatures like 223 K to reduce thermal vibration of the atoms.[9]

  • Structure Solution: The collected data are processed to yield a set of reflection intensities. The primary challenge is the "phase problem," as the phases of the diffracted waves cannot be directly measured.[3] For small molecules like this compound derivatives, this is typically solved using direct methods.[3][9]

  • Structure Refinement: An initial atomic model is generated and then refined using least-squares methods against the experimental data.[9] This iterative process improves the positions of the atoms, minimizing the difference between the observed and calculated diffraction patterns. The final refined structure provides precise information on bond lengths, angles, and intermolecular interactions.[3]

G Mount Mount Crystal on Diffractometer Xray Irradiate with Monochromatic X-rays Mount->Xray Collect Collect Diffraction Data (Intensities & Angles) Xray->Collect Phase Solve Phase Problem (e.g., Direct Methods) Collect->Phase Model Generate Initial Electron Density Map & Atomic Model Phase->Model Refine Refine Atomic Positions & Parameters Model->Refine Refine->Model Iterate Validate Validate Final Structure (e.g., R-factor) Refine->Validate

Fig. 2: Workflow for X-ray diffraction data collection and structure determination.

Crystal Structures of Selected this compound Derivatives

The following sections provide crystallographic data for specific this compound derivatives as reported in the literature.

Case Study 1: this compound-3-carboxamide

The crystal structure of this compound-3-carboxamide reveals a planar molecule.[6] In the crystal lattice, the molecules form a crisscross arrangement held together by a network of intermolecular hydrogen bonds and π–π stacking interactions.[6]

Experimental Protocol:

  • Synthesis: The compound was synthesized via photocyclization of N-(naphthalen-1-yl)nicotinamide in the presence of iodine in methanol, followed by purification.[6]

  • Crystallization: Colorless needles were obtained by the slow evaporation of a solution in tetrahydrofuran (B95107) (THF).[6]

Crystallographic Data Summary:

ParameterValue
Compound Name This compound-3-carboxamide
Formula C₁₄H₁₀N₂O
Crystal System Monoclinic
Space Group P2₁/c
Molecules per Cell (Z) 4
Key Interactions N—H⋯O hydrogen bonds, π–π stacking
CCDC Reference 1960760[6]
Case Study 2: Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate

This 2,3,4-trisubstituted this compound derivative was synthesized as part of a study to create novel heterocyclic systems with potential microbiological properties.[9] Its structure was confirmed by single-crystal X-ray analysis.[9]

Experimental Protocol:

  • Synthesis: The compound was prepared via a base-promoted reaction of ethyl (E)-2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate with naphthalen-1-amine.[9]

  • Data Collection: A STOE IPDS II single-crystal diffractometer was used with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at a temperature of 223(2) K.[9]

  • Structure Solution: The structure was solved by Direct Methods using the SHELXS program and refined against F² using SHELXL.[9]

Crystallographic Data Summary:

ParameterValue
Compound Name Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate
Formula C₁₈H₁₄Cl₂N₂O₄S
Molecular Weight 425.27 g/mol
Radiation Source Mo-Kα
Temperature 223(2) K
Structure Solution Direct Methods (SHELXS/SHELXL)
CCDC Reference 1583680[9]

Analysis of Structural Features and Intermolecular Interactions

The supramolecular architecture of this compound derivatives in the solid state is governed by various non-covalent interactions. The presence and orientation of functional groups on the core ring system dictate the nature of these interactions, which in turn determines the crystal packing and ultimately influences physical properties like solubility and melting point.

  • Hydrogen Bonds: As seen in this compound-3-carboxamide, amide groups (–CONH₂) are potent hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of robust dimers or chain motifs in the crystal.[6]

  • π–π Stacking: The extended aromatic system of the this compound core facilitates π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. These interactions are crucial for the stability of the crystal lattice.[6]

  • Halogen Bonding and Other Interactions: Substituents such as halogens or nitro groups, as seen in the second case study, can introduce other specific interactions like halogen bonding or dipole-dipole interactions that further direct the crystal packing arrangement.

G cluster_interactions Intermolecular Interactions Core This compound Core (Aromatic System) PiStack π-π Stacking Core->PiStack Groups Functional Groups (e.g., -OH, -NH₂, -COOH, Halogens) HBond Hydrogen Bonding Groups->HBond Other Other Interactions (e.g., Halogen Bonds, van der Waals) Groups->Other Packing Final Crystal Packing & Supramolecular Architecture PiStack->Packing HBond->Packing Other->Packing

Fig. 3: Relationship between molecular features and crystal packing in this compound derivatives.

Conclusion

X-ray crystallography provides indispensable insights into the molecular architecture of this compound derivatives. The detailed structural data obtained through this technique, including precise bond lengths, bond angles, and the nature of intermolecular interactions, are critical for establishing structure-activity relationships (SAR) and for the rational design of new therapeutic agents and functional materials. The case studies presented here illustrate how variations in substitution on the this compound scaffold lead to distinct crystal packing arrangements driven by a combination of hydrogen bonding and π–π stacking forces. This foundational knowledge is essential for scientists working to harness the full potential of this versatile heterocyclic system.

References

Methodological & Application

Application Notes: Benzo[h]quinoline as a Ligand for Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of benzo[h]quinoline and its derivatives as ligands in transition metal complexes. It covers key applications in catalysis, anticancer research, organic light-emitting diodes (OLEDs), and bioimaging, with a focus on quantitative data and experimental methodologies.

Application Note 1: Catalysis

This compound-based pincer and half-sandwich ligands form robust complexes with ruthenium and osmium, which are highly effective catalysts for hydrogenation and transfer hydrogenation reactions. These catalysts demonstrate high activity, selectivity, and efficiency under relatively mild conditions.

Quantitative Data: Catalytic Performance

The performance of representative ruthenium and osmium complexes in the hydrogenation of ketones is summarized below. These catalysts are noted for achieving high turnover frequencies (TOF) and excellent enantioselectivity.

Complex TypeMetalReactionSubstrateTOF (h⁻¹)Conversion (%)Enantiomeric Excess (ee, %)Reference
Pincer CNN LigandRuHydrogenationAromatic/Aliphatic Ketones~10,000>9590-99[1]
Pincer CNN LigandOsHydrogenationAromatic/Aliphatic Ketones~10,000>9590-99[1]
Pyridine-QuinolineRuTransfer HydrogenationAcetophenone (B1666503)1600100N/A[2]
BiquinolineRuTransfer HydrogenationAcetophenone360 - 1440Moderate to ExcellentN/A[2]
Experimental Protocols

Protocol 1: Synthesis of a Ruthenium(II) p-Cymene this compound Complex

This protocol describes a general synthesis for arene ruthenium(II) complexes bearing bidentate quinoline-based ligands, suitable for transfer hydrogenation catalysis.

  • Materials : Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂), this compound ligand, sodium methoxide (B1231860), methanol (B129727), dichloromethane (B109758).

  • Procedure :

    • Dissolve the [RuCl₂(p-cymene)]₂ dimer (1 equivalent) and the this compound ligand (2.2 equivalents) in a mixture of dichloromethane and methanol (1:1 v/v).

    • Add a solution of sodium methoxide (2.2 equivalents) in methanol dropwise to the reaction mixture.

    • Stir the mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with diethyl ether and water to remove unreacted starting materials and salts.

    • Recrystallize the crude product from a dichloromethane/hexane mixture to yield the pure complex.

    • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone

This protocol outlines the use of a Ru-benzo[h]quinoline complex for the catalytic transfer hydrogenation of acetophenone to 1-phenylethanol.

  • Setup : In a Schlenk flask under an inert atmosphere (e.g., argon), add the Ru(II) catalyst (e.g., 0.01 mmol, 1 mol%).

  • Reagents : Add acetophenone (1.0 mmol) and 2-propanol (10 mL) as the hydrogen source and solvent.

  • Initiation : Add potassium isopropoxide (KOiPr, 0.1 mmol) as a base to initiate the reaction.

  • Reaction : Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup : After completion (typically within 10-60 minutes), cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Analysis : Dry the organic layer over anhydrous sodium sulfate, concentrate it, and analyze the yield by GC.

Visualization: Catalytic Workflow

G Workflow for Catalytic Transfer Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Product Isolation & Analysis A Mix Ru-Complex, Acetophenone, and 2-Propanol in Schlenk Flask B Add KOiPr Base A->B Initiation C Heat to Reflux (82°C) B->C D Monitor by GC/TLC C->D E Quench with Water D->E Upon Completion F Extract with Ethyl Acetate E->F G Analyze Yield by GC F->G

Caption: Workflow for a typical transfer hydrogenation experiment.

Application Note 2: Anticancer Agents

Transition metal complexes of this compound, particularly with platinum(II/IV) and iridium(III), have emerged as promising anticancer agents. These complexes often exhibit potent cytotoxicity against a range of human cancer cell lines, in some cases surpassing the efficacy of established drugs like cisplatin.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values for several this compound and related quinoline (B57606) complexes are presented below, demonstrating their cytotoxic potential.

ComplexMetalCancer Cell LineIC₅₀ (µM)Reference
[Pt(SCN)₂(PaO)₂]¹Platinum(IV)HCT116 (Colon)19 ± 6[3]
HepG2 (Liver)21 ± 5[3]
MCF-7 (Breast)22 ± 6[3]
JK-1 (Erythroid)13 ± 3[3]
[Pt(C₉H₆NO)Cl(C₂H₄)]²Platinum(II)Lu-1 (Lung)0.8[4]
Hep-G2 (Liver)0.4[4]
--INVALID-LINK--Iridium(III)SGC-7901 (Gastric)2.7 ± 0.7[5]
LDP-4³Platinum(II)CCRF-CEM (Leukemia)0.82[6]
CEM/ADR5000 (Resistant Leukemia)17.46[6]
¹ Note: PaO is a pyridine-2-carbaldehyde-oxime ligand, not this compound, but demonstrates a relevant Pt(IV) scaffold.
² Note: C₉H₆NO is 8-hydroxyquinolinate, a related isomer.
³ Note: LDP-4 is a Pt(II) complex with a different polycyclic ligand, included for comparison.
Experimental Protocols

Protocol 3: Synthesis of a Cyclometalated Iridium(III) Complex

This protocol describes the synthesis of a heteroleptic Iridium(III) complex, a common structure for phosphorescent and anticancer agents.

  • Materials : Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O), this compound (bzq), 2-ethoxyethanol (B86334), water, ancillary ligand (e.g., acetylacetonate, acac).

  • Step 1: Synthesis of the Iridium Dimer :

    • Mix IrCl₃·xH₂O (1 equivalent) and this compound (2.5 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water.

    • Reflux the mixture under an argon atmosphere for 12-18 hours.

    • Cool the reaction to room temperature. The chloro-bridged dimer, [Ir(bzq)₂Cl]₂, will precipitate.

    • Filter the yellow solid, wash with methanol, and then diethyl ether. Dry under vacuum.

  • Step 2: Synthesis of the Monomeric Complex :

    • Suspend the [Ir(bzq)₂Cl]₂ dimer (1 equivalent) in a mixture of dichloromethane and methanol.

    • Add the ancillary ligand (e.g., acetylacetone, 2.5 equivalents) and a base (e.g., sodium carbonate, 5 equivalents).

    • Reflux the mixture for 4-6 hours until the solution becomes clear.

    • Cool, filter to remove salts, and remove the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography on silica (B1680970) gel.

    • Characterize the final product, Ir(bzq)₂(acac), by NMR, HRMS, and elemental analysis.

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

  • Cell Culture : Culture human cancer cells (e.g., HCT116, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment : Prepare serial dilutions of the this compound metal complex in culture media. Replace the old media with 100 µL of the media containing the complex at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Calculation : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the complex concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Cytotoxicity Assay Workflow

G Workflow for In Vitro MTT Cytotoxicity Assay A Seed Cancer Cells in 96-Well Plate B Incubate Overnight A->B C Treat Cells with Serial Dilutions of Metal Complex B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: A standard workflow for determining the IC₅₀ of a compound.

Application Note 3: Organic Light-Emitting Diodes (OLEDs)

Iridium(III) complexes featuring this compound ligands are exceptional phosphorescent emitters for OLEDs. The high spin-orbit coupling induced by the iridium center allows for efficient harvesting of both singlet and triplet excitons, leading to high quantum efficiencies. The emission color can be tuned from orange-red to deep-red by modifying the ligands.

Quantitative Data: Photophysical Properties

Key photophysical data for representative Iridium(III)-benzo[h]quinoline complexes are crucial for their application in OLEDs.

Complex StructureEmission λₘₐₓ (nm)Photoluminescence Quantum Yield (PLQY)Lifetime (µs)Reference
Ir(quinoline derivative)₂(acac)596 - 6340.05 - 0.250.5 - 1.67[7][8]
Cationic Ir(III) Complex¹6670.25 (in polymeric matrix)5.32[9]
Cationic Ir(III) Complex²~7200.10 (in polymeric matrix)-[9]
¹ Ligand: Bis[2-(benzo[b]thiophen-2-yl)quinoline]
² Ligand: CF₃-substituted version of the above
Experimental Protocol

Protocol 5: Fabrication of a Multilayered Phosphorescent OLED (PHOLED)

This protocol provides a general method for fabricating a PHOLED device using a this compound-Ir(III) complex as the phosphorescent dopant.

  • Substrate Cleaning : Sequentially clean an indium tin oxide (ITO)-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to improve the work function.

  • Layer Deposition : Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Hole Injection Layer (HIL) : Deposit a 40 nm layer of a suitable HIL material (e.g., HAT-CN).

  • Hole Transport Layer (HTL) : Deposit a 30 nm layer of an HTL material (e.g., TAPC).

  • Emissive Layer (EML) : Co-evaporate the host material (e.g., CBP) and the Ir(III)-benzo[h]quinoline complex dopant (e.g., 6-10 wt%) to form a 30 nm thick layer.

  • Electron Transport Layer (ETL) : Deposit a 40 nm layer of an ETL material (e.g., TPBi).

  • Electron Injection Layer (EIL) : Deposit a 1 nm layer of lithium fluoride (B91410) (LiF).

  • Cathode : Deposit a 100 nm layer of aluminum (Al) to serve as the cathode.

  • Encapsulation : Encapsulate the device using a glass lid and UV-cured epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization : Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the device.

Visualization: OLED Device Architecture

G Simplified PHOLED Device Structure cluster_device cluster_charge Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) ETL ETL (e.g., TPBi, 40 nm) EML Emissive Layer (Host + Ir-Complex, 30 nm) HTL HTL (e.g., TAPC, 30 nm) HIL HIL (e.g., HAT-CN, 40 nm) Anode Anode (ITO Substrate) Holes Holes → Electrons ← Electrons Light Light Emission

Caption: Layered architecture of a phosphorescent OLED device.

Application Note 4: Bioimaging

Rhenium(I) tricarbonyl complexes are particularly attractive for bioimaging due to their favorable photophysical properties, including long luminescence lifetimes, large Stokes shifts, and high photostability.[10] When coordinated with this compound or similar functionalized ligands, these complexes can act as fluorescent probes for cellular imaging. Their chemistry is similar to technetium-99m, suggesting potential for dual-modal (optical and nuclear) imaging applications.[10][11]

Quantitative Data: Bioimaging Probes

While specific quantum yields in cellular environments are hard to standardize, the spectroscopic properties in solution are indicative of their potential as imaging agents.

Complex TypeSolventExcitation λ (nm)Emission λ (nm)Key FeatureReference
Re(I) TricarbonylH₂O / Acetonitrile~550650 - 710Concentrates in cell nuclei
Experimental Protocol

Protocol 6: Synthesis of a Rhenium(I) Tricarbonyl Complex

  • Materials : Rhenium pentacarbonyl bromide (Re(CO)₅Br), this compound ligand, toluene (B28343) or methanol.

  • Procedure :

    • Dissolve Re(CO)₅Br (1 equivalent) and the this compound ligand (1.1 equivalents) in toluene.

    • Reflux the mixture under an inert atmosphere for 4-8 hours.

    • Monitor the reaction by IR spectroscopy for the disappearance of the Re(CO)₅Br starting material peaks.

    • Cool the solution to room temperature, which should result in the precipitation of the product, fac-[Re(CO)₃(this compound)Br].

    • Filter the solid product, wash with cold solvent and diethyl ether, and dry under vacuum.

    • Characterize using IR, NMR, and mass spectrometry.

Protocol 7: Live-Cell Fluorescence Imaging

  • Cell Preparation : Grow cells (e.g., HeLa or rat peritoneal cells) on glass-bottomed dishes or chamber slides.[10]

  • Probe Preparation : Prepare a stock solution of the Rhenium-benzo[h]quinoline complex in DMSO and dilute to the final working concentration (e.g., 5-20 µM) in serum-free cell culture medium.

  • Staining : Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with the medium containing the Re(I) complex for 30-60 minutes at 37°C.

  • Washing : Remove the loading solution and wash the cells twice with PBS to remove excess probe.

  • Imaging : Add fresh culture medium or PBS to the cells. Visualize the cells using a confocal laser scanning microscope or an epifluorescence microscope. Use an excitation wavelength appropriate for the complex (e.g., 550 nm) and collect the emission in the red channel (e.g., 650-710 nm).

  • Co-localization (Optional) : To determine the subcellular localization, co-stain the cells with organelle-specific dyes (e.g., DAPI for the nucleus or MitoTracker for mitochondria) and acquire multi-channel images.

Visualization: Bioimaging and Cellular Uptake

G Cellular Imaging Protocol cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Culture Cells on Glass-Bottom Dish B Wash with PBS A->B C Incubate Cells with Re(I) Complex (30-60 min) B->C D Wash with PBS to Remove Excess Probe C->D E Add Fresh Medium D->E F Visualize with Fluorescence Microscope E->F G Analyze Subcellular Localization F->G

Caption: General workflow for staining and imaging live cells.

References

Application Notes and Protocols: Synthesis and Evaluation of Ruthenium Complexes with Benzo[h]quinoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Ruthenium (Ru) complexes featuring benzo[h]quinoline ligands. Ruthenium complexes have emerged as promising alternatives to platinum-based anticancer drugs due to their unique mechanisms of action and potentially reduced side effects.[1][2] This document offers detailed protocols for the synthesis of two representative classes of such complexes: half-sandwich and cyclometalated Ru(II) complexes. Furthermore, it outlines key in vitro assays to assess their therapeutic potential, including cytotoxicity, apoptosis induction, and cell cycle analysis.

I. Synthesis of Ruthenium-Benzo[h]quinoline Complexes

Two primary classes of Ruthenium-benzo[h]quinoline complexes with significant biological activity are the half-sandwich "piano-stool" complexes and the cyclometalated complexes. Below are detailed protocols for the synthesis of a representative compound from each class.

A. Synthesis of a Half-Sandwich Ru(II)-p-Cymene Complex with a Substituted Pyridine-Quinoline Ligand

This protocol describes the synthesis of a complex of the type [Ru(η⁶-p-cymene)(N^N)Cl][PF₆], where N^N is a bidentate substituted pyridine-quinoline ligand.[3] The synthesis involves the reaction of the dimeric precursor [Ru(p-cymene)Cl₂]₂ with the desired this compound-based ligand, followed by a salt metathesis reaction to introduce the hexafluorophosphate (B91526) counter-ion.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound-based ligand (1.0 equivalent) in dichloromethane (B109758) (15 mL).

  • Addition of Ruthenium Precursor: To the stirred solution, add [Ru(p-cymene)Cl₂]₂ (0.5 equivalents).

  • Reaction: Stir the resulting suspension at room temperature for 1 hour.

  • Concentration: Reduce the solvent volume under reduced pressure.

  • Precipitation: Add diethyl ether to the concentrated solution to precipitate the chloride salt of the complex.

  • Isolation of Chloride Salt: Collect the solid by filtration and wash with diethyl ether.

  • Metathesis Reaction: Dissolve the isolated chloride salt in a minimal amount of water.

  • Addition of KPF₆: Add a saturated aqueous solution of potassium hexafluorophosphate (KPF₆) dropwise to the solution.

  • Precipitation of PF₆ Salt: A precipitate of the desired [Ru(η⁶-p-cymene)(N^N)Cl][PF₆] complex will form. Stir the mixture for an additional 3 hours to ensure complete precipitation.[3]

  • Final Product Isolation: Collect the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum.

  • Characterization: Characterize the final product using multinuclear NMR (¹H, ¹³C{¹H}), ATR-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and conductivity measurements.[3]

B. Synthesis of a Cyclometalated Ru(II) Complex with this compound

This protocol outlines the synthesis of a cyclometalated Ru(II) complex, [Ru(bzq)(MeCN)₄]PF₆, where 'bzq' represents the cyclometalated this compound ligand.[4] This synthesis involves the reaction of this compound with a ruthenium-benzene precursor in acetonitrile.

Experimental Protocol:

  • Reaction Setup: Combine this compound (bzqH) and [RuCl(μ-Cl)(η⁶-C₆H₆)]₂ in acetonitrile.

  • Reaction: Stir the mixture, leading to the cyclometalation of the this compound ligand.

  • Isolation: The desired complex, [Ru(bzq)(MeCN)₄]PF₆, is obtained in a 52% yield after purification.[4]

  • Characterization: Confirm the structure of the complex using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.

II. In Vitro Biological Evaluation

The following protocols describe standard assays to evaluate the anticancer potential of the synthesized ruthenium complexes.

A. Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[5]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2][5]

  • Compound Treatment: Treat the cells with various concentrations of the ruthenium complexes (e.g., ranging from 1 to 100 µM) and a vehicle control (e.g., 1% DMSO) for a specified incubation period (e.g., 48 or 72 hours).[5][6]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.[5]

B. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the ruthenium complexes at their predetermined IC₅₀ concentrations for 24 or 48 hours.[9]

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS).[8]

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[8]

C. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the effect of the ruthenium complexes on the progression of the cell cycle.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the ruthenium complexes for 24 hours.[7]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[7]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase.[7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

III. Application in Photodynamic Therapy (PDT)

Ruthenium complexes, including those with porphyrin and polypyridyl ligands, are being investigated as photosensitizers for PDT.[10][11] Upon irradiation with light of a specific wavelength, these complexes can generate reactive oxygen species (ROS), such as singlet oxygen, leading to localized cell death.[12]

Experimental Protocol for In Vitro PDT:

  • Cell Incubation: Incubate cancer cells with the ruthenium photosensitizer in the dark for a specific period to allow for cellular uptake.

  • Irradiation: Irradiate the cells with a light source at a wavelength that matches the absorption spectrum of the complex.

  • Cytotoxicity Assessment: Determine cell viability after irradiation using the MTT assay to evaluate the phototoxic effect.

IV. Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of different complexes.

Table 1: In Vitro Cytotoxicity of Ruthenium-Benzo[h]quinoline Complexes

Complex IDCell LineIncubation Time (h)IC₅₀ (µM)Selectivity Index (SI)¹Reference
1a HeLa7275-[3]
2a HeLa72>100-[3]
[Ru(N-P)₂(NCS)₂] MCF-7487.56 µg/mL76.3[13]
[Ru(N-P)₂(NCS)₂] MRC-5 (normal)48576.6 µg/mL-[13]
RuIQ-1 NCI-H46048<10-[14]
RuIQ-2 NCI-H46048<10-[14]
Complex 1Ru MCF-77266.15 ± 5-[6]
Complex 2Ru MCF-772>100-[6]
Complex 10 Breast Cancer Lines72<40>1[15]
Complex 11CA Breast Cancer Lines72Nanomolar range>10[15]

¹Selectivity Index (SI) is calculated as the IC₅₀ in a non-cancerous cell line divided by the IC₅₀ in a cancerous cell line.

Table 2: Apoptosis and Cell Cycle Analysis Data

Complex IDCell LineConcentration (µM)Apoptosis (% of cells)Cell Cycle Arrest PhaseReference
Complex 1 BEL-740212.5Induces apoptosisG0/G1[7]
Complex 2 BEL-740212.5Induces apoptosisG0/G1[7]
RuIQ-1 NCI-H460IC₅₀Induces apoptosisS, G2/M[14]
RuIQ-2 NCI-H460IC₅₀Induces apoptosisS, G2/M[14]
Complex 1 MCF-7IC₅₀Induces apoptosis-[16]

V. Visualizations

The following diagrams illustrate the experimental workflows and a proposed signaling pathway.

Synthesis_Workflow cluster_half_sandwich Half-Sandwich Complex Synthesis cluster_cyclometalated Cyclometalated Complex Synthesis Ligand Ligand Reaction1 Stir in DCM Ligand->Reaction1 Ru_Dimer [Ru(p-cymene)Cl₂]₂ Ru_Dimer->Reaction1 Chloride_Salt Chloride Salt Intermediate Reaction1->Chloride_Salt Metathesis Add KPF₆ (aq) Chloride_Salt->Metathesis Final_Product1 [Ru(p-cymene)(N^N)Cl][PF₆] Metathesis->Final_Product1 bzqH This compound Reaction2 Stir in MeCN bzqH->Reaction2 Ru_Precursor [RuCl(μ-Cl)(η⁶-C₆H₆)]₂ Ru_Precursor->Reaction2 Final_Product2 [Ru(bzq)(MeCN)₄]PF₆ Reaction2->Final_Product2

Caption: Synthetic workflows for half-sandwich and cyclometalated Ru-complexes.

Apoptosis_Pathway Ru_Complex Ruthenium-Benzo[h]quinoline Complex Cellular_Uptake Cellular Uptake (Endocytosis) Ru_Complex->Cellular_Uptake ROS Increased ROS Production Cellular_Uptake->ROS Mitochondria Mitochondrial Dysfunction Cellular_Uptake->Mitochondria DNA_Damage DNA Damage Cellular_Uptake->DNA_Damage ROS->Mitochondria Bax_Bcl2 Upregulation of Bax Downregulation of Bcl-2 Mitochondria->Bax_Bcl2 Apoptosis Apoptosis DNA_Damage->Apoptosis Caspases Caspase Activation (e.g., Caspase-3) Bax_Bcl2->Caspases Caspases->Apoptosis

Caption: Generalized apoptotic signaling pathway induced by Ru-complexes.

These protocols and notes are intended to serve as a guide for researchers in the synthesis and evaluation of novel ruthenium-based anticancer agents. The specific reaction conditions and assay parameters may require optimization depending on the specific ligands and cell lines used.

References

Application Notes and Protocols: Osmium Complexes of Benzo[h]quinoline for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of osmium complexes featuring this compound-based ligands in catalytic transformations. These complexes have demonstrated remarkable efficiency in various catalytic processes, particularly in the transfer hydrogenation of carbonyl compounds.

Overview of Catalytic Applications

Osmium complexes bearing this compound-derived pincer ligands are powerful catalysts for a range of organic transformations. Their applications stem from the unique electronic and steric properties imparted by the rigid this compound scaffold and the cooperating donor atoms of the pincer ligand. The primary catalytic applications include:

  • Transfer Hydrogenation of Ketones and Aldehydes: These osmium complexes are exceptionally active in the reduction of C=O bonds using hydrogen donors like 2-propanol. They exhibit high turnover frequencies (TOF) and, with chiral ligands, can achieve excellent enantioselectivity, making them valuable tools in asymmetric synthesis.

  • Hydrogenation of Ketones: In addition to transfer hydrogenation, these complexes can also catalyze the direct hydrogenation of ketones using molecular hydrogen (H₂), offering a clean and efficient reduction method.

  • Dehydrogenation of Alcohols: The reverse reaction, the oxidation of alcohols to ketones and aldehydes, can also be effectively catalyzed by these osmium complexes, often under acceptorless conditions.

  • C-H Bond Activation: While less explored, the potential for osmium-benzo[h]quinoline complexes to catalyze C-H bond activation presents an exciting avenue for novel synthetic methodologies.

Data Presentation: Catalytic Performance in Transfer Hydrogenation

The following tables summarize the catalytic performance of representative osmium-benzo[h]quinoline complexes in the transfer hydrogenation of various ketones.

Table 1: Asymmetric Transfer Hydrogenation of Ketones with Chiral Osmium-Benzo[h]quinoline Complexes

EntryCatalystSubstrateS/C RatioTime (h)Conversion (%)ee (%)TOF (h⁻¹)
1[OsCl((S)-CNN)((R,S)-Josiphos)]Acetophenone20,0001>9599>19,000
2[OsCl((S)-CNN)((R,S)-Josiphos)]4-Methoxyacetophenone20,0002>9598>9,500
3[OsCl((S)-CNN)((R,S)-Josiphos*)]4-Chloroacetophenone20,0001.5>9599>12,600
4[OsCl((S)-CNN)((R,S)-Josiphos)]Acetophenone20,0003>9597>6,300

Reaction conditions: 2-propanol, NaOiPr (2 mol%), 60 °C. (S)-CNN refers to the deprotonated form of (S)-2-(1-aminoethyl)-6-(2-naphthyl)pyridine, a ligand structurally related to the this compound system discussed. Josiphos is a chiral diphosphine ligand. Data sourced from[1].

Table 2: Transfer Hydrogenation of Ketones with Achiral Osmium-Benzo[h]quinoline Complexes [2][3][4]

EntryCatalystSubstrateS/C RatioTime (h)Conversion (%)TOF (h⁻¹)
1[OsCl(CN'N)(dppb)]4,4'-Difluorobenzophenone5,0001>98>4,900
2[OsCl(CN'N)(dppb)]Acetophenone10,0000.5>98>19,600
3[Os-hydride complex]Cyclohexanone5,0002952,375

*Reaction conditions: 2-propanol, NaOiPr (2 mol%), reflux. CN'N refers to the deprotonated form of 2-(aminomethyl)this compound. dppb is 1,4-bis(diphenylphosphino)butane (B1266417). The Os-hydride complex is formed in situ from the chloride precursor.[2][3][4]

Experimental Protocols

Synthesis of this compound-Based Ligands

Protocol 3.1.1: Synthesis of 2-(Aminomethyl)this compound (HCN'N)

This protocol is adapted from the synthesis of related ligands.[2]

Step 1: Synthesis of this compound N-oxide

  • This compound is oxidized to its N-oxide using a suitable oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (B109758) (DCM).

  • The reaction is typically stirred at room temperature until completion, monitored by TLC.

  • The product is isolated by washing the reaction mixture with a basic aqueous solution (e.g., NaHCO₃) to remove excess acid, followed by drying and evaporation of the solvent.

Step 2: Cyanation of this compound N-oxide

  • This compound N-oxide is treated with trimethylsilyl (B98337) cyanide (TMSCN) and a cyanide source like KCN in a suitable solvent such as acetonitrile.

  • The reaction mixture is stirred, often with gentle heating, to promote the formation of 2-cyanothis compound.

  • The product is isolated by aqueous workup and purification by column chromatography.

Step 3: Reduction of the Cyano Group

  • 2-Cyanothis compound is reduced to 2-(aminomethyl)this compound. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like ethanol (B145695) or methanol (B129727) containing hydrochloric acid.

  • Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used.

  • After the reaction is complete, the catalyst is filtered off (for hydrogenation), and the product is isolated after an appropriate workup, often involving neutralization and extraction.

Synthesis of Osmium-Benzo[h]quinoline Complexes

Protocol 3.2.1: Synthesis of [OsCl(CN'N)(dppb)] [2][3][4]

  • To a solution of [OsCl₂(PPh₃)₃] in a suitable solvent like toluene, add 1,4-bis(diphenylphosphino)butane (dppb) and the 2-(aminomethyl)this compound (HCN'N) ligand.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours.

  • The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the mixture is cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent like hexane.

  • The solid product is collected by filtration, washed with hexane, and dried under vacuum.

Catalytic Transfer Hydrogenation of Ketones

Protocol 3.3.1: General Procedure for Transfer Hydrogenation of Acetophenone [2][3][4]

  • In a Schlenk flask under an inert atmosphere, the osmium catalyst (e.g., [OsCl(CN'N)(dppb)]) is dissolved in 2-propanol.

  • The substrate, acetophenone, is added to the solution.

  • The reaction is initiated by the addition of a solution of sodium isopropoxide (NaOiPr) in 2-propanol.

  • The mixture is stirred at the desired temperature (e.g., reflux) for the specified time.

  • The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Upon completion, the reaction is quenched, for example, by the addition of water.

  • The product, 1-phenylethanol, is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Experimental Workflow for Catalyst Synthesis and Application

experimental_workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Synthesis cluster_catalysis Catalytic Transfer Hydrogenation L1 This compound L2 This compound N-oxide L1->L2 Oxidation L3 2-Cyanothis compound L2->L3 Cyanation L4 2-(Aminomethyl)this compound (HCN'N) L3->L4 Reduction C3 [OsCl(CN'N)(dppb)] L4->C3 C3_synth Synthesis L4->C3_synth C1 [OsCl2(PPh3)3] C1->C3 C2 dppb C2->C3 Cat_use Catalysis C3->Cat_use C3_synth->C3 S1 Ketone S1->Cat_use S2 2-Propanol S2->Cat_use S3 Base (NaOiPr) S3->Cat_use P1 Alcohol Product Cat_use->P1

Caption: Workflow for ligand synthesis, osmium catalyst preparation, and catalytic application.

Proposed Catalytic Cycle for Transfer Hydrogenation

The catalytic cycle for the transfer hydrogenation of ketones by these osmium pincer complexes is believed to proceed through an inner-sphere mechanism involving metal-ligand cooperation.

catalytic_cycle cluster_info Key Steps precatalyst [Os(II)-Cl] active_catalyst [Os(II)-OiPr] precatalyst->active_catalyst + iPrOH - HCl hydride [Os(IV)-H(H)] active_catalyst->hydride os_hydride [Os(II)-H] active_catalyst->os_hydride - Acetone hydride->os_hydride β-hydride elimination alkoxide [Os(II)-O-CH(R)R'] os_hydride->alkoxide + Ketone alkoxide->precatalyst + iPrOH - Alcohol info1 1. Catalyst Activation info2 2. Hydride Formation info3 3. Hydride Transfer info4 4. Product Release & Catalyst Regeneration

References

Benzo[h]quinoline Derivatives: Revolutionizing Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Benzo[h]quinoline and its derivatives have emerged as a promising class of materials in the advancement of Organic Light-Emitting Diode (OLED) technology. Their inherent electronic properties, high thermal stability, and tunable photophysical characteristics make them versatile components for enhancing the efficiency, color purity, and operational lifetime of OLED devices. These compounds are frequently employed as emissive materials, host materials for phosphorescent emitters, and electron-transporting materials, contributing to the development of high-performance displays and solid-state lighting.

This document provides detailed application notes, experimental protocols, and performance data for the utilization of this compound derivatives in OLEDs, aimed at researchers, scientists, and professionals in the field of organic electronics and materials science.

Key Applications in OLEDs

This compound derivatives can be strategically incorporated into various layers of an OLED device to optimize its performance. The primary roles include:

  • Emissive Layer (EML): Certain this compound derivatives exhibit strong intrinsic fluorescence, making them suitable as the light-emitting material in the EML. By modifying the chemical structure of the this compound core, the emission color can be tuned across the visible spectrum.

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), where triplet excitons are harvested to achieve high internal quantum efficiencies, this compound derivatives can serve as excellent host materials for the phosphorescent dopants (guests). Their high triplet energy levels facilitate efficient energy transfer to the guest emitter, while their charge-transporting properties ensure a balanced charge carrier recombination within the emissive layer.

  • Electron-Transporting Layer (ETL): The electron-deficient nature of the quinoline (B57606) moiety imparts good electron mobility to these derivatives. When used as an electron-transporting material, they facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, leading to improved device efficiency and lower driving voltages.

Performance of this compound Derivatives in OLEDs

The performance of OLEDs incorporating this compound derivatives is highly dependent on the specific molecular structure, its role within the device, and the overall device architecture. The following tables summarize key performance parameters of various benzoquinoline derivatives reported in the literature.

Table 1: Performance of Benzoquinoline Derivatives as Emissive Materials

DerivativeDevice StructureHOMO (eV)LUMO (eV)EQE_max (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)
2-(naphthalen-3-yl)-4-phenylbenzo[g]quinoline[1]Multilayered--1.083.581.11(0.36, 0.56)
DMAC-QL[2]Non-doped--7.7---
PXZ-QL[2]Non-doped--17.3---
PTZ-QL[2]Non-doped--14.8---

Note: Data for benzo[g]quinoline and other quinoline-based emitters are included to provide a broader context of their performance.

Table 2: Performance of Benzo[f]quinoline (B1222042) Derivatives as Host Materials for Green PhOLEDs

Host MaterialDopantDevice StructureEQE_max (%)Current Efficiency (cd/A)
Bipolar benzo[f]quinoline-carbazole derivative[3]Ir(ppy)2(acac)Multilayered-up to 42.85
Bipolar host with benzo[f]quinoline and carbazole (B46965) groups[3]Ir(ppy)2(acac)Multilayered11.1940.71

Experimental Protocols

This section provides detailed protocols for the synthesis of functionalized this compound derivatives and the fabrication of OLED devices.

Protocol 1: General Synthesis of Functionalized Benzo[h]quinolines via Skraup Reaction

The Skraup reaction is a classic method for the synthesis of quinolines and can be adapted for this compound derivatives.

Materials:

  • 1-Naphthylamine (B1663977) derivative (1 equivalent)

  • Glycerol (3-4 equivalents)

  • Concentrated sulfuric acid (2-3 equivalents)

  • Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

  • Ferrous sulfate (B86663) (catalytic amount, optional)

  • Sodium hydroxide (B78521) solution

  • Organic solvent (e.g., ethanol, toluene)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add the 1-naphthylamine derivative and glycerol.

  • Addition of Reagents: Slowly add concentrated sulfuric acid to the mixture while stirring and cooling the flask in an ice bath. Add the oxidizing agent and a catalytic amount of ferrous sulfate.

  • Reaction: Heat the reaction mixture to 120-140 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water. Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates.

  • Purification: Filter the crude product, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[4]

  • Characterization: Confirm the structure of the synthesized this compound derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Protocol 2: Fabrication of a Multilayer OLED by Thermal Evaporation

This protocol describes the fabrication of a typical multilayer OLED using thermal evaporation in a high-vacuum environment.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Organic materials for each layer (Hole Injection Layer - HIL, Hole Transport Layer - HTL, Emissive Layer - EML, Electron Transport Layer - ETL)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum - Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or oxygen plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[5]

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function.[5]

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers by thermal evaporation at a rate of 0.5-2 Å/s. A typical device structure might be:

      • HIL (e.g., HAT-CN, 10 nm)

      • HTL (e.g., NPB, 40 nm)

      • EML (e.g., this compound derivative as host doped with a phosphorescent emitter, or as a neat emissive layer, 20-30 nm)

      • ETL (e.g., a different this compound derivative or a standard ETL material like Alq₃ or TPBi, 30-40 nm)[3][5]

  • Cathode Deposition:

    • Deposit a thin EIL (e.g., LiF, 1 nm) at a rate of 0.1-0.2 Å/s.[5]

    • Deposit the metal cathode (e.g., Al, 100 nm) at a rate of 2-5 Å/s.[5]

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.

  • Device Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence (EL) spectrum with a spectrometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data.

Visualizations

The following diagrams illustrate the fundamental processes and workflows associated with the use of this compound derivatives in OLEDs.

G Simplified OLED Energy Level Diagram and Charge Injection/Recombination Process cluster_cathode Cathode cluster_organic_layers Organic Layers cluster_anode Anode cluster_recombination Recombination & Emission Cathode Cathode (e.g., Al) ETL ETL (this compound derivative) Cathode->ETL Electron Injection EML EML (this compound derivative) ETL->EML Electron Transport Recombination Exciton Formation (in EML) HTL HTL HTL->EML Hole Transport Anode Anode (e.g., ITO) Anode->HTL Hole Injection Light Photon Recombination->Light Light Emission

Caption: Energy level diagram of a typical multilayer OLED.

G Experimental Workflow for Solution-Processed OLED Fabrication cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Device Testing Synthesis Synthesis of This compound Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Substrate_Cleaning ITO Substrate Cleaning Characterization->Substrate_Cleaning Material Ready HIL_Deposition HIL Deposition (Spin-coating) Substrate_Cleaning->HIL_Deposition EML_Deposition EML Deposition (Spin-coating with This compound derivative) HIL_Deposition->EML_Deposition ETL_Cathode_Deposition ETL/Cathode Deposition (Thermal Evaporation) EML_Deposition->ETL_Cathode_Deposition Encapsulation Encapsulation ETL_Cathode_Deposition->Encapsulation JVL_Measurement J-V-L Measurement Encapsulation->JVL_Measurement Device Ready EL_Spectrum EL Spectrum Measurement Encapsulation->EL_Spectrum Performance_Analysis Performance Analysis (EQE, Efficiency) JVL_Measurement->Performance_Analysis EL_Spectrum->Performance_Analysis

Caption: General workflow for OLED fabrication.

References

Application of Benzo[h]quinoline in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[h]quinoline, a nitrogen-containing heterocyclic aromatic compound, has emerged as a versatile building block in the field of materials science. Its rigid and planar structure, coupled with tunable electronic properties through chemical modification, makes it an attractive candidate for a wide range of applications, particularly in organic electronics and sensor technology. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and chemical sensors.

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are valuable materials in the fabrication of OLEDs, where they can function as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and even as emissive materials themselves. Their inherent electron-deficient nature facilitates efficient electron injection and transport, contributing to improved device performance.

Application Notes:

Derivatives of this compound are particularly noted for their potential in creating efficient green and blue phosphorescent OLEDs (PHOLEDs). When used as a host material, the high triplet energy of the this compound scaffold allows for efficient energy transfer to the phosphorescent guest emitter, leading to high quantum efficiencies. Furthermore, the excellent thermal stability of these compounds contributes to the operational lifetime of the OLED device. Bipolar host materials incorporating both electron-transporting this compound moieties and hole-transporting units have been synthesized to achieve balanced charge injection and transport within the emissive layer, a critical factor for high-efficiency OLEDs.

Quantitative Data:
Host MaterialDopantCurrent Efficiency (cd/A)External Quantum Efficiency (EQE) (%)Emitting Color
Benzo[f]quinoline-carbazole bipolar hostIr(ppy)₂(acac)up to 42.85Not SpecifiedGreen

Table 1: Performance of a green PHOLED using a benzo[f]quinoline-based bipolar host material.

Experimental Protocols:

Protocol 1: Synthesis of a 5-Substituted this compound Derivative

This protocol describes the synthesis of 5-bromo-benzo[h]quinoline, a versatile precursor for further functionalization.

Materials:

  • This compound

  • Concentrated sulfuric acid (95-98%)

  • N-bromosuccinimide (NBS)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under aerobic conditions, add this compound (5 g, 27.9 mmol) portion-wise to a round-bottom flask containing 45 mL of vigorously stirred concentrated sulfuric acid at room temperature.

  • Cool the reaction mixture in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) to the cooled mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-bromo-benzo[h]quinoline.

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol provides a general procedure for the fabrication of a multilayer OLED using solution-based techniques. This compound derivatives can be incorporated as the electron-transporting layer or as a host in the emissive layer.

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol (B130326)

  • UV-ozone or oxygen plasma cleaner

  • Hole-injection layer (HIL) solution (e.g., PEDOT:PSS)

  • Emissive layer (EML) solution (e.g., a polymer host doped with a this compound-based phosphorescent emitter)

  • Electron-transport layer (ETL) solution (e.g., a soluble this compound derivative)

  • Thermal evaporator for cathode deposition (e.g., LiF/Al)

  • Spin coater

  • Hotplate

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 10-15 minutes to increase its work function.

  • Hole-Injection Layer (HIL) Deposition:

    • Inside a glovebox, spin-coat the HIL solution (e.g., PEDOT:PSS) onto the ITO substrate.

    • Anneal the substrate on a hotplate according to the HIL material's specifications (e.g., 150 °C for 15 minutes).

  • Emissive Layer (EML) Deposition:

    • Spin-coat the EML solution onto the HIL.

    • Anneal the substrate to remove the solvent (e.g., 110 °C for 15 minutes).

  • Electron-Transport Layer (ETL) Deposition:

    • Spin-coat the ETL solution containing the this compound derivative onto the EML.

    • Anneal the substrate to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a thin layer of LiF (approx. 1 nm) followed by a thicker layer of Al (approx. 100 nm) at a high vacuum (< 10⁻⁶ Torr).

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Visualizations:

oled_workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Spin Coating) cluster_final Final Steps ITO ITO Substrate Cleaning Cleaning & Sonication ITO->Cleaning UVOzone UV-Ozone Treatment Cleaning->UVOzone HIL HIL Deposition (PEDOT:PSS) UVOzone->HIL EML EML Deposition (Host + this compound Emitter) HIL->EML ETL ETL Deposition (this compound Derivative) EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: Experimental workflow for the fabrication of a solution-processed OLED.

oled_energy_levels Anode Anode (ITO) HIL HIL Anode->HIL l1 -4.8 HTL HTL HIL->HTL l2 -5.2 EML EML (Host:this compound guest) HTL->EML l3 -5.8 (HOMO) ETL ETL (this compound) l4 -2.8 (LUMO) recomb Recombination & Light Emission ETL->EML Cathode Cathode (Al) l5 -6.1 (HOMO) l6 -3.0 (LUMO) Cathode->ETL l7 -4.2 path Electron Injection & Transport path2 Hole Injection & Transport

Caption: Energy level diagram of a typical multilayer OLED with a this compound derivative.

Dye-Sensitized Solar Cells (DSSCs)

This compound derivatives have been investigated as co-sensitizers in DSSCs to enhance their photovoltaic performance. When used in conjunction with standard ruthenium-based dyes like N719, these organic molecules can broaden the light absorption spectrum and improve the overall power conversion efficiency of the solar cell.

Application Notes:

New benzo[h]quinolin-10-ol derivatives featuring one or two 2-cyanoacrylic acid anchoring groups have been synthesized and successfully employed as co-sensitizers in DSSCs.[1] These co-sensitizers can lead to higher or comparable efficiencies to reference cells based solely on the more expensive N719 dye.[1] The introduction of these this compound derivatives can enhance the light-harvesting capabilities of the photoanode, contributing to an increased short-circuit current density (Jsc).

Quantitative Data:
Sensitizer/Co-sensitizerVoc (V)Jsc (mA/cm²)FFPCE (%)
N719 (reference)0.7315.500.657.35
1a + N7190.7216.210.647.47
2a + N7190.7116.450.657.59
1a + N719 + CDCA0.7316.550.647.73
2a + N719 + CDCA0.7216.980.657.95

Table 2: Photovoltaic performance of DSSCs with benzo[h]quinolin-10-ol derivatives (1a and 2a ) as co-sensitizers with N719. CDCA (chenodeoxycholic acid) is a co-adsorbent.[1]

Experimental Protocols:

Protocol 3: Synthesis of 10-Hydroxythis compound-9-cyanoacrylic acid (1a)

Materials:

Procedure:

  • A mixture of 10-hydroxythis compound-9-carboxaldehyde (1.0 mmol), cyanoacetic acid (1.2 mmol), and a catalytic amount of piperidine in acetonitrile (20 mL) is placed in a round-bottom flask.[1]

  • The mixture is refluxed for 6 hours.[1]

  • After cooling to room temperature, the precipitate is filtered and washed with cold acetonitrile.[1]

  • The crude product is purified by crystallization from an ethanol (B145695)/diethyl ether mixture to yield the final product 1a .[1]

Protocol 4: Fabrication of a Dye-Sensitized Solar Cell

Materials:

  • FTO-coated glass

  • TiO₂ paste

  • Screen printer

  • Furnace

  • Dye solution (e.g., N719 and this compound co-sensitizer in a suitable solvent)

  • Electrolyte solution (e.g., I⁻/I₃⁻ redox couple in an organic solvent)

  • Platinum-coated counter electrode

  • Thermoplastic sealant

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass.

    • Deposit a compact layer of TiO₂ on the FTO glass by screen printing.

    • Deposit a transparent layer of nanocrystalline TiO₂ paste on top of the compact layer.

    • Sinter the TiO₂-coated FTO glass in a furnace at elevated temperatures (e.g., 450-500 °C) to create a porous film.

  • Dye Sensitization:

    • Immerse the cooled photoanode in the dye solution containing the N719 dye and the this compound co-sensitizer for 24 hours.

    • Rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove non-adsorbed dye molecules.

  • DSSC Assembly:

    • Assemble the solar cell by placing the platinum-coated counter electrode on top of the dye-sensitized photoanode.

    • Seal the edges of the cell with a thermoplastic sealant by heating.

    • Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode.

    • Seal the holes to prevent electrolyte leakage.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the fabricated DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the photovoltaic parameters (Voc, Jsc, FF, PCE).

Visualizations:

dssc_workflow cluster_anode Photoanode Fabrication cluster_sensitization Sensitization cluster_assembly Cell Assembly FTO FTO Glass Cleaning TiO2 TiO₂ Paste Deposition (Screen Printing) FTO->TiO2 Sinter Sintering TiO2->Sinter Dye Dye Soaking (N719 + this compound) Sinter->Dye Assembly Sandwich Assembly (Photoanode + Counter Electrode) Dye->Assembly Electrolyte Electrolyte Injection Assembly->Electrolyte Sealing Sealing Electrolyte->Sealing Characterization Characterization Sealing->Characterization I-V Characterization

Caption: Experimental workflow for the fabrication of a Dye-Sensitized Solar Cell (DSSC).

dssc_energy_levels TiO2 TiO₂ Conduction Band N719_LUMO N719 LUMO N719_LUMO->TiO2 e⁻ injection BhQ_LUMO This compound LUMO BhQ_LUMO->TiO2 e⁻ injection N719_HOMO N719 HOMO BhQ_HOMO This compound HOMO Electrolyte Redox Potential (I⁻/I₃⁻) Electrolyte->N719_HOMO Dye Regeneration Electrolyte->BhQ_HOMO

Caption: Energy level diagram for a co-sensitized DSSC with N719 and a this compound derivative.

Chemical Sensors

The versatile structure of this compound allows for the design of chemosensors for the selective detection of various metal ions. By incorporating specific binding sites and fluorophores into the this compound scaffold, highly sensitive and selective fluorescent or colorimetric sensors can be developed.

Application Notes:

Quinoline-based chemosensors have demonstrated the ability to detect a range of metal ions, including Fe³⁺, Cu²⁺, and Zn²⁺. The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT). For instance, a benzothiazole-quinoline derived 1,2,3-triazole has been shown to be a highly selective fluorescent sensor for Fe³⁺ with a low detection limit. The design of these sensors can be tailored to achieve "turn-on" or "turn-off" fluorescence responses, or a visible color change upon binding with the target analyte.

Quantitative Data:
Sensor MoietyTarget IonDetection LimitSensing Mechanism
Benzothiazole-quinoline derived 1,2,3-triazoleFe³⁺0.64 µMFluorescence quenching
Quinoline-based probeCu²⁺1.03 µMFluorescence enhancement
Quinoline (B57606) derivativeZn²⁺5 ppbChelation-enhanced fluorescence

Table 3: Performance of various quinoline-based chemosensors for metal ion detection.

Experimental Protocols:

Protocol 5: Synthesis of a Quinoline-Based Schiff Base Sensor

This protocol describes a general method for the synthesis of a Schiff base sensor by condensing an amino-functionalized quinoline with an aldehyde.

Materials:

  • Amino-substituted quinoline derivative

  • Aldehyde (e.g., salicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amino-substituted quinoline (1 mmol) in absolute ethanol (20 mL).

  • Add the aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure Schiff base sensor.

Protocol 6: General Procedure for Metal Ion Sensing using Fluorescence Spectroscopy

Materials:

  • Synthesized this compound-based sensor

  • A suitable solvent system (e.g., buffer/organic solvent mixture)

  • Stock solutions of various metal ion salts

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the sensor (e.g., 1 mM) in an appropriate solvent.

    • Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in the same solvent system.

  • Fluorescence Titration:

    • Place a known concentration of the sensor solution (e.g., 10 µM) in a quartz cuvette.

    • Record the initial fluorescence emission spectrum by exciting at the absorption maximum of the sensor.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, mix the solution and record the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Selectivity Studies:

    • Repeat the fluorescence measurement with a range of different metal ions at a fixed concentration to assess the sensor's selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.

    • Calculate the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

Visualizations:

sensor_mechanism cluster_process Chelation-Enhanced Fluorescence (CHEF) Sensor This compound Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Sensor->Complex + Metal Metal Ion p1 1. Sensor binds to the metal ion. p2 2. Intramolecular rotations are restricted. p3 3. Non-radiative decay pathways are suppressed. p4 4. Fluorescence intensity increases significantly.

Caption: General mechanism of a "turn-on" fluorescent sensor based on this compound.

sensor_workflow PrepSensor Prepare Sensor Stock Solution Titration Perform Fluorescence Titration PrepSensor->Titration PrepMetal Prepare Metal Ion Stock Solutions PrepMetal->Titration Selectivity Conduct Selectivity Experiments Titration->Selectivity Analysis Data Analysis (LOD, Binding Constant) Selectivity->Analysis

Caption: Experimental workflow for metal ion detection using a fluorescent this compound sensor.

References

Application Notes and Protocols: Benzo[h]quinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[h]quinoline derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their rigid, planar structure allows for intercalation into DNA, and various substitutions on the quinoline (B57606) ring system have led to the development of compounds with diverse mechanisms of action, including the inhibition of key cellular processes such as cell cycle progression and signal transduction. This document provides detailed application notes and experimental protocols for the evaluation of this compound derivatives as potential anticancer agents, focusing on their synthesis, in vitro cytotoxicity, mechanism of action, and effects on key signaling pathways.

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Cytotoxicity of Arylated Benzo[h]quinolines [1]

CompoundG361 (Skin Cancer) IC50 (µM)H460 (Lung Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
3e 5.36.87.66.8
3f -5.44.74.9
3h ----
3j -4.85.26.8
Doxorubicin ---2.1

Table 2: Cytotoxicity of Benzo- and Tetrahydrobenzo-[h]quinoline Derivatives [2]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A2780 (Ovarian Cancer) IC50 (µM)C26 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
6e 3.911.862.452.11

Table 3: Cytotoxicity of Dihydrothis compound Derivatives [3]

CompoundHT29 (Colon Carcinoma) LC50 (µM)MCF7 (Breast Adenocarcinoma) LC50 (µM)HepG2 (Hepatocellular Carcinoma) LC50 (µM)
2 (CNMP) 21.238.2426.15
5 10.12-25.20
Doxorubicin 40.04.04.0

Experimental Protocols

Synthesis of this compound Derivatives

a) Synthesis of Arylated Benzo[h]quinolines [4]

This protocol describes a method for synthesizing highly functionalized benzo[h]quinolines.

  • Step 1: Synthesis of 6-aryl-4-sec. amino-2-oxo-2H-pyran-3-carbonitriles: This precursor is synthesized in two steps. First, methyl 2-cyano-3,3-bis-methylthio-acrylate reacts with various aryl/heteroaryl methyl ketones in dimethylsulfoxide (DMSO) under basic conditions at room temperature. The resulting 6-aryl-4-methylthio-2-oxo-2H-pyran-3-carbonitriles are then aminated with various secondary amines in refluxing ethanol (B145695).[4]

  • Step 2: Cyclization to Benzo[h]quinolines: An equimolar mixture of the 6-aryl-4-sec. amino-2H-pyran-2-one-3-carbonitriles, 2-cyanomethylbenzonitrile, and sodium amide is stirred in N,N-dimethylformamide (DMF) at 100°C for 35–50 hours to yield the final 2-amino-5-aryl-4-sec. amino-1-yl-benzo[h]quinoline-6-carbonitriles.[4]

b) Synthesis of 2-Amino-4-phenyl-5,6-dihydrothis compound-3-carbonitrile

This protocol describes a one-pot synthesis method.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µl of culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[1][6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals.[3] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability versus the logarithm of the compound concentration.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells and treat with the this compound derivative at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells, wash with cold phosphate-buffered saline (PBS), and centrifuge.[7]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution (100 µg/mL) to 100 µL of the cell suspension.[7]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[7][8]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[7][8] Annexin V-FITC fluorescence is typically measured in the FL1 channel (green), and PI fluorescence in the FL3 channel (red).

Mechanism of Action Studies

a) DNA Intercalation Assay

UV-Visible and fluorescence spectroscopy can be used to study the interaction of this compound derivatives with DNA.

  • UV-Visible Spectroscopy:

    • Prepare a solution of the this compound derivative in a suitable buffer.

    • Record the initial UV-Vis absorption spectrum.

    • Titrate the solution with increasing concentrations of calf thymus DNA (ct-DNA).

    • Record the spectrum after each addition of DNA. Hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the absorption maximum are indicative of intercalation.

  • Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay):

    • Prepare a solution of ct-DNA and ethidium (B1194527) bromide (EtBr) in a buffer and measure the initial fluorescence intensity.

    • Add increasing concentrations of the this compound derivative to the DNA-EtBr solution.

    • A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting competitive binding by the test compound.

b) Kinase Inhibition Assays

  • CDK2 Kinase Assay:

    • Prepare a reaction mixture containing recombinant human CDK2/Cyclin A2 enzyme, a specific peptide substrate (e.g., Histone H1), and the this compound derivative in a kinase assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.

  • EGFR Kinase Assay:

    • A similar protocol to the CDK2 assay is followed, using recombinant EGFR enzyme and a specific peptide substrate.

    • The inhibitory effect of the this compound derivative on EGFR kinase activity is determined by the reduction in ADP production.

c) Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis dna_intercalation DNA Intercalation Assay apoptosis->dna_intercalation kinase_inhibition Kinase Inhibition (CDK2, EGFR) apoptosis->kinase_inhibition western_blot Western Blot (Apoptosis Proteins) apoptosis->western_blot

Caption: Experimental workflow for evaluating this compound derivatives.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 bax Bax bax->mitochondria bcl2 Bcl-2 bcl2->mitochondria caspase9->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp benzo_h_quinoline This compound Derivative benzo_h_quinoline->bax benzo_h_quinoline->bcl2 benzo_h_quinoline->caspase3

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

egfr_cdk2_pathway cluster_egfr EGFR Signaling cluster_cdk2 Cell Cycle Control benzo_h_quinoline This compound Derivative egfr EGFR benzo_h_quinoline->egfr cdk2 CDK2 benzo_h_quinoline->cdk2 egf EGF egf->egfr pi3k PI3K egfr->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation cyclinE Cyclin E cyclinE->cdk2 Rb Rb cdk2->Rb E2F E2F Rb->E2F S_phase S-Phase Entry E2F->S_phase

Caption: Inhibition of EGFR and CDK2 signaling pathways by this compound derivatives.

References

Application Notes and Protocols: Antibacterial and Antifungal Activity of Benzo[h]quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of Benzo[h]quinoline compounds, detailing their activity against a range of pathogenic bacteria and fungi. This document includes quantitative data on their efficacy, detailed protocols for in vitro testing, and a summary of their potential mechanisms of action.

Quantitative Antimicrobial Activity

The antibacterial and antifungal efficacy of various this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). Below is a summary of reported activities for representative compounds against selected microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzo[f]quinolinium Salts (BQS) against Selected Microbes [1]

CompoundStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)
BQS 3g 0.1950.1950.195
BQS 3h 0.1950.1950.195
BQS 3i 30.4 x 10⁻⁴15.2 x 10⁻⁴575 x 10⁻⁴
BQS 3n 975 x 10⁻⁴0.1950.195
Penicillin ---
Carbenicillin ---
Nystatin ---

Table 2: Antibacterial Activity (Inhibition Zone Diameter) of 2-mercapto/2-selenothis compound-3-carbaldehyde [2]

CompoundStaphylococcus aureus (mm)Bacillus subtilis (mm)Streptococcus pyogenes (mm)
Compound 3 (Sulphur derivative) ---
Compound 4 (Selenium derivative) 22.76 ± 0.1420.63 ± 0.2419.54 ± 0.20

Note: Direct MIC values for all compounds were not available in the cited literature. The inhibition zone data suggests significant antibacterial activity.

Experimental Protocols

The following are detailed protocols for the determination of antimicrobial activity, adapted from established methodologies.[3][4][5][6]

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • This compound compound stock solution (e.g., in DMSO)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth with inoculum)

  • Sterility control (broth only)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • In the first column of the 96-well plate, add the appropriate volume of the this compound stock solution to the broth to achieve the highest desired concentration.

    • Perform two-fold serial dilutions by transferring half the volume from each well to the subsequent well across the plate. This creates a gradient of decreasing compound concentrations.

  • Inoculation:

    • Prepare the microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add the prepared inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the fungal species being tested.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Agar (B569324) Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity and provides a qualitative or semi-quantitative measure of the compound's efficacy.

Materials:

  • Mueller-Hinton Agar (MHA) or Potato Dextrose Agar (PDA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • This compound compound solution of known concentration

  • Positive control antibiotic/antifungal solution

  • Solvent control (e.g., DMSO)

  • Calipers

Procedure:

  • Preparation of Agar Plates:

    • A microbial lawn is prepared by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the agar plate.

  • Creation of Wells:

    • Use a sterile cork borer to create uniform wells in the agar.

  • Application of Compound:

    • Add a fixed volume (e.g., 50-100 µL) of the this compound compound solution to a designated well.

    • Add the same volume of the positive control and solvent control to separate wells.

  • Incubation:

    • Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to allow the compound to diffuse into the agar.

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the clear zone of inhibition around each well using calipers. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualization of Workflows and Mechanisms

Experimental Workflow

The general workflow for screening the antimicrobial activity of this compound compounds is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of This compound Derivatives agar_well Agar Well Diffusion (Primary Screening) synthesis->agar_well Test Compounds mic_determination Broth Microdilution (MIC Determination) agar_well->mic_determination Active Compounds mbc_mfc MBC/MFC Determination mic_determination->mbc_mfc mechanism Mechanism of Action Studies mic_determination->mechanism

Antimicrobial screening workflow for this compound compounds.
Proposed Mechanism of Action

While the exact signaling pathways for all this compound compounds are not fully elucidated, research on quinoline-based antimicrobials suggests several potential mechanisms of action. These include the inhibition of essential bacterial enzymes and disruption of the cell membrane.[2][7][8] Some this compound derivatives have also been shown to interact with DNA.[2]

mechanism_of_action cluster_compound This compound Compound cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects compound This compound dna_gyrase DNA Gyrase / Topoisomerase IV compound->dna_gyrase cell_membrane Cell Membrane Integrity compound->cell_membrane dna_intercalation DNA Intercalation compound->dna_intercalation dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication membrane_depolarization Membrane Depolarization & Leakage of Cellular Contents cell_membrane->membrane_depolarization dna_damage DNA Damage dna_intercalation->dna_damage cell_death Bacterial / Fungal Cell Death dna_replication->cell_death membrane_depolarization->cell_death dna_damage->cell_death

Proposed antimicrobial mechanisms of this compound compounds.

These application notes and protocols are intended to serve as a guide for the investigation of this compound compounds as potential antimicrobial agents. Researchers are encouraged to adapt these methodologies to their specific experimental needs.

References

Illuminating Cellular Processes: Benzo[h]quinoline as a Versatile Fluorescent Probe in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzo[h]quinoline and its derivatives represent a class of versatile fluorescent probes with significant applications in biochemical and cellular research. Their rigid, planar structure and extended π-conjugation system give rise to favorable photophysical properties, including strong fluorescence emission and sensitivity to the local microenvironment. These characteristics make them powerful tools for the detection and quantification of various analytes, real-time monitoring of cellular processes, and high-resolution imaging of subcellular structures. This document provides detailed application notes and experimental protocols for the utilization of this compound-based fluorescent probes in key biochemical assays, including the detection of metal ions and the analysis of cellular oxidative stress.

Key Applications and Features

This compound-based probes offer several advantages for biochemical assays:

  • High Sensitivity and Selectivity: Judicious chemical modification of the this compound scaffold allows for the design of probes that exhibit high selectivity and sensitivity towards specific analytes, such as metal ions like Fe³⁺ and Zn²⁺.[1][2][3][4][5]

  • "Turn-on" or "Turn-off" Fluorescence Response: Many this compound probes are designed to exhibit a significant change in fluorescence intensity—either enhancement ("turn-on") or quenching ("turn-off")—upon binding to their target. This provides a clear and quantifiable signal for detection.

  • Cell Permeability and Bioimaging: The lipophilic nature of the this compound core facilitates cell membrane permeability, enabling the use of these probes for live-cell imaging of intracellular analytes and organelles.[6]

  • Probing Cellular Stress Pathways: Certain derivatives have been shown to be effective in studying cellular processes such as oxidative stress, providing insights into disease mechanisms and therapeutic responses.[7][8]

Data Presentation: Photophysical Properties of this compound Derivatives

The photophysical properties of this compound probes can be tailored by introducing different functional groups. The following table summarizes key data for representative this compound-based fluorescent probes.

Probe Name/DerivativeTarget AnalyteExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
Quinoline-based probe 1Fe³⁺314420Not Specified8.67 x 10⁻⁵ M[1]
Sensor TQAFe³⁺301397Not Specified0.16841 μM[3]
DQCFe³⁺340400Not Specified16 x 10⁻⁸ M[9]
Probe QP2Zn²⁺375 (shoulder)558Not Specified17.7 nM[10]
QDTDZn²⁺Not SpecifiedNot SpecifiedNot Specified0.27 μM[11]
QSP-HZn²⁺Not SpecifiedNot SpecifiedNot Specified71 nM[3]
QSP-ClZn²⁺Not SpecifiedNot SpecifiedNot Specified67 nM[3]

Experimental Protocols

Protocol 1: Fluorometric Determination of Fe³⁺ in Aqueous Samples

This protocol describes a general procedure for the detection of ferric ions (Fe³⁺) using a this compound-based fluorescent probe that exhibits a "turn-off" response.

Materials:

  • This compound-based Fe³⁺-selective fluorescent probe

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • HEPES buffer (pH 7.4)

  • Standard solution of FeCl₃ in deionized water

  • Fluorescence spectrophotometer

Procedure:

  • Probe Stock Solution Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM) in DMF or DMSO.

  • Working Solution Preparation: Prepare a working solution of the probe (e.g., 10 µM) in a mixed solvent system, such as DMF/HEPES buffer (v/v = 1:1).

  • Instrument Setup: Set the excitation and emission wavelengths on the fluorescence spectrophotometer according to the probe's specifications (refer to the data table). Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Fluorescence Measurement: a. To a quartz cuvette, add 2 mL of the probe working solution. b. Record the initial fluorescence intensity (F₀). c. Incrementally add small aliquots of the standard Fe³⁺ solution to the cuvette. d. After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence intensity (F).

  • Data Analysis: a. Plot the fluorescence intensity (F/F₀) against the concentration of Fe³⁺. b. For quantitative analysis, a linear relationship between F/F₀ and the Fe³⁺ concentration should be observed within a certain range. The detection limit can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).

Workflow for Fe³⁺ Detection:

G Workflow for Fluorometric Fe³⁺ Detection prep_stock Prepare Probe Stock Solution (1 mM in DMF/DMSO) prep_work Prepare Probe Working Solution (10 µM in DMF/HEPES) prep_stock->prep_work measure_initial Measure Initial Fluorescence (F₀) prep_work->measure_initial setup_inst Set up Fluorescence Spectrophotometer (λex, λem) setup_inst->measure_initial add_fe Titrate with Standard Fe³⁺ Solution measure_initial->add_fe measure_final Measure Fluorescence (F) after each addition add_fe->measure_final Equilibrate measure_final->add_fe Repeat analyze Plot F/F₀ vs. [Fe³⁺] and determine LOD measure_final->analyze

Caption: General workflow for the fluorometric determination of Fe³⁺ using a this compound probe.

Protocol 2: Live-Cell Imaging of Intracellular Zn²⁺

This protocol outlines a general procedure for visualizing intracellular zinc ions (Zn²⁺) using a cell-permeable this compound-based fluorescent probe.

Materials:

  • This compound-based Zn²⁺-selective fluorescent probe

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest (e.g., HeLa, HepG2)

  • Glass-bottom dishes or multi-well plates for fluorescence microscopy

  • Fluorescence microscope (confocal recommended)

Procedure:

  • Cell Culture: Culture the cells in complete medium (DMEM supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO₂. Seed the cells onto glass-bottom dishes and allow them to adhere and grow to 60-70% confluency.

  • Probe Stock Solution: Prepare a 1 mM stock solution of the Zn²⁺ probe in anhydrous DMSO.

  • Probe Loading: a. Prepare a working solution of the probe (e.g., 5-10 µM) in serum-free medium. b. Remove the culture medium from the cells and wash them once with warm PBS. c. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, unbound probe.

  • Imaging: a. Add fresh, pre-warmed imaging buffer (e.g., serum-free medium or PBS) to the cells. b. Mount the dish on the fluorescence microscope. c. Excite the probe at its specified wavelength and collect the emission using the appropriate filter set. d. To observe changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ source (e.g., ZnCl₂ with a zinc ionophore like pyrithione) or a chelator (e.g., TPEN) and imaged over time.

  • Image Analysis: Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ/Fiji) to determine relative changes in intracellular Zn²⁺ levels.

Workflow for Live-Cell Zn²⁺ Imaging:

G Workflow for Live-Cell Zn²⁺ Imaging culture_cells Culture and Seed Cells load_probe Incubate Cells with Probe culture_cells->load_probe prep_probe Prepare Probe Stock and Working Solutions prep_probe->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells image_cells Acquire Fluorescence Images wash_cells->image_cells treat_cells Optional: Treat with Zn²⁺ Source/Chelator image_cells->treat_cells analyze_images Analyze Fluorescence Intensity image_cells->analyze_images treat_cells->image_cells Time-lapse

Caption: General workflow for imaging intracellular Zn²⁺ with a this compound fluorescent probe.

Signaling Pathway Visualization: Oxidative Stress-Mediated DNA Damage

Certain arylated this compound derivatives have been shown to induce anti-cancer activity by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage and apoptosis.[7][8] The following diagram illustrates this proposed signaling pathway.

G Proposed Signaling Pathway of Arylated Benzo[h]quinolines cluster_cell Cancer Cell probe Arylated This compound ros Increased Intracellular ROS (Oxidative Stress) probe->ros Induces dna_damage DNA Damage ros->dna_damage Causes atm ATM Activation dna_damage->atm h2ax γ-H2AX Formation atm->h2ax Phosphorylates apoptosis Apoptosis h2ax->apoptosis Initiates

Caption: Proposed mechanism of anti-cancer activity by arylated Benzo[h]quinolines.

Conclusion

This compound-based fluorescent probes are valuable additions to the molecular toolbox for biochemical and cellular research. Their tunable photophysical properties and amenability to chemical synthesis allow for the development of a wide range of sensors for specific applications. The protocols and data presented here provide a foundation for researchers to employ these powerful tools in their studies of metal ion homeostasis, cellular imaging, and the elucidation of complex signaling pathways. As research in this area continues, the development of novel this compound probes with enhanced properties, such as near-infrared emission and two-photon excitation capabilities, will further expand their utility in cutting-edge biomedical research and drug discovery.

References

Application Notes and Protocols: DNA Intercalating Properties of Benzo[h]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the DNA intercalating properties of benzo[h]quinoline derivatives, which are of significant interest for their potential as anticancer agents.[1] This document details their DNA binding affinities, cytotoxic effects, and the experimental protocols required to assess these properties.

Quantitative Data Summary

The interaction of this compound derivatives with DNA and their biological effects have been quantified in several studies. The following tables summarize key data points for easy comparison.

Table 1: DNA Binding Constants of this compound Derivatives

Compound/DerivativeMethodDNA TypeBinding Constant (K)Reference
2-mercaptothis compound-3-carbaldehydeAbsorption SpectraCalf Thymus DNAK_b_ = 2.7 x 10^5^ M^-1^[2]
2-selenothis compound-3-carbaldehydeAbsorption SpectraCalf Thymus DNAK_b_ = 3.8 x 10^6^ M^-1^[2]
4-pyridone containing 2- and 3-carboxy-benzoquinolinesNot SpecifiedG-quadruplex DNAK_a_ in the range of 3 x 10^5^ M^-1^[3]

Table 2: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

Compound/DerivativeCell LineIC50 Value (µM)Reference
Compound 6e (a tetrahydrothis compound)MCF-7 (Breast)1.86 - 3.91[1]
Compound 6e (a tetrahydrothis compound)A2780 (Ovarian)1.86 - 3.91[1]
Compound 6e (a tetrahydrothis compound)C26 (Colon)1.86 - 3.91[1]
Compound 6e (a tetrahydrothis compound)A549 (Lung)1.86 - 3.91[1]

Mechanism of Action: DNA Intercalation

This compound derivatives primarily exert their biological effects by intercalating into the DNA double helix. This process involves the insertion of their planar aromatic ring system between the base pairs of DNA. This interaction leads to a distortion of the DNA structure, which can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to apoptosis or cell cycle arrest.[4]

Mechanism of DNA Intercalation by this compound Derivatives cluster_0 Cellular Environment cluster_1 Intercalation Process cluster_2 Cellular Consequences B[h]Q This compound Derivative Unwinding Local Unwinding of DNA Helix B[h]Q->Unwinding Approaches DNA DNA Nuclear DNA (Double Helix) DNA->Unwinding Intercalation Insertion between Base Pairs Unwinding->Intercalation Complex This compound-DNA Complex Intercalation->Complex Replication_Block Inhibition of DNA Replication Complex->Replication_Block Transcription_Block Inhibition of Transcription Complex->Transcription_Block Apoptosis Programmed Cell Death Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: Mechanism of DNA Intercalation by this compound Derivatives.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the DNA intercalating properties and biological activity of this compound derivatives.

UV-Visible Spectroscopy for DNA Binding Analysis

This protocol is used to determine the binding constant (K_b_) of a this compound derivative with DNA by monitoring changes in the absorbance spectrum.

Materials:

  • This compound derivative stock solution (in a suitable solvent like DMSO or ethanol)

  • Calf Thymus DNA (CT-DNA) stock solution in Tris-HCl buffer (e.g., 10 mM, pH 7.4)

  • Tris-HCl buffer

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a working solution of the this compound derivative in Tris-HCl buffer.

  • Record the UV-Vis spectrum of the derivative solution alone (typically in the 200-400 nm range).

  • Titrate the derivative solution with increasing concentrations of the CT-DNA stock solution.

  • After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.

  • Observe for hypochromism (a decrease in absorbance) and/or a bathochromic shift (redshift) in the absorption maximum, which are indicative of intercalation.[5]

  • Calculate the binding constant (K_b_) using the Wolfe-Shimer equation or a similar model by plotting [DNA]/(ε_a_ - ε_f_) versus [DNA].

Fluorescence Spectroscopy for DNA Interaction Studies

This method assesses the binding of a this compound derivative to DNA by observing changes in its fluorescence properties.

Materials:

  • Fluorescent this compound derivative stock solution

  • CT-DNA stock solution

  • Tris-HCl buffer

  • Quartz cuvette (1 cm path length)

  • Fluorimeter

Procedure:

  • Prepare a dilute solution of the fluorescent this compound derivative in Tris-HCl buffer.

  • Measure the fluorescence emission spectrum of the derivative alone.

  • Incrementally add aliquots of the CT-DNA stock solution to the derivative solution.

  • After each addition, mix and allow to equilibrate before recording the fluorescence spectrum.

  • Observe for fluorescence quenching or enhancement, which indicates an interaction between the derivative and DNA.

  • The binding constant can be determined using the Stern-Volmer equation if quenching is observed.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to detect conformational changes in DNA upon the binding of this compound derivatives.

Materials:

  • This compound derivative

  • CT-DNA solution

  • Tris-HCl buffer

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Record the CD spectrum of the CT-DNA solution alone in the UV range (typically 220-320 nm). The spectrum should exhibit the characteristic signature of B-form DNA with a positive band around 275 nm and a negative band around 245 nm.[6]

  • Prepare solutions with a constant concentration of DNA and increasing concentrations of the this compound derivative.

  • Record the CD spectrum for each solution after an appropriate incubation period.

  • Changes in the CD spectrum, such as shifts in the bands or changes in their intensity, indicate alterations in the DNA secondary structure, consistent with intercalation.[7][8]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the this compound derivative for the desired time to induce apoptosis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive evaluation of the DNA intercalating properties and anticancer potential of novel this compound derivatives.

Experimental Workflow for Evaluating this compound Derivatives Start Synthesis of Novel This compound Derivatives DNA_Binding Initial DNA Binding Screen (UV-Vis & Fluorescence) Start->DNA_Binding Quantitative_Binding Quantitative Binding Analysis (Binding Constant Determination) DNA_Binding->Quantitative_Binding Positive Hit Structural_Changes Analysis of DNA Structural Changes (Circular Dichroism) Quantitative_Binding->Structural_Changes Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Structural_Changes->Cytotoxicity Apoptosis_Assay Mechanism of Cell Death Analysis (Annexin V-FITC Assay) Cytotoxicity->Apoptosis_Assay Potent Compounds Lead_Compound Identification of Lead Compound(s) Apoptosis_Assay->Lead_Compound

Caption: Workflow for this compound Derivative Evaluation.

References

Application Notes and Protocols for HPLC-UV Analysis of Benzo[h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Benzo[h]quinoline compounds using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols and data presented are intended to serve as a foundational resource for method development, validation, and routine analysis in research and quality control environments.

Introduction

This compound and its derivatives are a significant class of heterocyclic aromatic compounds. Their importance spans various fields, including medicinal chemistry, materials science, and environmental analysis. Accurate and reliable quantification of these compounds is crucial for drug discovery, impurity profiling, and stability testing. HPLC with UV detection is a widely adopted technique for this purpose, offering a balance of sensitivity, selectivity, and cost-effectiveness.

Experimental Protocols

This section details the methodologies for the HPLC-UV analysis of this compound compounds. The provided method is a robust starting point and may be optimized for specific matrices or analytical requirements.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile (B52724) and methanol.

  • Water: High-purity, deionized water (18.2 MΩ·cm).

  • Acid Modifier: HPLC-grade phosphoric acid or formic acid.

  • This compound Reference Standard: Purity ≥ 98%.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Conditions
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

Standard and Sample Preparation

Standard Solution Preparation:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the sample diluent to cover the desired concentration range for the calibration curve.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of sample diluent.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the HPLC-UV method for this compound analysis. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Method Validation Parameters

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) 0.05 - 0.2 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.

Table 2: Representative Calibration Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the key components in the HPLC-UV analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve filter Filtration dissolve->filter inject Injection filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report report quantify->report Final Report

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

hplc_system_logic cluster_system HPLC System cluster_output Output solvent Solvent Reservoir pump Pump solvent->pump injector Autosampler/Injector pump->injector column HPLC Column injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system chromatogram Chromatogram data_system->chromatogram

Caption: Logical relationship of key components in an HPLC-UV system.

References

GC-MS methods for detection of Benzo[h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of Benzo[h]quinoline

Introduction

This compound is a polycyclic aromatic nitrogen heterocycle. As a structural isomer of acridine (B1665455) and phenanthridine, it is of interest to researchers in environmental science, toxicology, and drug development due to its potential biological activity and presence as an environmental contaminant. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and sensitive, specific detection, making it an ideal method for the unambiguous identification and quantification of this compound in various matrices.

This document provides a comprehensive protocol for the detection and quantification of this compound using GC-MS. The methodologies are designed for researchers, scientists, and professionals in drug development who require a robust and reliable analytical procedure.

Principle of the Method

This method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample matrix based on its volatility and interaction with a stationary phase capillary column. Following separation, the analyte is introduced into a Mass Spectrometer (MS). In the MS, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of the molecular ion and its primary fragment ions are used for qualitative identification, while the ion abundance is used for quantitative measurement. For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) mode is often employed.

Experimental Protocol

Reagents and Materials
  • Solvents: Toluene (B28343) (HPLC or GC grade), Methanol (HPLC grade), Hexane (HPLC grade).

  • Standards: this compound certified reference standard. Internal Standard (IS), e.g., Chrysene-d12 or Benzo[a]pyrene-d12 (optional, for improved quantitation).[1]

  • Reagents: Anhydrous Sodium Sulfate.

  • Sample Containers: 15 mL glass centrifuge tubes.

  • Filters: 0.45 µm PTFE syringe filters.[2]

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of toluene. This solution should be stored at 4°C and protected from light.[2]

  • Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with toluene to achieve concentrations across the desired analytical range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Internal Standard (IS) Working Solution (if used): Prepare a working solution of the internal standard (e.g., 2 µg/mL Chrysene-d12) in toluene.[1]

Sample Preparation (Solid Matrix Example)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL glass centrifuge tube.[2]

  • Spiking (for QC/Matrix Spike): If preparing a Quality Control or Matrix Spike sample, add a known amount of this compound standard solution. If using an internal standard for quantification, add 50 µL of the IS working solution to all samples, standards, and blanks.[1]

  • Extraction: Add 10 mL of toluene to the sample tube.[2]

  • Ultrasonication: Place the tube in an ultrasonic bath and extract at 40°C for 30 minutes.[2][3] This process facilitates the transfer of the analyte from the sample matrix into the solvent.

  • Centrifugation: Centrifuge the sample at 4500 rpm for 5 minutes to pellet solid material.[1]

  • Filtration: Carefully transfer the supernatant (toluene extract) through a 0.45 µm PTFE syringe filter into a clean GC vial for analysis.[2]

GC-MS Instrumentation and Parameters

The following parameters serve as a robust starting point for the analysis. Optimization may be necessary depending on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
GC Column DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[2][4]
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min.[1][2][4]
Injection Mode Splitless.[1][2][5]
Injection Volume 1.0 µL.[2]
Inlet Temperature 270 - 300°C.[1][5]
Oven Program Initial: 90°C, hold for 2 min. Ramp: 10-20°C/min to 320°C. Final Hold: 5 min.[2][5]
MS Transfer Line Temp. 280 - 300°C.[5][6]
Ion Source Temp. 230 - 250°C.[5][6]
Ionization Mode Electron Impact (EI) at 70 eV.
MS Acquisition Mode Full Scan (m/z 45-450) for initial identification and SIM for quantification.[5]

Data Acquisition and Analysis

  • Full Scan Mode: In this mode, the mass spectrometer scans a wide range of m/z values to generate a complete mass spectrum of the eluting compound. The molecular ion (M+) for this compound is expected at m/z 179 . The fragmentation pattern can be compared to a spectral library for confirmation.

  • Selected Ion Monitoring (SIM) Mode: For higher sensitivity and specificity, the mass spectrometer is set to monitor only a few characteristic ions for this compound. This reduces background noise and lowers detection limits.

Table 2: Suggested Ions for SIM Analysis of this compound

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound179178, 152

Note: The molecular ion (m/z 179) is typically the most abundant and is used for quantification. Qualifier ions are used for identity confirmation.

Method Performance and Validation

The method should be validated to ensure it is fit for purpose. Typical validation parameters and expected performance characteristics, based on similar compounds, are summarized below.

Table 3: Typical Performance Characteristics for GC-MS Analysis of Quinolines and PAHs

Parameter Typical Value Description
Linearity (R²) > 0.999[2][7]The correlation coefficient for the calibration curve over the working concentration range.
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[4][8]The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.5 - 2.0 ng/mL[4][6]The lowest concentration of the analyte that can be accurately and precisely quantified.
Accuracy (Recovery) 85 - 115%[2][8]The closeness of the measured value to the true value, often assessed by spiking a blank matrix.
Precision (RSD) < 15%[2][8]The degree of agreement among individual test results when the procedure is applied repeatedly.

Visualized Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleReceipt 1. Sample Receipt & Homogenization Weighing 2. Weighing (1g Sample) SampleReceipt->Weighing Extraction 3. Ultrasonic Extraction (Toluene, 40°C, 30 min) Weighing->Extraction Filtration 4. Centrifugation & Filtration (0.45 µm) Extraction->Filtration GCMS_Analysis 5. GC-MS Injection (1 µL, Splitless) Filtration->GCMS_Analysis DataAcquisition 6. Data Acquisition (Full Scan / SIM Mode) GCMS_Analysis->DataAcquisition PeakIntegration 7. Peak Integration & Identification DataAcquisition->PeakIntegration Quantification 8. Quantification (Calibration Curve) PeakIntegration->Quantification Reporting 9. Final Report Generation Quantification->Reporting Standards Standards & Internal Standard Standards->Extraction IS Spiking Standards->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the determination of this compound. The combination of chromatographic separation and mass spectrometric detection ensures reliable identification and accurate quantification. The sample preparation procedure is straightforward, and the instrumental parameters serve as an excellent starting point for method development and validation. This protocol is well-suited for routine analysis in environmental monitoring, quality control, and research laboratories.

References

Application Notes and Protocols for Benzo[h]quinoline Derivatives as Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of benzo[h]quinoline derivatives as potent inhibitors of topoisomerase enzymes, a critical target in cancer chemotherapy. This document outlines their cytotoxic activity, mechanistic insights, and detailed protocols for their evaluation.

Introduction

This compound derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer potential. Their planar structure allows them to intercalate with DNA and inhibit the function of topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in cancer cells. This document details the application of these derivatives and provides protocols for their investigation as topoisomerase inhibitors.

Data Presentation

The following tables summarize the cytotoxic and topoisomerase inhibitory activities of selected this compound and related derivatives.

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
3e G361Skin Cancer5.3[1]
H460Lung Cancer6.8[1]
MCF7Breast Cancer7.6[1]
HCT116Colon Cancer6.8[1]
3f H460Lung Cancer5.4[1]
MCF7Breast Cancer4.7[1]
HCT116Colon Cancer4.9[1]
3h G361Skin Cancer5.5[1]
H460Lung Cancer5.4[1]
MCF7Breast Cancer5.2[1]
3j H460Lung Cancer4.8[1]
MCF7Breast Cancer5.2[1]
HCT116Colon Cancer6.8[1]
6e MCF-7Breast Cancer1.86[2]
A2780Ovarian Cancer2.54[2]
C26Colon Cancer3.91[2]
A549Lung Cancer2.87[2]

Table 2: Topoisomerase Inhibitory Activity of Structurally Related Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference
Benzo[a]phenazine derivative 6 Topoisomerase II6.9[1]
Benzo[g]quinoxaline derivative 3 Topoisomerase IIβ32.16[3]
Doxorubicin (Reference) Topoisomerase II9.65[1]
Doxorubicin (Reference) Topoisomerase IIβ3.31[3]

Mechanism of Action: Signaling Pathways

This compound derivatives exert their anticancer effects primarily through the inhibition of topoisomerase enzymes, leading to DNA damage and the induction of apoptosis. The cellular response to the DNA damage involves the activation of the ATM-H2AX signaling pathway. Subsequently, the apoptotic cascade is initiated, characterized by the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspases and programmed cell death.

G Mechanism of Action of this compound Derivatives cluster_0 Cellular Effects cluster_1 DNA Damage Response cluster_2 Apoptosis Induction Benzo_h_quinoline This compound Derivative Topoisomerase Topoisomerase I/II Benzo_h_quinoline->Topoisomerase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Accumulation of ATM ATM (Activated) DNA_Damage->ATM H2AX γH2AX (Phosphorylated) ATM->H2AX Bax Bax (Pro-apoptotic) H2AX->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) H2AX->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis G Experimental Workflow for Evaluating this compound Derivatives Start Start: Synthesized this compound Derivative Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Select_Potent Select Potent Compounds (Low IC₅₀) Cytotoxicity->Select_Potent Topo_I_Assay Topoisomerase I Inhibition Assay Select_Potent->Topo_I_Assay Topo_II_Assay Topoisomerase II Inhibition Assay Select_Potent->Topo_II_Assay Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Topo_I_Assay->Mechanism Topo_II_Assay->Mechanism End End: Lead Compound Identification Mechanism->End

References

Functionalization of the Benzo[h]quinoline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the benzo[h]quinoline scaffold. This compound and its derivatives are of significant interest due to their diverse applications in medicinal chemistry as anticancer and antifungal agents, and in materials science as components of Organic Light-Emitting Diodes (OLEDs).[1][2][3] The strategic introduction of functional groups onto the this compound core allows for the fine-tuning of its biological and photophysical properties.

Overview of Functionalization Strategies

The this compound scaffold can be functionalized at various positions through several key synthetic methodologies. The primary approaches include:

  • Direct C-H Activation/Functionalization: This modern and atom-economical method allows for the direct introduction of substituents at specific C-H bonds, often facilitated by transition metal catalysts.[4][5]

  • Halogenation: The introduction of halogen atoms provides a versatile handle for subsequent cross-coupling reactions.

  • Nitration: The nitro group can be introduced and subsequently reduced to an amino group, serving as a key building block for further derivatization.[6][7][8]

  • Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing aryl or other organic moieties.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data for various functionalization reactions on the this compound scaffold, providing a comparative overview of different catalytic systems and conditions.

Table 1: C-H Arylation of Quinoline (B57606) N-Oxides

EntryCatalyst (mol%)Aryl SourceOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (10)BenzeneAg₂CO₃Benzene130242-arylquinoline N-oxide (not specified)[5]
2[Cp*RhCl₂]₂ (4)ImidamideCu(OAc)₂, CsOAcDCE100122-substituted quinoline (not specified)[5]

Table 2: Suzuki-Miyaura Cross-Coupling of 8-bromo-6-methylquinolin-2(1H)-one

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O10012>95[9]
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012>95[9]
34-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012>95[9]

Note: The yields reported in the reference are qualitative (>95%) and have been represented as such.

Experimental Protocols

This section provides detailed, step-by-step protocols for key functionalization reactions.

Protocol 1: Direct Nitration of 6-Bromoquinoline (B19933)

This protocol describes the direct electrophilic nitration of 6-bromoquinoline, primarily yielding the 6-bromo-5-nitroquinoline (B1267105) derivative.[6]

Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6-bromo-5-nitroquinoline.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Halide

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halo-benzo[h]quinoline with an arylboronic acid.[9]

Materials:

  • Halo-benzo[h]quinoline (e.g., 8-bromo-6-methylquinolin-2(1H)-one) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Deionized Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add the halo-benzo[h]quinoline (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and deionized water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted this compound.

Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_nitration start Start: 6-Bromoquinoline dissolve Dissolve in conc. H₂SO₄ at 0 °C start->dissolve add_hno3 Add fuming HNO₃ dropwise dissolve->add_hno3 stir Stir at 0 °C to RT add_hno3->stir quench Quench with ice stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry and concentrate extract->dry purify Column Chromatography dry->purify end Product: 6-Bromo-5-nitroquinoline purify->end

Caption: Workflow for the direct nitration of 6-bromoquinoline.

experimental_workflow_suzuki start Start: Halo-benzo[h]quinoline + Arylboronic acid reagents Add Pd(PPh₃)₄ and K₂CO₃ start->reagents inert Inert Atmosphere (N₂/Ar) reagents->inert solvent Add degassed Toluene/H₂O inert->solvent heat Heat and Stir solvent->heat workup Aqueous Workup heat->workup extract Extract with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Product: Aryl-benzo[h]quinoline purify->end

Caption: General workflow for Suzuki-Miyaura cross-coupling.

signaling_pathway_anticancer cluster_cell Cancer Cell benzo_h This compound Derivative ros Increased ROS benzo_h->ros Induces cdk2 CDK2 benzo_h->cdk2 Inhibits aromatase Aromatase benzo_h->aromatase Inhibits dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest cdk2->cell_cycle_arrest Leads to aromatase->cell_cycle_arrest Leads to

Caption: Anticancer mechanism of this compound derivatives.

Applications in Drug Discovery and Materials Science

Anticancer Activity

Numerous functionalized this compound derivatives have demonstrated potent anti-cancer activity against various human cancer cell lines, including skin, lung, breast, and colon cancer.[1] The mechanism of action often involves the induction of oxidative stress, leading to DNA damage and subsequent apoptosis in cancer cells.[1] Additionally, some derivatives have been shown to inhibit key proteins involved in cell cycle regulation, such as cyclin-dependent kinase-2 (CDK2) and aromatase.[1][11] Certain benzo- and tetrahydrobenzo-[h]quinoline derivatives have also been investigated as DNA-intercalating antitumor agents.[12]

Antifungal Activity

Benzo[f]quinoline derivatives, structurally similar to benzo[h]quinolines, have shown promising antifungal activity, particularly against Candida albicans.[2] The proposed mechanism for some quinoline derivatives involves disrupting the fungal cell membrane, leading to increased permeability and the release of cellular contents.[13] Molecular docking studies suggest that these compounds may interact with key fungal enzymes like ATP synthase and topoisomerase II.[2]

Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the this compound scaffold, combined with its electronic properties, makes it a suitable candidate for use in organic light-emitting diodes (OLEDs). Functionalized benzo[f]quinolines have been utilized as bipolar host materials in the development of green phosphorescent OLEDs (PHOLEDs).[3][14][15] The introduction of different substituents allows for the tuning of the material's charge transport properties and thermal stability, which are crucial for device performance and longevity.

References

Application Notes and Protocols for the Synthesis of 2,3,4-Trisubstituted Benzo[h]quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Benzo[h]quinoline derivatives are recognized for their diverse biological activities, including antibacterial and antiproliferative properties, making them attractive scaffolds for drug discovery programs.[1][2] This guide outlines two effective synthetic strategies: a novel one-pot/two-step synthesis utilizing pentachloro-2-nitro-1,3-butadiene and the classical Friedländer annulation reaction. Detailed experimental procedures, quantitative data on reaction yields, and visual representations of the synthetic workflows are presented to facilitate the replication and adaptation of these methods in a research setting.

Introduction

Benzo[h]quinolines are tricyclic azaheterocycles that have garnered considerable interest due to their presence in natural products and their wide range of pharmacological activities.[1] The development of efficient and versatile synthetic routes to access structurally diverse 2,3,4-trisubstituted benzo[h]quinolines is crucial for exploring their full therapeutic potential. This document details two robust synthetic methodologies. The first is a modern approach that offers a unique substitution pattern through a cascade reaction involving readily available starting materials.[3][4] The second is the well-established Friedländer annulation, a versatile method for constructing the quinoline (B57606) core.[5][6]

Synthesis Method 1: One-Pot/Two-Step Synthesis from Pentachloro-2-nitro-1,3-butadiene

This novel synthetic route provides access to uniquely substituted benzo[h]quinolines in gram scale.[1] The reaction proceeds via the formation of a thioperchlorobutadiene derivative, followed by reaction with naphthalen-1-amine and a base-promoted cyclization.[1][4] The synthesis can be performed as a one-pot reaction or a two-step process, with the latter generally providing higher yields.[1]

Experimental Workflow

G cluster_0 Step 1: Synthesis of Thiodiene Intermediate cluster_1 Step 2: Synthesis of this compound Pentachloro-2-nitro-1,3-butadiene Pentachloro-2-nitro-1,3-butadiene Thiodiene Intermediate (3) Thiodiene Intermediate (3) Pentachloro-2-nitro-1,3-butadiene->Thiodiene Intermediate (3) Nucleophilic Substitution Mercaptoacetic acid ester Mercaptoacetic acid ester Mercaptoacetic acid ester->Thiodiene Intermediate (3) Intermediate (4) Intermediate (4) Thiodiene Intermediate (3)->Intermediate (4) Reaction with Naphthalen-1-amine Naphthalen-1-amine Naphthalen-1-amine Naphthalen-1-amine->Intermediate (4) Triethylamine (B128534) (Base) Triethylamine (Base) 2,3,4-Trisubstituted this compound (5) 2,3,4-Trisubstituted this compound (5) Triethylamine (Base)->2,3,4-Trisubstituted this compound (5) Intermediate (4)->2,3,4-Trisubstituted this compound (5) Base-promoted Cyclization

Caption: Workflow for the two-step synthesis of 2,3,4-trisubstituted benzo[h]quinolines.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate (5a)

Step 1: Synthesis of Ethyl 2-((2,3,4,4-tetrachloro-1-nitrobuta-1,3-dien-1-yl)thio)acetate (Intermediate 3a)

  • Dissolve pentachloro-2-nitro-1,3-butadiene (1.0 eq) in a suitable solvent such as diethyl ether.

  • Cool the solution to -30 °C.

  • Add a solution of ethyl mercaptoacetate (B1236969) (1.0 eq) in the same solvent dropwise.

  • Stir the reaction mixture at -30 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude thiodiene intermediate (3a).

  • The crude product can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate (5a)

  • Dissolve the crude thiodiene intermediate (3a) (1.0 eq) and naphthalen-1-amine (1.0 eq) in chloroform.

  • Add triethylamine (1.1 eq) to the mixture.

  • Stir the reaction at room temperature. The reaction can be monitored by TLC.

  • The interaction of the isolated intermediate with triethylamine leads to the formation of the final product with yields up to 93%.[1]

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3,4-trisubstituted this compound (5a).

Protocol 2: One-Pot Synthesis of Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate (5a)

  • Dissolve pentachloro-2-nitro-1,3-butadiene (1.0 eq) and ethyl mercaptoacetate (1.0 eq) in THF.

  • Add naphthalen-1-amine (1.0 eq) and triethylamine (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature and monitor by TLC.

  • Work-up and purification are similar to the two-step protocol. Note that the one-pot reaction generally results in lower yields (up to 33%) compared to the two-step method.[4]

Quantitative Data
CompoundSynthesis MethodSolventBaseYield (%)
5a Two-StepChloroformTriethylamineup to 93
5a One-PotTHFTriethylamineup to 33
18a Two-StepChloroformTriethylamine36-87

Table 1: Summary of reaction conditions and yields for the synthesis of representative 2,3,4-trisubstituted benzo[h]quinolines.[1][4]

Synthesis Method 2: Friedländer Annulation

The Friedländer synthesis is a classical and highly versatile method for the construction of quinoline rings. It involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] This method can be adapted for the synthesis of 2,3,4-trisubstituted benzo[h]quinolines by using 1-amino-2-naphthaldehyde or a related ketone as the starting material.

Logical Relationship of the Friedländer Annulation

G o-Aminoaryl Aldehyde/Ketone o-Aminoaryl Aldehyde/Ketone Intermediate Intermediate o-Aminoaryl Aldehyde/Ketone->Intermediate Condensation Carbonyl with α-methylene Carbonyl with α-methylene Carbonyl with α-methylene->Intermediate Catalyst Catalyst Catalyst->Intermediate Trisubstituted this compound Trisubstituted this compound Intermediate->Trisubstituted this compound Cyclization & Dehydration

Caption: Logical flow of the Friedländer annulation for quinoline synthesis.

General Experimental Protocol

Protocol 3: General Procedure for Friedländer Synthesis of 2,3,4-Trisubstituted Benzo[h]quinolines

  • In a round-bottom flask, combine 1-amino-2-naphthaldehyde (or a corresponding ketone) (1.0 eq) and the desired carbonyl compound containing an α-methylene group (1.0-1.2 eq).

  • Add a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • Introduce the catalyst. This can be an acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a base (e.g., potassium hydroxide, piperidine).[5] The choice of catalyst and solvent depends on the specific substrates.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Potential Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. The synthesized 2,3,4-trisubstituted derivatives can be screened for a variety of biological activities. For instance, certain sulfur-substituted this compound analogs have demonstrated potent antibacterial and antiproliferative activities in the single-digit micromolar range.[1][2] Furthermore, this compound derivatives have been investigated as G-quadruplex binding agents, which are of interest in cancer therapy.[7]

Conclusion

The synthetic protocols detailed in this document provide researchers with powerful tools for the construction of diverse 2,3,4-trisubstituted benzo[h]quinolines. The novel one-pot/two-step synthesis offers a route to unique substitution patterns with good to excellent yields. The classical Friedländer annulation remains a reliable and versatile method for accessing a broad range of derivatives. The ability to efficiently synthesize these compounds will undoubtedly accelerate the exploration of their therapeutic potential and applications in materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in Benzo[h]quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in my this compound synthesis. What are the general factors that could be responsible?

A1: Low yields in this compound synthesis are a common issue and can be attributed to several factors across different synthetic methods. These include:

  • Harsh Reaction Conditions: Many classical methods like the Skraup and Doebner-von Miller syntheses employ strong acids and high temperatures, which can lead to the degradation of starting materials and products.[1][2]

  • Side Reactions: Polymerization of intermediates (e.g., acrolein in the Skraup synthesis) and the formation of tar are frequent side reactions that consume starting materials and complicate purification.[3][4]

  • Sub-optimal Catalyst Performance: The choice and concentration of the catalyst are critical. Inefficient catalysis can lead to incomplete reactions or the formation of side products.

  • Purity of Reactants: Impurities in starting materials can interfere with the reaction and lead to lower yields.

  • Inefficient Purification: Loss of product during work-up and purification steps is a common contributor to low isolated yields.

Q2: My Skraup synthesis of this compound is extremely vigorous and producing a lot of tar. How can I control the reaction and improve the outcome?

A2: The Skraup reaction is notoriously exothermic and prone to tar formation.[1] To moderate the reaction and improve yields, consider the following:

  • Use of a Moderator: The addition of a mild oxidizing agent like ferrous sulfate (B86663) (FeSO₄) can help to control the reaction's vigor.[4][5]

  • Gradual Heating: Instead of applying high heat from the start, begin with gentle heating to initiate the reaction. Once the exothermic reaction begins, the external heat source can be removed.[1]

  • Controlled Reagent Addition: The order of reagent addition is crucial. Ensure that 1-naphthylamine (B1663977), glycerol, and the moderator are well-mixed before the slow and careful addition of concentrated sulfuric acid.[5]

  • Alternative Oxidizing Agents: While nitrobenzene (B124822) is traditionally used, other oxidizing agents like arsenic acid have been reported to result in a less violent reaction.[6]

Q3: In my Doebner-von Miller synthesis of this compound, I am getting a significant amount of polymer. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a common side reaction in the Doebner-von Miller synthesis, especially under strongly acidic conditions.[2] To minimize polymerization and improve your yield, you can:

  • Employ a Biphasic Solvent System: By using a two-phase system (e.g., water and a non-polar organic solvent like toluene), the concentration of the α,β-unsaturated carbonyl compound in the acidic aqueous phase is reduced, which in turn decreases the rate of polymerization.[7]

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound dropwise to the heated reaction mixture can help maintain a low and steady concentration, favoring the desired reaction pathway over polymerization.[7]

Q4: I am struggling with regioselectivity in my Combes synthesis of a substituted this compound. What factors influence the final product?

A4: Regioselectivity in the Combes synthesis, especially with unsymmetrical β-diketones, is influenced by both steric and electronic factors.[8] The cyclization can occur on either side of the diketone. To control the regioselectivity, consider the following:

  • Steric Hindrance: Bulky substituents on the 1-naphthylamine or the β-diketone will favor the formation of the less sterically hindered regioisomer.

  • Electronic Effects: The electronic properties of the substituents on the starting materials can influence the position of the cyclization.

  • Catalyst Choice: The use of different acid catalysts can sometimes influence the regiochemical outcome.[5]

Q5: My Friedländer synthesis of this compound has a very low yield. What are the common causes and how can I address them?

A5: Low yields in the Friedländer synthesis can be due to several factors.[9] Common issues and their solutions include:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. If using traditional methods with strong acids or bases, consider modern alternatives. Catalysts like p-toluenesulfonic acid or iodine, sometimes under solvent-free conditions, can lead to higher yields.[10]

  • Aldol (B89426) Side-Reactions: The ketone reactant can undergo self-condensation, especially under basic conditions.[10] Using milder conditions or a different catalyst can help minimize this.

  • Stability of Starting Materials: The 2-amino-1-naphthaldehyde (B15071716) starting material can be unstable. Using it freshly prepared or in situ generation can improve results.

Troubleshooting Guides

Skraup Synthesis: Low Yield and Tar Formation
Symptom Potential Cause Suggested Solution
Reaction is too violent and difficult to control.Highly exothermic nature of the reaction.[1]Add a moderator such as ferrous sulfate (FeSO₄).[4] Ensure slow and controlled heating. Add sulfuric acid slowly with cooling.[5]
A large amount of black, intractable tar is formed.Polymerization of the acrolein intermediate under harsh acidic conditions.[3][4]Use a moderator to prevent localized overheating. Ensure efficient stirring. Avoid excessive heating.
Low yield of this compound.Incomplete reaction or product degradation.Ensure the reaction is refluxed for a sufficient amount of time after the initial exothermic phase. Use a milder oxidizing agent if product degradation is suspected.
Difficulty in isolating the product from the tar.The non-volatile nature of the tarry byproducts.Use steam distillation to separate the volatile this compound from the tar.[1] The crude product can then be extracted from the distillate.
Doebner-von Miller Synthesis: Polymerization and Side Products
Symptom Potential Cause Suggested Solution
Formation of a resinous or polymeric solid.Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2]Employ a biphasic reaction medium (e.g., water-toluene) to sequester the carbonyl compound.[7] Add the carbonyl compound slowly to the reaction mixture.
Low yield of the desired this compound.Inefficient cyclization or oxidation.Ensure the use of an appropriate acid catalyst at an optimal concentration. Include an oxidizing agent if the dihydro- intermediate is being isolated.
Complex mixture of products observed by TLC or GC-MS.Multiple side reactions occurring.Optimize reaction temperature; lower temperatures may favor the desired product. Screen different acid catalysts (both Brønsted and Lewis acids).[7]
Combes Synthesis: Low Yield and Isomer Formation
Symptom Potential Cause Suggested Solution
Low conversion of starting materials.Inefficient formation of the enamine intermediate or cyclization.Ensure the use of an effective acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid).[5] Optimize the reaction temperature and time.
Formation of regioisomers with unsymmetrical β-diketones.Lack of regiocontrol in the cyclization step.[8]Use a symmetrical β-diketone if possible. If using an unsymmetrical diketone, try to leverage steric hindrance by using bulkier substituents to favor one isomer.
Low isolated yield after work-up.Product loss during purification.Optimize the purification method. Recrystallization or column chromatography may be necessary.
Friedländer Synthesis: Low Yield and Side Reactions
Symptom Potential Cause Suggested Solution
Low or no product formation.Inactive catalyst or unsuitable reaction conditions.[9]Screen different acid or base catalysts. Optimize reaction temperature and time. Consider using modern catalytic systems like ionic liquids or solid-supported acids.
Formation of aldol condensation byproducts.Self-condensation of the ketone reactant.[10]Use milder reaction conditions. Consider using an acid catalyst instead of a base.
Degradation of the 2-amino-1-naphthaldehyde starting material.Instability of the aldehyde.Prepare the 2-amino-1-naphthaldehyde immediately before use or generate it in situ.
Mixture of regioisomers with unsymmetrical ketones.Lack of regioselectivity in the initial condensation.Modify the ketone with a directing group. Experiment with different catalysts that may influence regioselectivity.

Data Presentation

Table 1: Comparison of Classical this compound Synthesis Methods

Synthesis MethodKey ReactantsTypical ConditionsCommon IssuesReported Yield Range
Skraup 1-Naphthylamine, Glycerol, H₂SO₄, Oxidizing AgentHigh temperature (120-170°C)[11][12]Violent exotherm, tar formation, low yields[1]14-47% (for general quinolines)[11]
Doebner-von Miller 1-Naphthylamine, α,β-Unsaturated Aldehyde/Ketone, AcidRefluxPolymerization of carbonyl compound, side product formation[2]18-37% (for general quinolines)[11]
Combes 1-Naphthylamine, β-Diketone, Acid60-105°C[11]Regioselectivity issues with unsymmetrical diketones[8]Moderate to Good[11]
Friedländer 2-Amino-1-naphthaldehyde, Ketone/Aldehyde with α-methylene group, Acid/BaseVaries widely with catalystAldol side reactions, starting material instability[9][10]Can be high with optimized methods (>80%)[9]

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound

This protocol is adapted from general Skraup synthesis procedures and should be performed with extreme caution due to the highly exothermic nature of the reaction.

  • Materials:

    • 1-Naphthylamine

    • Glycerol (anhydrous)

    • Concentrated Sulfuric Acid

    • Nitrobenzene (or another suitable oxidizing agent)

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Sodium hydroxide (B78521) solution (for work-up)

  • Procedure:

    • In a large, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 1-naphthylamine and glycerol.

    • Add ferrous sulfate heptahydrate to the mixture.

    • Slowly and carefully add nitrobenzene.

    • Heat the mixture gently to initiate the reaction. The reaction is highly exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[13]

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

    • Allow the reaction mixture to cool. Carefully dilute with water and then make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Perform steam distillation to separate the this compound from the tarry residue.[1]

    • Extract the this compound from the distillate using an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Doebner-von Miller Synthesis of this compound

This protocol utilizes a biphasic system to minimize polymerization.

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1-naphthylamine in aqueous hydrochloric acid.

    • Heat the mixture to reflux.

    • Dissolve crotonaldehyde in toluene and place it in the dropping funnel.

    • Add the crotonaldehyde solution dropwise to the refluxing 1-naphthylamine solution over a period of 1-2 hours.[7]

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and carefully neutralize with a concentrated sodium hydroxide solution.

    • Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Combes Synthesis of 2,4-Dimethylthis compound

This is a representative protocol for a substituted this compound.

  • Materials:

    • 1-Naphthylamine

    • Acetylacetone (2,4-pentanedione)

    • Concentrated Sulfuric Acid

  • Procedure:

    • In a round-bottom flask, mix 1-naphthylamine and acetylacetone.

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[12]

    • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.

    • Heat the mixture on a water bath at 100°C for 15-20 minutes.[12]

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Protocol 4: Friedländer Synthesis of this compound

This is a general protocol; the optimal catalyst and conditions may vary.

  • Materials:

    • 2-Amino-1-naphthaldehyde

    • Acetaldehyde (or another compound with an α-methylene group)

    • Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • Dissolve 2-amino-1-naphthaldehyde and the carbonyl compound in the chosen solvent in a round-bottom flask.

    • Add the catalyst to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_skraup start Mix 1-Naphthylamine, Glycerol, FeSO4 add_acid Slowly add conc. H2SO4 with cooling start->add_acid 1 add_oxidant Add Oxidizing Agent (e.g., Nitrobenzene) add_acid->add_oxidant 2 initiate_reaction Gentle Heating to Initiate add_oxidant->initiate_reaction 3 exotherm Exothermic Reaction (remove external heat) initiate_reaction->exotherm 4 reflux Reflux for several hours exotherm->reflux 5 workup Cool, Dilute, Neutralize reflux->workup 6 purify Steam Distillation & Extraction workup->purify 7 product Pure this compound purify->product 8

Caption: General experimental workflow for the Skraup synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Harsh Reaction Conditions start->cause1 cause2 Side Reactions (e.g., Polymerization) start->cause2 cause3 Inefficient Catalysis start->cause3 cause4 Product Loss during Purification start->cause4 sol1 Optimize Temperature & Use Moderators cause1->sol1 sol2 Use Biphasic System or Slow Addition cause2->sol2 sol3 Screen Catalysts & Optimize Loading cause3->sol3 sol4 Optimize Work-up & Purification Method cause4->sol4

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Regioselectivity in Friedländer Annulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer Annulation reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve regioselectivity issues encountered during the synthesis of quinolines and related heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in the Friedländer annulation?

A1: Regioselectivity issues in the Friedländer synthesis typically arise when an unsymmetrical ketone is reacted with a 2-aminoaryl aldehyde or ketone. The reaction can proceed through two different enolate or enamine intermediates, leading to the formation of a mixture of regioisomeric quinoline (B57606) products. The preferred reaction pathway is influenced by factors such as steric hindrance, electronic effects of substituents, and the reaction conditions employed.[1][2]

Q2: How does the choice of catalyst influence the regiochemical outcome?

A2: The catalyst plays a crucial role in directing the regioselectivity. While traditional acid or base catalysis can often lead to mixtures of products, specific catalysts have been developed to favor the formation of a single isomer.[1] For instance, cyclic secondary amines like pyrrolidine (B122466) and its derivatives have been shown to favor the formation of 2-substituted quinolines.[3] In contrast, oxide catalysts may yield 2,3-dialkyl substituted products.[3] Lewis acids and ionic liquids have also been employed to enhance regioselectivity.[1][4]

Q3: Can reaction conditions such as temperature and addition rate affect regioselectivity?

A3: Yes, reaction conditions are critical. For certain catalytic systems, such as those employing the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), it has been observed that higher temperatures and the slow addition of the methyl ketone substrate can significantly improve the regioselectivity in favor of the 2-substituted product.[3][5]

Q4: Are there any substrate modifications that can be made to control regioselectivity?

A4: Substrate modification can be a powerful strategy. Introducing a directing group on the α-carbon of the ketone can effectively control the site of condensation.[1] Additionally, the electronic properties of substituents on the 2-aminoaryl carbonyl compound can influence the reactivity of the intermediates and thus the final product ratio.[1]

Troubleshooting Guides

Issue 1: Formation of a Mixture of Regioisomers with an Unsymmetrical Ketone

Symptoms:

  • Difficult purification due to the presence of multiple quinoline isomers.

  • Reduced yield of the desired product.

Possible Causes & Solutions:

CauseSolution
Lack of regiochemical control in the initial condensation step. Catalyst Selection: The choice of catalyst is a key factor. For the preferential formation of 2-substituted quinolines from methyl ketones, consider using a cyclic secondary amine catalyst. Pyrrolidine and, notably, the bicyclic amine TABO have demonstrated high regioselectivity.[3] For instance, TABO has achieved up to a 96:4 ratio for 2-substituted 1,8-naphthyridines.[3] Lewis acids can also be employed to improve regioselectivity.[1]
Inappropriate Reaction Conditions. Optimize Temperature and Addition Rate: When using amine catalysts like TABO, increasing the reaction temperature can positively impact regioselectivity.[3] Furthermore, the slow addition of the unsymmetrical methyl ketone to the reaction mixture containing the 2-aminoaryl aldehyde and the catalyst at an elevated temperature can significantly enhance the formation of the desired regioisomer.[5][6]
Solvent Effects. Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates. A systematic screening of solvents is recommended. In some cases, ionic liquids, such as 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4), have been shown to act as both a solvent and a promoter, leading to regiospecific synthesis.[4][7]
Substrate Reactivity. Substrate Modification: If catalyst and condition optimization are insufficient, consider modifying the ketone substrate. Introducing a bulky substituent can sterically hinder one of the α-positions, thereby directing the condensation to the less hindered site.[1]

Data Presentation

Table 1: Effect of Amine Catalysts on the Regioselectivity of the Friedländer Annulation

CatalystRegioisomeric Ratio (2-substituted : 2,3-disubstituted)Isolated Yield of Major Isomer (%)Reference
Pyrrolidine≥84:16 (for quinolines)65-84[3]
TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane)≥90:10 (for 1,8-naphthyridines)65-84[3]
TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) at 75°C96:4 (for a 1,8-naphthyridine)Not specified[3]

Table 2: Influence of Ionic Liquids on Friedländer Annulation

Ionic LiquidConditionsProduct TypeYield (%)Reference
1-butylimidazolium tetrafluoroborate ([Hbim]BF4)Catalyst-free, mild conditionsRegiospecific 2,3-dialkylquinolinesHigh[4][7]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2-Substituted Quinolines using a TABO Catalyst[6]

Objective: To synthesize a 2-substituted quinoline with high regioselectivity using an unsymmetrical methyl ketone.

Materials:

  • 2-Aminoaromatic aldehyde (1.0 eq)

  • Unsymmetrical methyl ketone (1.1-1.5 eq)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (10 mol %)

  • Toluene

Procedure:

  • To a solution of the 2-aminoaromatic aldehyde and the TABO catalyst in toluene, heat the mixture to the desired temperature (e.g., 75 °C).

  • Slowly add the unsymmetrical methyl ketone to the heated reaction mixture over a period of time.

  • Maintain the reaction at the elevated temperature and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Perform an appropriate work-up, which may include aqueous extraction to remove the catalyst and any water-soluble byproducts.

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired 2-substituted quinoline.

Protocol 2: Regiospecific Friedländer Annulation Promoted by an Ionic Liquid[4][7]

Objective: To achieve a regiospecific synthesis of a quinoline derivative using an ionic liquid as a promoter and solvent.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 eq)

  • Carbonyl compound with an α-methylene group (1.1-1.5 eq)

  • 1-butylimidazolium tetrafluoroborate ([Hbim]BF4)

Procedure:

  • In a reaction vessel, combine the 2-aminoaryl aldehyde or ketone and the carbonyl compound in the ionic liquid, 1-butylimidazolium tetrafluoroborate.

  • Stir the mixture at a suitable temperature (reactions have been shown to proceed well under relatively mild conditions). No additional catalyst is required.

  • Monitor the reaction progress until the starting materials are consumed.

  • After the reaction is complete, the product can be extracted from the ionic liquid using an organic solvent (e.g., ethyl acetate).

  • The ionic liquid can often be recovered, purified, and reused.

  • The combined organic extracts are washed, dried, and concentrated to yield the crude product.

  • Purify the product by standard methods such as column chromatography or recrystallization.

Visualizations

G Competing Pathways in Friedländer Annulation cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Enamine A (Kinetic) Enamine A (Kinetic) 2-Aminoaryl Ketone->Enamine A (Kinetic) Enamine B (Thermodynamic) Enamine B (Thermodynamic) 2-Aminoaryl Ketone->Enamine B (Thermodynamic) Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Enamine A (Kinetic) Less substituted α-carbon Unsymmetrical Ketone->Enamine B (Thermodynamic) More substituted α-carbon Regioisomer 1 Regioisomer 1 Enamine A (Kinetic)->Regioisomer 1 Cyclization & Dehydration Regioisomer 2 Regioisomer 2 Enamine B (Thermodynamic)->Regioisomer 2 Cyclization & Dehydration

Caption: Competing reaction pathways leading to different regioisomers.

G Workflow for Controlling Regioselectivity Start Start Select Catalyst Select Catalyst Start->Select Catalyst e.g., TABO, Pyrrolidine, Lewis Acid Optimize Conditions Optimize Conditions Select Catalyst->Optimize Conditions Temperature, Addition Rate, Solvent Analyze Product Ratio Analyze Product Ratio Optimize Conditions->Analyze Product Ratio GC, NMR, HPLC Analyze Product Ratio->Select Catalyst Low Regioselectivity Purify Desired Isomer Purify Desired Isomer Analyze Product Ratio->Purify Desired Isomer High Regioselectivity End End Purify Desired Isomer->End

Caption: Experimental workflow for optimizing regioselectivity.

References

Technical Support Center: Purification of Benzo[h]quinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Benzo[h]quinoline using column chromatography.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Issue 1: My this compound spot is streaking or tailing on the TLC plate and the column.

  • Question: I'm observing significant streaking (tailing) of my this compound spot on the TLC plate, leading to poor separation during column chromatography. What causes this and how can I fix it?

  • Answer: Tailing is a common issue when purifying nitrogen-containing heterocycles like this compound on silica (B1680970) gel. The basic nitrogen atom in the quinoline (B57606) ring can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly.[1][2]

    Solutions:

    • Add a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your eluent system. Triethylamine (B128534) (NEt₃ or TEA) is commonly used at a concentration of 0.5-2%.[3] This will neutralize the acidic sites on the silica gel, resulting in sharper peaks and improved separation.[2]

    • Alternative Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina (B75360) can be a good alternative to silica gel for basic compounds.[4] For particularly sensitive compounds, Florisil or cellulose (B213188) might also be suitable.

    • Reversed-Phase Chromatography: If your compound and impurities have suitable solubility, reversed-phase chromatography on a C18 column can be an effective alternative.[5]

Issue 2: Poor or no separation of this compound from impurities.

  • Question: I'm struggling to separate my this compound from closely related impurities. What can I do to improve the resolution?

  • Answer: Achieving good separation requires careful optimization of the mobile phase and column parameters.

    Solutions:

    • Optimize the Solvent System: The choice of eluent is critical.[4] Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.[6] A lower Rf value generally leads to better separation on the column.

    • Use a Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will help to first elute the less polar impurities, followed by your target compound, and finally the more polar impurities.

    • Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A longer, narrower column will generally provide better resolution than a shorter, wider column.[4] The amount of silica gel used should typically be 20-50 times the weight of your crude sample for effective separation.[4]

    • Sample Loading: Load your sample onto the column in a minimal amount of solvent to ensure a narrow starting band. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, can also significantly improve resolution.

Issue 3: this compound is not eluting from the column.

  • Question: My this compound seems to be stuck on the column and won't elute, even with a highly polar solvent system. What could be the problem?

  • Answer: This issue can arise from several factors, including compound decomposition or very strong interaction with the stationary phase.

    Solutions:

    • Check for Decomposition: this compound might be degrading on the acidic silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If decomposition is suspected, use a deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina.

    • Increase Solvent Polarity Drastically: If the compound is highly polar or strongly adsorbed, a significant increase in solvent polarity may be required. A common solvent system for eluting stubborn polar compounds is a mixture of methanol (B129727) in dichloromethane.[3]

    • Check for Insolubility: Your compound might have precipitated at the top of the column if it is not very soluble in the initial eluent. Ensure your sample is fully dissolved before loading.

Data Presentation

The selection of an appropriate solvent system is crucial for the successful purification of this compound. The following table provides a guide to common solvent systems and their expected effects on the retention factor (Rf). The optimal Rf for column chromatography is typically in the range of 0.2-0.4.

Stationary PhaseEluent System (v/v)Expected Rf of this compoundNotes
Silica GelHexane / Ethyl Acetate (e.g., 9:1, 8:2, 7:3)Low to Medium (0.1 - 0.5)A good starting point for many organic compounds. The polarity can be easily tuned by adjusting the ratio.
Silica GelDichloromethane / Methanol (e.g., 99:1, 98:2, 95:5)Medium to High (0.3 - 0.8)A more polar system suitable for compounds that do not move significantly in Hexane/EtOAc.
Silica Gel + 1% TEAHexane / Ethyl Acetate (e.g., 8:2)Higher than without TEAThe addition of triethylamine (TEA) will reduce tailing and generally increase the Rf value of basic compounds like this compound.[2]
Alumina (Neutral)Hexane / Ethyl Acetate (e.g., 9:1)Varies (often higher than silica)A good alternative to silica gel for basic compounds to avoid decomposition and strong adsorption.
Reversed-Phase C18Acetonitrile / Water with 0.1% Formic AcidVariesIn reversed-phase, more polar compounds elute earlier. The acidic modifier helps to protonate the quinoline nitrogen and improve peak shape.[5]

Note: These Rf values are estimates and can vary depending on the specific conditions (e.g., temperature, plate manufacturer, chamber saturation).

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of this compound on Silica Gel
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen starting eluent (a less polar solvent mixture). The consistency should be pourable but not too dilute.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a small layer of sand on top of the cotton plug.

    • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

    • Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of the eluent or a more polar solvent if necessary for solubility.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the elution of the compounds by spotting the collected fractions on a TLC plate.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions that contain the pure this compound.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Start Purification tlc Run TLC with Crude Material start->tlc problem Problem Observed? tlc->problem tailing Streaking or Tailing? problem->tailing Yes column Run Column Chromatography problem->column No no_sep Poor or No Separation? tailing->no_sep No add_tea Add 0.5-2% Triethylamine to Eluent tailing->add_tea Yes no_elution Compound Not Eluting? no_sep->no_elution No optimize_solvent Optimize Solvent System (Aim for Rf 0.2-0.4) no_sep->optimize_solvent Yes increase_polarity Drastically Increase Solvent Polarity (e.g., MeOH in DCM) no_elution->increase_polarity Yes change_stationary Use Neutral Alumina or Reversed-Phase C18 add_tea->change_stationary add_tea->column change_stationary->column gradient Use Gradient Elution optimize_solvent->gradient check_loading Improve Sample Loading (Dry Loading) gradient->check_loading check_loading->column check_decomp Check for Decomposition on Silica increase_polarity->check_decomp check_decomp->change_stationary end Pure this compound column->end

Caption: Troubleshooting workflow for the purification of this compound.

G Principle of this compound Separation on Silica Gel cluster_column Silica Gel Column (Stationary Phase) cluster_compounds Crude Mixture silica Acidic Silanol Groups (Si-OH) mobile_phase Mobile Phase (Eluent) (e.g., Hexane/EtOAc) mobile_phase->silica Flows through bq This compound (Basic) bq->silica Moderate interaction (moves slower) nonpolar_imp Nonpolar Impurity nonpolar_imp->mobile_phase High affinity for (moves quickly) polar_imp Polar Impurity polar_imp->silica Strong interaction (moves slowest) elution_order Elution Order elutes_first 1. Nonpolar Impurity elutes_second 2. This compound elutes_third 3. Polar Impurity

References

Technical Support Center: Overcoming Poor Solubility of Benzo[h]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Benzo[h]quinoline derivatives in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and ensure the reliability and reproducibility of your results.

Frequently Asked questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: this compound and its derivatives are polycyclic aromatic hydrocarbons containing a nitrogen atom. Their rigid, planar structure and high lipophilicity contribute to their inherently low aqueous solubility. This can lead to precipitation when diluting stock solutions (typically in organic solvents like DMSO) into aqueous buffers or cell culture media.[1][2]

Q2: I've dissolved my this compound derivative in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "antisolvent precipitation." DMSO is a strong organic solvent that can dissolve many nonpolar compounds. However, when this concentrated DMSO stock is introduced into an aqueous environment (the "antisolvent"), the overall polarity of the solvent system increases dramatically. This causes the poorly soluble this compound derivative to crash out of the solution as it exceeds its solubility limit in the final aqueous medium.[3][4]

Q3: How does pH affect the solubility of my this compound derivative?

A3: The quinoline (B57606) core of your compound contains a basic nitrogen atom.[5][6] In acidic conditions (lower pH), this nitrogen can become protonated, forming a more polar, cationic salt that is generally more soluble in aqueous solutions.[5][6] Conversely, at higher pH, the compound will likely be in its neutral, free-base form, which is less water-soluble. Therefore, adjusting the pH of your aqueous buffer can be a powerful tool to enhance solubility, provided it is compatible with your experimental system.[1]

Q4: Can the poor solubility of my compound affect my biological assay results?

A4: Absolutely. If your compound precipitates in the assay medium, the actual concentration exposed to your biological system (e.g., cells or enzymes) will be lower and more variable than the intended concentration. This can lead to an underestimation of the compound's potency (e.g., higher IC50 values), poor structure-activity relationships (SAR), and a lack of reproducibility in your experiments.[1][2]

Q5: What are some general strategies to improve the solubility of this compound derivatives?

A5: Several strategies can be employed, including:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[7]

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize the compound.[1]

  • Excipients: Incorporating solubilizing agents like cyclodextrins or surfactants.[1]

  • Formulation Technologies: For in vivo studies, more advanced techniques like solid dispersions, micronization, or nanoparticle formulations can be considered.

Troubleshooting Guide

If you are experiencing precipitation of your this compound derivative, use the following guide to identify and resolve the issue.

Issue 1: Compound precipitates when preparing a stock solution in an organic solvent (e.g., DMSO).
Possible Cause Suggested Solution
Concentration is too high. Prepare a less concentrated stock solution. Start with 10 mM and dilute further if precipitation persists.
Incorrect solvent choice. While DMSO is a common first choice, other organic solvents like N,N-dimethylformamide (DMF) or ethanol (B145695) could be tested.[7]
Compound has degraded. Use a fresh vial of the compound. Ensure proper storage conditions (cool, dry, and protected from light).
Incomplete dissolution. Use gentle warming (37°C) or sonication to aid dissolution. Always visually inspect for a clear solution before use.[7]
Issue 2: Compound precipitates upon dilution of the stock solution into aqueous media.
Possible Cause Suggested Solution
Exceeding aqueous solubility. Reduce the final concentration of the compound in the aqueous medium. Perform a serial dilution to find the maximum soluble concentration.
Rapid change in solvent polarity. Use a stepwise dilution method. See Protocol 2: Stepwise Dilution into Aqueous Media .
Suboptimal pH of the medium. Adjust the pH of the final aqueous solution. See Protocol 3: pH Modification for Solubility Enhancement .
Insufficient solubilizing agents. Incorporate co-solvents, surfactants, or cyclodextrins in the final aqueous medium. See Protocol 4: Use of Co-solvents and Surfactants and Protocol 5: Solubility Enhancement using Cyclodextrins .

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAReference
This compoundC₁₃H₉N179.223.4[6]
2-Aminothis compoundC₁₃H₁₀N₂194.233.1[8]
Benzo[f]quinolineC₁₃H₉N179.223.5[9]

Experimental Protocols

Here are detailed protocols for common techniques to improve the solubility of this compound derivatives.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Accurately weigh a precise amount of your this compound derivative into a sterile microcentrifuge tube.

  • Calculate the required volume of high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, you can try gentle warming in a 37°C water bath for 5-10 minutes or sonication in a water bath for 5-10 minutes.[10]

  • Visually inspect the solution to ensure it is clear and free of particulates. If not, centrifuge at high speed (>10,000 x g) for 5-10 minutes and use the supernatant.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Protocol 2: Stepwise Dilution into Aqueous Media

This method helps to prevent rapid changes in solvent polarity that can cause precipitation.

  • Prepare your concentrated stock solution in 100% DMSO as described in Protocol 1.

  • Create an intermediate dilution of your stock solution in your aqueous buffer or media. For example, add 1 µL of a 10 mM DMSO stock to 99 µL of the aqueous medium to get a 100 µM solution with 1% DMSO.

  • Vortex gently immediately after adding the stock solution.

  • Use this intermediate dilution to make your final dilutions for your experiment. This gradual decrease in solvent polarity can help keep the compound in solution.[7]

Protocol 3: pH Modification for Solubility Enhancement

This protocol is for ionizable this compound derivatives.

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). The buffer choice should be compatible with your downstream assay.

  • Add a known excess amount of the this compound derivative powder to a fixed volume of each buffer.

  • Shake or agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[3]

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The buffer system that provides the highest solubility and is compatible with your assay should be used for subsequent experiments.

Protocol 4: Use of Co-solvents and Surfactants
  • Prepare your aqueous buffer or medium.

  • Add a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), to the aqueous medium. The final concentration of the co-solvent should be kept as low as possible to avoid affecting your biological system (typically <1%).

  • Alternatively, add a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically below 0.1% w/v), to your aqueous medium.[1]

  • Prepare your this compound derivative solution by diluting the DMSO stock into this co-solvent or surfactant-containing medium while vortexing.

Protocol 5: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[1]

  • Prepare a stock solution of a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. Concentrations can range from 1% to 10% (w/v).

  • Slowly add your concentrated this compound derivative stock solution (in DMSO) dropwise to the cyclodextrin solution while vigorously vortexing.

  • Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours to facilitate the formation of the inclusion complex. The optimal time should be determined empirically.[1]

  • Centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant, which now contains the solubilized compound-cyclodextrin complex, for use in your experiments.[1]

Mandatory Visualizations

Troubleshooting Workflow for Compound Precipitation

TroubleshootingWorkflow start Precipitation Observed stock_prep During Stock Preparation? start->stock_prep aq_dilution Upon Dilution in Aqueous Media? stock_prep->aq_dilution No sol_conc Lower Stock Concentration stock_prep->sol_conc Yes final_conc Lower Final Concentration aq_dilution->final_conc Yes alt_solvent Try Alternative Organic Solvent (DMF, Ethanol) sol_conc->alt_solvent warm_sonicate Use Gentle Warming or Sonication alt_solvent->warm_sonicate end Compound Solubilized warm_sonicate->end step_dilute Use Stepwise Dilution (Protocol 2) final_conc->step_dilute ph_mod Optimize pH (Protocol 3) step_dilute->ph_mod add_excipients Add Solubilizing Excipients (Protocols 4 & 5) ph_mod->add_excipients add_excipients->end

A troubleshooting workflow for addressing the precipitation of this compound derivatives.

Signaling Pathway: Inhibition of CDK2 by this compound Derivatives

CDK2_Inhibition cluster_0 Cell Cycle Progression CyclinE Cyclin E ActiveComplex Cyclin E / CDK2 (Active Complex) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb p-Rb (Phosphorylated) ActiveComplex->pRb Phosphorylates Rb Rb Rb->pRb E2F E2F pRb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Promotes Benzo_h_quinoline This compound Derivative Benzo_h_quinoline->CDK2 Inhibits

Inhibition of the CDK2 signaling pathway by certain this compound derivatives, leading to cell cycle arrest.[7][8]

Signaling Pathway: EGFR Inhibition and Downstream Effects

EGFR_Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Benzo_h_quinoline This compound Derivative Benzo_h_quinoline->EGFR Inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK MAPK Ras->MAPK Gene_Expression Gene Expression & Proliferation MAPK->Gene_Expression

Inhibition of the EGFR signaling pathway by some this compound derivatives, affecting cell survival and proliferation.[1][8]

Logical Relationship: DNA Damage Response

DNADamageResponse Compound This compound Derivative (e.g., DNA Intercalator) DNA_Damage DNA Damage Compound->DNA_Damage ATM_Activation ATM/ATR Activation DNA_Damage->ATM_Activation p53_Activation p53 Activation ATM_Activation->p53_Activation CellCycle_Arrest Cell Cycle Arrest p53_Activation->CellCycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

References

Technical Support Center: Stability of Benzo[h]quinoline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the stability of Benzo[h]quinoline metal complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, purification, and characterization of this compound metal complexes.

Synthesis & Purification

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound and other N-heterocyclic metal complexes can arise from several factors. A systematic approach is best for troubleshooting:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of material. For instance, some syntheses require refluxing for several hours to go to completion.

  • Purity of Reagents: Impurities in the this compound ligand, metal salt, or solvents can lead to side reactions. Ensure you are using reagents of appropriate purity and that solvents are dry, especially for air-sensitive reactions.[1]

  • Atmospheric Sensitivity: Many transition metal complexes are sensitive to atmospheric moisture and oxygen, which can cause decomposition of the starting materials or the final product. If you suspect sensitivity, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Mixing: For heterogeneous reactions (e.g., if a reactant is not fully dissolved), inadequate stirring can lead to poor reaction rates. Ensure the stir rate is sufficient for the scale and viscosity of your reaction mixture.

  • Product Solubility: The desired complex might have some solubility in the reaction solvent, preventing complete precipitation. If this is the case, try cooling the reaction mixture in an ice bath or partially evaporating the solvent to encourage precipitation.

Q2: My complex appears to decompose during synthesis or workup. How can I prevent this?

A2: Decomposition is a common issue, often indicated by unexpected color changes or the formation of an insoluble, amorphous precipitate.

  • Thermal Instability: The complex may be unstable at the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to check for product degradation over time. If unstable, consider running the reaction at a lower temperature for a longer duration.

  • Oxidation: Some metal centers are prone to oxidation. If you observe your complex being oxidized, you must work under an inert atmosphere and use degassed, dry solvents. Solvents like DMSO can sometimes act as oxidants and are difficult to dry properly, so they may be a poor choice for highly reactive complexes.[2]

  • pH Sensitivity: The stability of the complex can be highly dependent on pH. During workup, washing with acidic or basic solutions could cause decomposition. Use neutral washing steps (e.g., with distilled water or brine) if possible.

Q3: I'm having trouble crystallizing my complex for X-ray diffraction. What techniques can I try?

A3: Crystallization can be challenging and often requires trial and error. If your complex is stable, several techniques can be employed:

  • Slow Evaporation: Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.

  • Solvent Diffusion (Layering): Create a layered system with a solvent in which the complex is soluble and an "anti-solvent" in which it is insoluble. The slow diffusion of the anti-solvent into the complex solution can induce crystal growth. Common solvent/anti-solvent pairs include Dichloromethane/Hexane, DMF/Ether, and Methanol/Ether.

  • Vapor Diffusion: Place a vial containing the dissolved complex inside a larger sealed jar containing an anti-solvent. The vapor from the anti-solvent will slowly diffuse into the vial, reducing the solubility of the complex and promoting crystallization.

  • Cooling: Dissolve the complex in a minimal amount of a suitable solvent at an elevated temperature and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Rapid cooling often leads to powder precipitation rather than crystal formation.[3]

Characterization

Q4: I can see my complex in the mass spectrum, but the ¹H NMR spectrum shows very broad peaks or no peaks at all. What is happening?

A4: This is a classic issue when working with paramagnetic metal complexes.

  • Paramagnetism: If your metal center has unpaired electrons (e.g., Cu(II), high-spin Co(II), Ni(II)), it is paramagnetic. The unpaired electrons cause rapid nuclear relaxation, leading to significant broadening of NMR signals, often beyond detection in a standard spectrum.

  • Confirmation: If you suspect paramagnetism, you can run a magnetic susceptibility experiment (e.g., using a Gouy balance or Evans method NMR).

  • Troubleshooting:

    • Expand the Spectral Width: Paramagnetic peaks can appear over a very wide chemical shift range (e.g., from -100 to +200 ppm). Try acquiring the spectrum with a much wider spectral window.

    • Use a Different Nucleus: ¹³C NMR might sometimes provide more information if the proton peaks are too broad, as carbon nuclei are less affected by the paramagnetic center.

    • Alternative Characterization: Rely on other techniques for structural confirmation, such as FT-IR (look for shifts in ligand vibrational modes upon coordination), UV-Vis spectroscopy, elemental analysis, and mass spectrometry.

Q5: The FT-IR spectrum of my complex looks very similar to my free ligand. How can I confirm coordination?

A5: While the changes can be subtle, coordination of the this compound ligand to a metal center typically results in noticeable shifts in the FT-IR spectrum.

  • Focus on Key Vibrations: The most informative region is often where C=N and C=C stretching vibrations of the quinoline (B57606) ring system occur (typically ~1500-1650 cm⁻¹). Upon coordination to a metal, the electron density in the ring changes, causing these bands to shift, usually to a lower frequency (wavenumber). Shifts of 10-35 cm⁻¹ are common indicators of coordination.

  • Look for New Bands: In the far-IR region (typically below 600 cm⁻¹), new, weaker bands corresponding to the metal-nitrogen (M-N) and potentially metal-oxygen (if co-ligands are present) stretching vibrations may appear.

Quantitative Stability Data

Table 1: Formation Constants (K) for Transition Metal Complexes with ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol) [4]

Metal IonFormation Constant (K)Geometry
Ni(II)3.8 x 10⁵Square Planar
Cu(II)2.9 x 10⁶Square Pyramidal
Zn(II)2.3 x 10⁶Tetrahedral
Note: These constants were determined for a specific quinoline derivative and should be used as representative examples.[4]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Metal Complex (e.g., M(bquin)₂Cl₂)

This protocol describes a general method for synthesizing a dichlorido-bis(this compound)metal(II) complex.

Materials:

  • This compound (bquin)

  • Metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

  • Absolute Ethanol (B145695) or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 mmol) in 50 mL of absolute ethanol in a round-bottom flask. Stir the solution until the ligand is fully dissolved. Gentle warming may be required.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride salt (1.0 mmol) in 25 mL of ethanol.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed immediately.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux with continuous stirring for 3-5 hours. The reaction progress can be monitored by TLC.

  • Isolation: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator and then cool the solution in an ice bath to induce precipitation.

  • Washing: Wash the collected solid product several times with small portions of cold ethanol to remove any unreacted starting materials, followed by a final wash with diethyl ether.

  • Drying: Dry the final complex in a vacuum desiccator over fused CaCl₂ or silica (B1680970) gel.

  • Characterization: Characterize the dried product using FT-IR, UV-Vis, elemental analysis, and mass spectrometry.

Protocol 2: Determination of Stability Constants by Potentiometric Titration (Irving-Rossotti Method)

This method is used to determine the stepwise stability constants of a metal-ligand complex in solution by monitoring pH changes.[5][6][7]

Solutions Required:

  • Titrant: Standardized carbonate-free NaOH solution (e.g., 0.1 M).

  • Solution A (Acid Blank): A known concentration of a strong acid (e.g., 0.01 M HClO₄ or HNO₃) and a background electrolyte to maintain constant ionic strength (e.g., 0.1 M KNO₃).

  • Solution B (Ligand + Acid): Same composition as Solution A, but also containing a known concentration of the this compound ligand (e.g., 0.005 M).

  • Solution C (Metal + Ligand + Acid): Same composition as Solution B, but also containing a known concentration of the metal salt (e.g., 0.001 M metal nitrate). The ligand is in excess.

Procedure:

  • Calibration: Calibrate the pH meter with standard buffer solutions (pH 4.0, 7.0, and 9.2).

  • Titration of Solution A: Pipette a known volume (e.g., 50 mL) of Solution A into a double-walled titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Titrate this solution with the standardized NaOH, recording the pH after each incremental addition (e.g., 0.1 mL). Continue well past the equivalence point.

  • Titration of Solution B: Repeat the titration procedure exactly as in step 2, but using Solution B.

  • Titration of Solution C: Repeat the titration procedure exactly as in step 2, but using Solution C.

  • Data Analysis:

    • Plot the three titration curves (pH vs. volume of NaOH added).

    • From the horizontal shifts between the curves, calculate the average number of protons associated with the ligand (n̅ₐ) for the ligand protonation constants.

    • From the shifts between curves B and C, calculate the average number of ligands attached per metal ion (n̅) and the free ligand concentration ([L]).

    • Construct a "formation curve" by plotting n̅ versus pL (where pL = -log[L]).

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, at n̅ = 0.5, pL = log K₁; at n̅ = 1.5, pL = log K₂.

Visualizations: Workflows and Relationships

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Ligand_Sol Dissolve this compound in Ethanol Mix Mix Solutions (Dropwise Addition) Ligand_Sol->Mix Metal_Sol Dissolve Metal Salt in Ethanol Metal_Sol->Mix Reflux Reflux for 3-5 hours Mix->Reflux Cool Cool to Room Temp Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol & Ether Filter->Wash Dry Dry in Vacuo Wash->Dry Characterize Characterization (FT-IR, NMR, MS, EA) Dry->Characterize

Caption: General workflow for the synthesis and purification of a this compound metal complex.

Stability_Determination_Workflow cluster_solutions Solution Preparation Sol_A Solution A (Acid Blank) Titrate_A Titrate Solution A with std. NaOH Sol_A->Titrate_A Sol_B Solution B (Acid + Ligand) Titrate_B Titrate Solution B with std. NaOH Sol_B->Titrate_B Sol_C Solution C (Acid + Ligand + Metal) Titrate_C Titrate Solution C with std. NaOH Sol_C->Titrate_C Plot Plot pH vs. Volume NaOH for all three titrations Titrate_A->Plot Titrate_B->Plot Titrate_C->Plot Calculate Calculate n̅ and pL from curve shifts Plot->Calculate Formation_Curve Construct Formation Curve (n̅ vs. pL) Calculate->Formation_Curve Constants Determine log K values from Formation Curve Formation_Curve->Constants

Caption: Experimental workflow for determining stability constants via potentiometric titration.

Stability_Factors cluster_metal Metal Ion Properties cluster_ligand Ligand Properties center_node Complex Stability Charge Higher Charge Charge->center_node Increases Stability Size Smaller Ionic Radius Size->center_node Increases Stability EN Higher Electronegativity EN->center_node Increases Stability Basicity Higher Basicity (pKa) Basicity->center_node Increases Stability Chelate Chelate Effect (Ring Formation) Chelate->center_node Increases Stability Steric Low Steric Hindrance Steric->center_node Increases Stability

Caption: Key factors influencing the thermodynamic stability of metal complexes.

References

Technical Support Center: C-H Functionalization of Benzo[h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of Benzo[h]quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these advanced synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the C-H functionalization of this compound?

A1: The primary challenges in the C-H functionalization of this compound revolve around achieving high yields and controlling regioselectivity. Specific issues include:

  • Low Reaction Yield/Conversion: This can be attributed to catalyst deactivation, suboptimal reaction conditions, or the inherent stability of the C-H bonds in the extended aromatic system.

  • Poor Regioselectivity: The this compound scaffold presents multiple potential sites for C-H activation. Directing functionalization to a specific position (e.g., C2, C7, C10) can be difficult and often results in mixtures of isomers.[1][2]

  • Steric Hindrance: The rigid, planar structure of this compound can create significant steric hindrance, particularly at positions close to the annulated rings, which can impede the approach of the catalyst and coupling partners.

  • Catalyst Poisoning: The nitrogen atom in the quinoline (B57606) core can act as a Lewis base and coordinate strongly to the metal catalyst, potentially leading to catalyst inhibition or deactivation.[3]

Q2: How does the choice of catalyst influence the outcome of the reaction?

A2: The catalyst is a critical component for a successful C-H functionalization. Transition metal catalysts, most commonly Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru), are pivotal.[4][5][6]

  • Palladium catalysts are extensively used for various C-H functionalizations, including arylations and alkenylations.[7] The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligands can significantly impact catalyst stability and reactivity.

  • Rhodium catalysts are often employed for their high reactivity and ability to facilitate challenging C-H activations, such as aminations and annulations.[8][9][10]

  • Ruthenium catalysts offer a cost-effective and versatile option, particularly for arylations using readily available arylsulfonyl chlorides as coupling partners.[5][11]

Q3: What is the role of a directing group in controlling regioselectivity?

A3: A directing group is a functional group covalently attached to the this compound scaffold that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. This chelation-assisted strategy is one of the most effective ways to control regioselectivity, favoring functionalization at the ortho-position to the directing group.[4] Common directing groups for N-heterocycles include amides, N-oxides, and pivaloyl groups.[1][12] The use of a directing group can often override the inherent electronic preferences of the this compound ring system.

Q4: Why is the use of an N-oxide beneficial in the C-H functionalization of this compound?

A4: Converting the quinoline nitrogen to an N-oxide serves two primary purposes. Firstly, it electronically activates the heterocyclic ring, making the C-H bonds more susceptible to activation. Secondly, the N-oxide can act as a directing group, coordinating to the metal catalyst and typically directing functionalization to the C2 or C8 positions.[4][6][12]

Troubleshooting Guides

Guide 1: Low or No Conversion

Low or no conversion is a frequent issue in C-H functionalization reactions. This guide provides a systematic approach to diagnose and resolve this problem.

Troubleshooting Workflow for Low Conversion

LowConversion start Low/No Conversion Observed reagent_check Verify Reagent Quality (Substrate, Catalyst, Ligand, Oxidant, Solvent) start->reagent_check Start Here conditions_check Optimize Reaction Conditions (Temperature, Time, Atmosphere) reagent_check->conditions_check Reagents OK sub_reagent Use fresh, pure, and dry reagents. Degas solvents. reagent_check->sub_reagent catalyst_check Evaluate Catalyst System (Catalyst Loading, Ligand Choice) conditions_check->catalyst_check Conditions Optimized sub_conditions Systematically vary temperature and time. Ensure inert atmosphere (N2 or Ar). conditions_check->sub_conditions oxidant_check Assess Oxidant/Additive (Type and Stoichiometry) catalyst_check->oxidant_check Catalyst System OK sub_catalyst Increase catalyst loading incrementally. Screen different ligands. catalyst_check->sub_catalyst success Improved Conversion oxidant_check->success Additive OK sub_oxidant Ensure correct stoichiometry of oxidant. Try alternative oxidants (e.g., Ag₂CO₃, Cu(OAc)₂). oxidant_check->sub_oxidant

Caption: Troubleshooting workflow for low reaction conversion.

Problem Potential Cause Recommended Solution
Low or No Product Formation Catalyst Inactivity Ensure the catalyst has not degraded. Use a fresh batch or store it under an inert atmosphere. Optimize catalyst loading; too little may be ineffective, while too much can lead to side reactions.[13]
Suboptimal Temperature C-H activation is often temperature-sensitive. Gradually increase the reaction temperature. However, excessive heat can cause catalyst decomposition.
Ineffective Oxidant Many C-H functionalizations are oxidative processes requiring a stoichiometric oxidant to regenerate the active catalyst. Ensure the oxidant is fresh and used in the correct amount (typically 2-3 equivalents). Silver salts (e.g., Ag₂CO₃, AgOAc) are common and often crucial for high yields.[12]
Moisture or Air Sensitivity Many organometallic catalysts and reagents are sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
Poor Substrate Purity Impurities in the this compound starting material can interfere with the catalyst. Purify the substrate before use.
Guide 2: Poor Regioselectivity

Achieving the desired constitutional isomer is a primary challenge. This guide outlines strategies to improve regioselectivity.

Decision Tree for Improving Regioselectivity

Regioselectivity start Poor Regioselectivity Observed dg_check Is a directing group (DG) being used? start->dg_check install_dg Install a suitable DG (e.g., amide, N-oxide) dg_check->install_dg No modify_dg Modify the existing DG (e.g., change steric bulk) dg_check->modify_dg Yes catalyst_ligand Screen Catalyst and Ligand install_dg->catalyst_ligand modify_dg->catalyst_ligand solvent_temp Optimize Solvent and Temperature catalyst_ligand->solvent_temp success Improved Regioselectivity solvent_temp->success

Caption: Decision-making workflow for enhancing regioselectivity.

Problem Potential Cause Recommended Solution
Mixture of Regioisomers Lack of Directing Influence If not already in use, install a directing group on the this compound substrate. The nitrogen of an amide or an N-oxide can effectively direct the functionalization to a specific site.[1][4]
Inappropriate Catalyst/Ligand Combination The steric and electronic properties of the ligand can significantly influence regioselectivity. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) to find the optimal one for your desired transformation.
Kinetic vs. Thermodynamic Control Reaction temperature can influence the product distribution. Lowering the temperature may favor the kinetically controlled product, potentially leading to higher regioselectivity.[13]
Solvent Effects The polarity and coordinating ability of the solvent can affect the transition state geometry and, consequently, the regioselectivity. Screen different solvents (e.g., toluene (B28343), DCE, DMF).
Steric Hindrance If targeting a sterically congested position, consider using a less bulky catalyst or coupling partner. Conversely, to direct away from a position, a bulkier directing group or ligand might be effective.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the C-H functionalization of quinoline derivatives, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide [6]

EntryCatalyst (mol%)ReagentOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)BenzeneAg₂CO₃ (2.2 equiv)Benzene1302456
2Pd(OAc)₂ (10)Aryl BromideK₂CO₃ (2 equiv)DMA1302470-90

Table 2: Rhodium-Catalyzed Synthesis of 2-Substituted Quinolines [6]

EntryCatalyst (mol%)SubstratesOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)
1[Cp*RhCl₂]₂ (4)Imidamide, CyclopropanolCu(OAc)₂ (2 equiv), CsOAc (2 equiv)DCE1001270

Table 3: Ruthenium-Catalyzed C-H Arylation of this compound [5][11]

EntryCatalyst (mol%)Arylating AgentAdditiveSolventTemp (°C)Time (h)Yield (%)
1[RuCl₂(p-cymene)]₂ (5)Arylsulfonyl ChlorideNa₂CO₃ (2 equiv)Toluene1202460-95

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed C-H Arylation of this compound with Arylsulfonyl Chlorides

This protocol is adapted from the work of Li and coworkers for the chelation-assisted desulfltative arylation of benzo[h]quinolines.[5][11]

Reaction Scheme:

arylation sub This compound reagent + ArSO₂Cl sub->reagent product 10-Arylthis compound reagent->product [RuCl₂(p-cymene)]₂ (cat.) Na₂CO₃, Toluene, 120 °C

Caption: Ruthenium-catalyzed C-H arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylsulfonyl chloride (1.5 equiv)

  • [RuCl₂(p-cymene)]₂ (5 mol%)

  • Anhydrous Na₂CO₃ (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add this compound, arylsulfonyl chloride, [RuCl₂(p-cymene)]₂, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 10-arylthis compound.

Protocol 2: Palladium-Catalyzed C2-Alkenylation of Quinoline N-oxide (Adaptable for this compound N-oxide)

This protocol is based on the palladium-catalyzed direct alkenylation of quinoline N-oxides and can be adapted for this compound N-oxide.[7]

Reaction Scheme:

alkenylation sub This compound N-oxide reagent + Alkene sub->reagent product 2-Alkenylthis compound reagent->product Pd(OAc)₂ (cat.) Solvent, Temp

Caption: Palladium-catalyzed C-H alkenylation of this compound N-oxide.

Materials:

  • This compound N-oxide (1.0 equiv)

  • Alkene (e.g., ethyl acrylate, styrene) (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Anhydrous solvent (e.g., DCE, DMF)

Procedure:

  • In a sealed reaction tube, combine this compound N-oxide and Pd(OAc)₂.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the anhydrous solvent and the alkene via syringe.

  • Seal the tube and heat the mixture in a preheated oil bath at the desired temperature (typically 100-130 °C).

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-alkenylthis compound product. Note that the N-oxide may be cleaved during the reaction or workup, or a separate deoxygenation step may be required.

References

Technical Support Center: Synthesis of Substituted Benzo[h]quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of substituted Benzo[h]quinolines. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and optimize your synthetic routes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted Benzo[h]quinolines, with a focus on common synthetic methods such as the Friedländer, Skraup-Doebner-von Miller, and Combes syntheses.

Question 1: My Friedländer synthesis of a substituted Benzo[h]quinoline is resulting in a low yield and a mixture of regioisomers. How can I improve this?

Answer: Low yields and poor regioselectivity are common challenges in the Friedländer synthesis when using unsymmetrical ketones or substituted 2-aminonaphthaldehydes (or ketones).

Potential Causes and Solutions:

  • Formation of Regioisomers: When using an unsymmetrical ketone, condensation can occur at two different α-methylene positions, leading to a mixture of isomers.

    • Troubleshooting:

      • Steric Hindrance: Employing a bulkier substituent on the ketone can favor the formation of one regioisomer over the other due to steric hindrance.

      • Catalyst Selection: The choice of catalyst can influence regioselectivity. While both acid and base catalysts are used, exploring different Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can help direct the reaction towards the desired isomer.[1][2]

      • Substrate Modification: Modifying the ketone with a directing group can control the site of cyclization.

  • Aldol (B89426) Condensation: Under basic conditions, the ketone starting material can undergo self-condensation (aldol condensation), reducing the amount available for the desired reaction.[3]

    • Troubleshooting:

      • Switch to Acid Catalysis: Using an acid catalyst instead of a base can prevent the self-condensation of the ketone.

      • Optimize Base and Temperature: If basic conditions are necessary, use a milder base and lower the reaction temperature to disfavor the aldol side reaction.

Question 2: I am attempting a Skraup-Doebner-von Miller synthesis to prepare a substituted this compound, but the reaction is extremely vigorous and produces a significant amount of tar.

Answer: The Skraup reaction is notoriously exothermic and the harsh acidic and oxidizing conditions can lead to polymerization and the formation of tarry byproducts, resulting in low yields of the desired product.[3]

Potential Causes and Solutions:

  • Uncontrolled Exothermic Reaction: The reaction of the aniline (B41778) precursor (a naphthylamine for Benzo[h]quinolines) with glycerol (B35011) and sulfuric acid is highly exothermic.

    • Troubleshooting:

      • Gradual Heating: Heat the reaction mixture slowly and in a controlled manner.

      • Use of a Moderating Agent: The addition of ferrous sulfate (B86663) (FeSO₄) or boric acid can help to control the reaction's vigor.[4]

      • Modified Procedures: Consider using a modified Skraup reaction which often involves procedural changes to manage the exothermicity and improve yields.[5]

  • Polymerization of Intermediates: The acidic conditions can promote the polymerization of the α,β-unsaturated aldehyde or ketone formed in situ.[6]

    • Troubleshooting:

      • Biphasic Reaction Medium: Utilizing a biphasic system can sequester the reactive carbonyl compound in an organic phase, minimizing polymerization and increasing the yield.[6]

Question 3: My Combes synthesis for a 2,4-disubstituted this compound is yielding the wrong regioisomer. How can I control the regioselectivity?

Answer: Regioselectivity in the Combes synthesis is a significant challenge when using unsymmetrical β-diketones with substituted naphthylamines. The cyclization can occur at either of the two carbonyl positions.[3][7]

Potential Causes and Solutions:

  • Steric and Electronic Effects: The regiochemical outcome is governed by a combination of steric and electronic factors of the substituents on both the naphthylamine and the β-diketone.[4][7]

    • Troubleshooting:

      • Steric Hindrance: Increasing the steric bulk of the R group on the β-diketone can favor the formation of the less hindered regioisomer.[7]

      • Substituent Effects on Naphthylamine: The position and electronic nature of substituents on the naphthylamine ring influence the nucleophilicity of the carbon atoms involved in the cyclization. For instance, using methoxy-substituted anilines has been shown to favor the formation of 2-CF₃-quinolines in certain cases.[7]

      • Reaction Conditions: Carefully optimizing the reaction temperature and the choice of acid catalyst (e.g., concentrated H₂SO₄ vs. polyphosphoric acid) can influence the ratio of the regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of substituted Benzo[h]quinolines?

A1: Besides the formation of regioisomers, other common side products include:

  • Tarry, polymeric materials: Especially in vigorous reactions like the Skraup synthesis, due to the harsh acidic and oxidizing conditions.[3]

  • Aldol condensation products: In base-catalyzed reactions like the Friedländer synthesis, the ketone starting material can self-condense.[3]

  • Over-reduction products: In some catalytic hydrogenation steps used for modification, the aromatic rings can be partially or fully reduced.

  • Oxidized impurities: this compound and its derivatives can be sensitive to air and light, leading to the formation of colored, oxidized byproducts over time.

Q2: How can I purify my crude substituted this compound product?

A2: The choice of purification method depends on the nature of the product and the impurities.

  • Column Chromatography: This is a very common and effective method for separating the desired product from side products and unreacted starting materials. Silica gel is a common stationary phase.

  • Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a suitable solvent or solvent mixture can be an excellent way to obtain highly pure material.

  • Acid-Base Extraction: Since the quinoline (B57606) nitrogen is basic, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities. The quinoline can then be regenerated by adding a base.

  • Vacuum Distillation: For liquid and thermally stable this compound derivatives, vacuum distillation can be effective for removing non-volatile impurities.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing substituted Benzo[h]quinolines?

A3: Yes, research is ongoing to develop more sustainable synthetic methods. Some approaches include:

  • Use of Greener Solvents: Replacing hazardous organic solvents with water or ionic liquids.

  • Catalyst-Free or Metal-Free Reactions: Developing reactions that proceed without the need for a catalyst or that use non-toxic, metal-free catalysts.

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times, increase yields, and minimize the formation of side products.

Quantitative Data

The following table summarizes representative yields for the synthesis of substituted Benzo[h]quinolines under different conditions. It is important to note that yields are highly dependent on the specific substrates and reaction conditions used.

Synthesis MethodStarting MaterialsProductCatalyst/ConditionsYield (%)Reference
One-pot reaction (Path A)Mercaptoacetate (B1236969), Naphthalene-1-amine, Triethylamine (B128534)2,3,4-trisubstituted this compoundTHFup to 33[8]
Two-step reaction (Path B)Isolated intermediate from mercaptoacetate and naphthalene-1-amine, Triethylamine2,3,4-trisubstituted this compoundTHFup to 93[8]
Skraup Reaction4-bromo-1-naphthylamine, Glycerol, Arsenic acid6-Bromothis compoundH₂SO₄Fair[9]
Skraup Reaction4-nitro-1-naphthylamine, Glycerol, Arsenic acid6-Nitrothis compoundH₂SO₄Poor[9]
Modified Combes SynthesisSubstituted anilines, Trifluoro-methyl-β-diketones2-CF₃- and 4-CF₃-quinolines (regioisomers)Polyphosphoric acid (PPA)/Ethanol-[7]
Base-Catalyzed Annulation CascadeBenzonitriles, DiynonesFunctionalized Benzo[h]quinolinesLithium-hexamethyldisilazane (LiHMDS) in THFup to 100[10]

Experimental Protocols

1. General Protocol for the Two-Step Synthesis of 2,3,4-Trisubstituted Benzo[h]quinolines[8]

  • Step 1: Synthesis of the Intermediate

    • Dissolve mercaptoacetate and naphthalene-1-amine in a suitable solvent (e.g., THF).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure to isolate the intermediate product. Yields can be up to 89%.

  • Step 2: Cyclization to this compound

    • Dissolve the isolated intermediate in THF.

    • Add triethylamine as a base.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, perform an appropriate work-up, which may include extraction and solvent evaporation.

    • Purify the crude product by column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent). Yields can be up to 93%.

2. General Protocol for the Skraup Synthesis of 6-Bromothis compound[9]

  • In a round-bottom flask, mix crude 4-bromo-1-naphthylamine, syrupy arsenic acid, and glycerol.

  • Slowly add concentrated sulfuric acid dropwise with stirring.

  • Heat the mixture in an oil bath, gradually increasing the temperature from 95°C to 125°C over one hour, and then maintain it at 135°C for six hours. Careful temperature control is crucial to prevent excessive foaming.

  • Pour the reaction mixture into cold water and let it stand overnight.

  • Filter the mixture. Basify the cold filtrate to precipitate the crude 6-bromothis compound.

  • Purify the crude product by recrystallization from ligroin and then from alcohol.

Visualizations

Friedlander_Side_Reactions cluster_main Main Friedländer Reaction cluster_side Side Reactions 2-Aminonaphthaldehyde 2-Aminonaphthaldehyde Condensation_1 Condensation_1 2-Aminonaphthaldehyde->Condensation_1 + Condensation_2 Condensation_2 2-Aminonaphthaldehyde->Condensation_2 + Unsymmetrical_Ketone Unsymmetrical Ketone Unsymmetrical_Ketone->Condensation_1 α-methylene A Unsymmetrical_Ketone->Condensation_2 α-methylene B Aldol_Condensation Aldol_Condensation Unsymmetrical_Ketone->Aldol_Condensation Self-condensation (base-catalyzed) Desired_Product Desired Substituted This compound Condensation_1->Desired_Product Cyclization Undesired_Regioisomer Undesired Regioisomer Aldol_Product Aldol Condensation Product Condensation_2->Undesired_Regioisomer Cyclization Aldol_Condensation->Aldol_Product

Caption: Side reactions in the Friedländer synthesis of substituted Benzo[h]quinolines.

Skraup_Troubleshooting Start Skraup-Doebner-von Miller Synthesis of Substituted This compound Problem Problem: Vigorous Reaction & Tar Formation Start->Problem Solution1 Solution 1: Control Reaction Rate Problem->Solution1 Solution2 Solution 2: Minimize Polymerization Problem->Solution2 Action1a Gradual Heating Solution1->Action1a Action1b Add Moderating Agent (e.g., FeSO₄) Solution1->Action1b Action2a Use a Biphasic Reaction Medium Solution2->Action2a Outcome Improved Yield and Purer Product Action1a->Outcome Action1b->Outcome Action2a->Outcome

Caption: Troubleshooting workflow for the Skraup-Doebner-von Miller synthesis.

References

Preventing degradation of Benzo[h]quinoline samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Benzo[h]quinoline samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples throughout your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the handling, storage, and stability of this compound.

Q1: What are the primary causes of this compound degradation?

This compound, like many nitrogen-containing heterocyclic aromatic compounds, is susceptible to degradation from various environmental factors. Key contributors to its degradation include:

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of degradation products.[1][2] Many aromatic and heterocyclic compounds are known to be photolabile.[3] It is advisable to run control samples in the dark to confirm light-induced degradation.[3]

  • Oxidation: The aromatic rings and benzylic positions in the quinoline (B57606) structure can be susceptible to oxidative degradation.[3] Contact with strong oxidizing agents should be avoided.[4] The presence of dissolved oxygen in solvents can also contribute to this process.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[3][4]

  • pH (Hydrolysis): The stability of this compound can be pH-dependent.[4] Under acidic or basic conditions, hydrolysis can occur, potentially leading to ring-opening of the heterocyclic system.[3] For instance, the photoinstability of similar compounds has been shown to increase as the pH decreases.[2]

Q2: How should I properly store my this compound samples?

To ensure long-term stability, adhere to the following storage guidelines:

  • Containers: Store solid samples in tightly sealed, clearly labeled containers.[4] Amber glass vials are highly recommended to provide protection from light.[4]

  • Atmosphere: For sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Temperature: Store in a cool, dry, and well-ventilated area.[4] While stable at room temperature for general use, refrigeration may be necessary for long-term storage, as recommended by the manufacturer.[4]

  • Location: Keep away from incompatible materials, especially strong oxidizing agents.[4]

Q3: I am observing unexpected degradation products in my experiment. What could be the cause?

The appearance of unanticipated degradation products can arise from several factors:

  • Sample Purity: Impurities within the initial this compound sample can act as catalysts or initiate degradation pathways.[3]

  • Reaction with Excipients: If working with formulations, this compound may interact with excipients, leading to secondary degradation pathways.[3]

  • Complex Mechanisms: The nitrogen-containing heterocyclic system can undergo various complex reactions, including ring-opening via hydrolysis of the lactam functionality or oxidation of the aromatic rings.[3]

  • Inconsistent Experimental Parameters: Minor variations in temperature, pH, or the concentration of reagents can significantly impact degradation rates and pathways.[3]

To troubleshoot, it is recommended to meticulously control all experimental parameters and consider degassing solvents to remove dissolved oxygen.[3]

Q4: I'm having difficulty separating this compound from its degradation products using HPLC. What can I do?

Co-elution of the parent compound and its degradation products is a common challenge. To improve separation:

  • Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature.

  • Column Selection: Try a different column with an alternative stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano).

  • pH Adjustment: Modify the pH of the mobile phase to alter the ionization state of the parent compound and its degradation products, which can significantly impact retention times.

Physicochemical and Stability Data

The following tables summarize key properties and stability information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₉N[5]
Molecular Weight179.22 g/mol [5]
AppearanceWhite to light yellow crystalline powder[5]
Melting Point48-50 °C (lit.)
Boiling Point338 °C / 719 mmHg (lit.)[6]
Purity≥ 97%

Table 2: Summary of this compound Stability Under Stress Conditions

Stress ConditionPotential OutcomeRecommended Prevention
Acidic Hydrolysis Degradation, potential ring-opening.Use buffered solutions; avoid highly acidic environments unless experimentally required.[2][3]
Basic Hydrolysis Degradation, potential ring-opening.Use buffered solutions; avoid highly basic environments unless experimentally required.[3]
Oxidation Formation of oxidized derivatives.Degas solvents; avoid strong oxidizing agents (e.g., hydrogen peroxide).[3][4]
Thermal Accelerated degradation.Store at recommended temperatures; avoid prolonged exposure to heat.[3][4]
Photochemical Formation of photodegradation products.Store in amber vials or light-proof containers; conduct experiments under controlled lighting.[3][4]

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of this compound.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[3]

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.[3]

  • Keep the mixture at 60°C for 24 hours.[3]

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.[3]

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Keep the mixture at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide.[3]

  • Keep the mixture at room temperature for 24 hours.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

5. Thermal Degradation (Solution):

  • Heat the stock solution at 70°C for 48 hours.[3]

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[3]

6. Photostability Testing:

  • Expose the stock solution to a calibrated light source (e.g., UV-A and visible light).

  • Simultaneously, keep a control sample protected from light.[3]

  • After a defined exposure period, analyze both samples by HPLC.

Diagrams and Workflows

Degradation_Pathway_Investigation Workflow for Investigating Degradation cluster_stress Stress Testing cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis (Separate Parent & Degradants) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Stress Heat->HPLC Light Photostability Light->HPLC LCMS LC-MS Analysis (Identify Molecular Weights) HPLC->LCMS If Degradation Detected NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR For Unknown Peaks Characterization Characterize Degradation Products NMR->Characterization Sample This compound Sample Sample->Acid Expose to Stress Sample->Base Expose to Stress Sample->Oxidation Expose to Stress Sample->Heat Expose to Stress Sample->Light Expose to Stress Report Final Stability Report Characterization->Report

Caption: Workflow for forced degradation and product identification.

Troubleshooting_Degradation Troubleshooting Unexpected Degradation Start Unexpected Degradation Observed CheckPurity Verify Purity of Starting Material Start->CheckPurity ReviewParams Review Experimental Parameters (Temp, pH, Reagents) CheckPurity->ReviewParams CheckSolvents Check for Dissolved Oxygen (Degas Solvents) ReviewParams->CheckSolvents CheckInteractions Consider Excipient/Matrix Interactions CheckSolvents->CheckInteractions Isolate Isolate and Re-run Experiment with High-Purity Standard CheckInteractions->Isolate Resolved Issue Resolved Isolate->Resolved Yes Complex Complex Degradation Pathway (Requires Further Investigation) Isolate->Complex No

Caption: Logical steps for troubleshooting unexpected sample degradation.

Stability_Workflow General Stability Testing Workflow Plan Define Storage Conditions & Timepoints Prepare Prepare Samples Plan->Prepare Store Store Samples under Defined Conditions Prepare->Store Withdraw Withdraw Aliquots at Timepoints Store->Withdraw Repeat for each timepoint Analyze Analyze via Stability- Indicating Method (e.g., HPLC) Withdraw->Analyze Evaluate Evaluate Data (Compare to t=0) Analyze->Evaluate Conclude Determine Shelf-life & Degradation Profile Evaluate->Conclude

Caption: Overview of a typical stability study experimental flow.

References

Technical Support Center: Troubleshooting HPLC Separation of Benzo[h]quinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of Benzo[h]quinoline and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the HPLC separation of this compound and its isomers, such as Benzo[f]quinoline, challenging?

The primary challenge in separating this compound and its isomers lies in their similar chemical structures and physicochemical properties. These isomers have the same molecular weight and elemental composition. The only difference is the position of the nitrogen atom within the fused aromatic ring system, leading to subtle differences in polarity and pKa values, which makes achieving baseline separation with conventional chromatographic techniques difficult.

Q2: What is a good starting point for a reversed-phase HPLC method for separating this compound isomers?

A good starting point for method development is a reversed-phase (RP) HPLC method using a C18 or a specialized column like a Newcrom R1, which has low silanol (B1196071) activity.[1][2] A mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid is a common choice.[1][2] Gradient elution is often necessary to achieve adequate separation of these closely related compounds.

Q3: How does mobile phase pH affect the separation of this compound isomers?

As nitrogen-containing heterocyclic compounds, this compound isomers are ionizable. The pH of the mobile phase will influence their degree of ionization, which in turn significantly affects their retention time and selectivity on a reversed-phase column. A mobile phase pH that is at least 2 units away from the pKa of the analytes is recommended to ensure a single ionic species and improve peak shape.

Q4: What alternative stationary phases can be used if a standard C18 column does not provide adequate separation?

If a C18 column is insufficient, consider stationary phases that offer different selectivity mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide alternative selectivities due to π-π and dipole-dipole interactions with the aromatic rings of the isomers. For particularly challenging separations, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can be effective.

Q5: How can I improve the peak shape for my this compound isomers?

Poor peak shape, such as tailing, is a common issue for basic compounds like benzoquinolines. To improve peak shape, consider the following:

  • Adjust Mobile Phase pH: Using a buffer to control the pH can significantly improve peak symmetry.

  • Use a Base-Deactivated Column: These columns have fewer active silanol groups, which can cause secondary interactions and lead to peak tailing.

  • Lower Sample Concentration: Injecting a smaller amount of your sample can prevent column overload and improve peak shape.

  • Match Sample Solvent to Mobile Phase: Dissolving your sample in the initial mobile phase can prevent solvent mismatch effects that lead to distorted peaks.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of this compound Isomers

This is one of the most common challenges in the separation of these isomers. The following workflow can help improve resolution.

Poor_Resolution_Workflow start Poor or No Resolution optimize_mp Optimize Mobile Phase start->optimize_mp change_sp Change Stationary Phase optimize_mp->change_sp If resolution is still poor end_resolved Resolution Achieved optimize_mp->end_resolved If resolution improves check_system Check System Suitability change_sp->check_system After selecting new column change_sp->end_resolved If resolution improves check_system->end_resolved If system passes

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides different selectivity compared to methanol (B129727) for aromatic compounds.

    • pH Adjustment: Prepare a series of mobile phases with different pH values using appropriate buffers (e.g., phosphate (B84403) or acetate) to find the optimal pH for separation.

    • Gradient Elution: If using isocratic elution, switch to a gradient method. If already using a gradient, try a shallower gradient to enhance the separation of closely eluting peaks.

  • Change Stationary Phase:

    • If mobile phase optimization is not successful, the column chemistry may not be suitable.

    • Consider columns with different selectivities, such as phenyl-hexyl or PFP stationary phases, which can offer enhanced separation for aromatic isomers.

  • Check System Suitability:

    • Ensure your HPLC system is performing optimally. Check for issues like excessive dead volume, which can lead to peak broadening and poor resolution.

Issue 2: Inconsistent Retention Times

Fluctuations in retention times can make peak identification unreliable and indicate a problem with the method's robustness.

Retention_Time_Instability_Workflow start Inconsistent Retention Times check_mp Check Mobile Phase Stability start->check_mp check_column Check Column Equilibration check_mp->check_column If mobile phase is stable end_stable Stable Retention Times check_mp->end_stable If issue is resolved check_pump Inspect HPLC Pump check_column->check_pump If column is equilibrated check_column->end_stable If issue is resolved check_pump->end_stable If pump is functioning correctly Peak_Tailing_Workflow start Peak Tailing Observed secondary_interactions Address Secondary Interactions start->secondary_interactions column_overload Check for Column Overload secondary_interactions->column_overload If tailing persists end_symmetric Symmetric Peaks secondary_interactions->end_symmetric If tailing is reduced extracolumn_effects Investigate Extra-Column Effects column_overload->extracolumn_effects If not overloaded column_overload->end_symmetric If tailing is reduced extracolumn_effects->end_symmetric If effects are minimized

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Benzo[h]quinoline Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with Benzo[h]quinoline fluorescent probes. Our goal is to help you enhance the fluorescence quantum yield of your probes and obtain reliable, high-quality experimental data.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for my this compound probe?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (closer to 1) indicates that a larger fraction of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal. For applications such as cellular imaging, biosensing, and drug delivery tracking, a high quantum yield is crucial for achieving high sensitivity and a good signal-to-noise ratio.

Q2: My this compound probe has a low fluorescence quantum yield. What are the common causes?

A2: Low fluorescence quantum yield in this compound probes can be attributed to several factors that promote non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light. The primary causes include:

  • Solvent Effects: The polarity and proticity of the solvent can significantly influence the quantum yield. In many cases, polar protic solvents can enhance fluorescence compared to nonpolar aprotic solvents.[1]

  • Protonation State: The nitrogen atom in the quinoline (B57606) ring can be protonated. The protonation state significantly affects the electronic structure and can lead to a dramatic increase in fluorescence quantum yield.[2]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, this compound probes can form aggregates, which often exhibit lower fluorescence quantum yields due to self-quenching mechanisms.

  • Presence of Quenchers: Certain molecules, such as dissolved oxygen or heavy atoms in the solvent or buffer, can quench fluorescence through collisional deactivation.

  • Substituent Effects: The nature and position of substituent groups on the this compound core can either enhance or decrease the quantum yield by altering the electronic properties of the molecule.

  • Intersystem Crossing: The transition from the excited singlet state (S1) to the triplet state (T1), known as intersystem crossing, is a non-radiative pathway that competes with fluorescence and can reduce the quantum yield.

Q3: How do electron-donating and electron-withdrawing groups on the this compound scaffold affect the fluorescence quantum yield?

A3: The electronic nature of substituents can significantly modulate the fluorescence quantum yield of this compound probes.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH2), and methoxy (B1213986) (-OCH3) generally tend to increase the electron density of the aromatic system. This can lead to an increase in the fluorescence quantum yield by promoting the π-π* excited state, which is typically more fluorescent than the n-π* state.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carboxylic acid (-COOH) pull electron density away from the aromatic system. Their effect on quantum yield can be more complex. In some cases, strong EWGs can decrease fluorescence by promoting intersystem crossing or other non-radiative decay pathways.[3] However, in other molecular designs, they can be used to tune the emission wavelength and, in combination with other structural modifications, can lead to bright fluorophores.

Troubleshooting Guide: Low Fluorescence Signal

This guide provides a step-by-step approach to diagnosing and resolving issues related to low fluorescence signals from your this compound probes.

Symptom Possible Cause Recommended Solution
Weak or no fluorescence signal Suboptimal Solvent Environment The fluorescence of this compound probes is highly sensitive to the solvent. Test the probe in a range of solvents with varying polarity and proticity (e.g., toluene, dichloromethane, ethanol, water) to find the optimal conditions.[1]
Incorrect pH The protonation state of the quinoline nitrogen is critical for high fluorescence. For many this compound derivatives, acidic conditions can significantly enhance fluorescence.[2] Prepare a series of buffers with different pH values to determine the optimal pH for your probe.
Probe Aggregation High probe concentrations can lead to aggregation and self-quenching. Try diluting your sample. You can also add surfactants like Triton X-100 or Tween 20 at concentrations below their critical micelle concentration to prevent aggregation.
Presence of Quenchers Dissolved oxygen is a common fluorescence quencher. Degas your solvent by bubbling with an inert gas like nitrogen or argon. If you suspect quenching by metal ions, add a chelating agent like EDTA.
Fluorescence signal decays over time Photobleaching The probe is being destroyed by the excitation light. Reduce the excitation light intensity using neutral density filters, decrease the exposure time, and use an antifade reagent if compatible with your experiment.
Emission wavelength is shifted Solvatochromism The emission maximum of many fluorescent probes is dependent on the solvent polarity. This is a normal phenomenon. Ensure you are using the correct emission wavelength for your specific solvent.
Protonation/Deprotonation A change in pH can lead to a shift in the emission wavelength due to changes in the protonation state of the probe.

Data Presentation: Quantum Yield of this compound Derivatives

The following tables summarize the fluorescence quantum yield (Φ) of this compound and its derivatives under different conditions.

Table 1: Effect of Protonation on the Fluorescence Quantum Yield of this compound

CompoundSolventAcidMaximum Quantum Yield (Φ)
This compoundDichloromethane-0.15
This compoundDichloromethaneTrifluoroacetic Acid (TFA)0.157
This compoundDichloromethaneTrichloroacetic Acid (TCA)0.156
This compoundDichloromethaneBenzenesulfonic Acid (BSA)0.148
This compoundDichloromethaneDichloroacetic Acid (DCA)0.157
This compoundDichloromethaneDibromoacetic Acid (DBA)0.156

Data sourced from Tervola et al., RSC Advances, 2020.[2]

Table 2: Photophysical Data of Substituted 10-Hydroxythis compound Derivatives

CompoundSolventλabs (nm)λem (nm)Quantum Yield (Φ) (%)
1a (mono-cyanoacrylic acid)Methanol393418, 6110.07
1a (mono-cyanoacrylic acid)DMF391430, 6261.13
2a (di-cyanoacrylic acid)Methanol407413, 6010.15
2a (di-cyanoacrylic acid)DMF407411, 6101.25

Data sourced from Zaleśny et al., Molecules, 2021.[3]

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield of a this compound probe relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound probe solution of unknown quantum yield

  • Standard fluorophore solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (the same for both the sample and standard)

Methodology:

  • Prepare a series of dilute solutions of both the this compound probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear.

  • Calculate the slope (gradient) of the linear fits for both the probe (Grad_sample) and the standard (Grad_standard).

  • Calculate the quantum yield of the probe (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

    where Φ_standard is the quantum yield of the standard, and η is the refractive index of the solvent.

Protocol 2: Synthesis of a Substituted this compound Derivative

Objective: To synthesize a 2,3,4-trisubstituted this compound via a one-pot reaction.

Materials:

  • Mercaptoacetic acid ester

  • Pentachloro-2-nitro-1,3-butadiene

  • Naphthalen-1-amine

  • Triethylamine (B128534)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

  • This protocol is based on the synthesis described by Jasiński et al., Molecules, 2019.

  • In a round-bottom flask, dissolve the mercaptoacetic acid ester and naphthalen-1-amine in THF.

  • Add triethylamine as a base to the mixture.

  • Slowly add a solution of pentachloro-2-nitro-1,3-butadiene in THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted this compound.

Note: This is a general procedure. Specific reaction conditions, stoichiometry, and purification methods should be optimized for each specific derivative.

Visualizations

Logical Workflow for Troubleshooting Low Fluorescence

This diagram illustrates a systematic approach to diagnosing and resolving low fluorescence signals from your this compound probe.

Troubleshooting_Workflow start Start: Low or No Fluorescence Signal check_solvent 1. Check Solvent Environment (Polarity & Proticity) start->check_solvent check_ph 2. Verify pH of Solution (Protonation State) check_solvent->check_ph Optimal optimize_solvent Optimize Solvent System check_solvent->optimize_solvent Suboptimal check_concentration 3. Assess Probe Concentration (Aggregation) check_ph->check_concentration Correct adjust_ph Adjust pH with Buffers check_ph->adjust_ph Incorrect check_quenchers 4. Investigate Potential Quenchers (e.g., Oxygen) check_concentration->check_quenchers Optimal dilute_sample Dilute Sample or Add Surfactant check_concentration->dilute_sample Too High check_photobleaching 5. Evaluate Photobleaching check_quenchers->check_photobleaching Absent degas_solvent Degas Solvent or Add Chelator check_quenchers->degas_solvent Present reduce_exposure Reduce Excitation Intensity/Time check_photobleaching->reduce_exposure Observed end Signal Enhanced check_photobleaching->end Not Observed optimize_solvent->end adjust_ph->end dilute_sample->end degas_solvent->end reduce_exposure->end

Caption: A step-by-step workflow for troubleshooting low fluorescence signals.

Factors Influencing this compound Fluorescence Quantum Yield

This diagram illustrates the key factors that can be manipulated to enhance the fluorescence quantum yield of this compound probes.

Quantum_Yield_Factors center Enhanced Quantum Yield solvent Solvent Environment center->solvent protonation Protonation (Acidic pH) center->protonation substituents Substituent Groups center->substituents concentration Low Concentration center->concentration edg EDGs substituents->edg ewg EWGs substituents->ewg

Caption: Key factors for enhancing the fluorescence quantum yield.

References

Technical Support Center: Optimization of Catalytic Activity of Benzo[h]quinoline Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the catalytic activity of Benzo[h]quinoline complexes in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction with a this compound complex shows low or no conversion. What are the primary factors to investigate?

A1: Low or no conversion can stem from several factors. A systematic investigation should include:

  • Catalyst Integrity and Activation: Ensure the complex is properly synthesized and stored. Some pre-catalysts may require an activation step. For instance, Ru-Cl or Os-Cl complexes are often activated with a base like NaOiPr or KOtBu.[1]

  • Reagent and Solvent Purity: Impurities in substrates or solvents, especially coordinating species, can act as catalyst poisons. The use of anhydrous and deoxygenated solvents is crucial for sensitive catalysts, as water and oxygen can lead to deactivation.[2]

  • Reaction Conditions: Temperature, pressure (in case of hydrogenation), and reaction time are critical parameters. Some transformations, like C-H activation, often necessitate elevated temperatures.[3]

  • Catalyst Loading: Ensure the correct catalyst loading is used. While higher loading can increase conversion, it may not be economical and can sometimes lead to side reactions.

Q2: The reaction starts but stops before reaching full conversion. What is the likely cause of this catalyst deactivation?

A2: This is a classic sign of gradual catalyst deactivation. The primary mechanisms include:

  • Poisoning: The nitrogen atom in the this compound ligand or other nitrogen-containing molecules in the reaction mixture can strongly coordinate to the metal center, blocking active sites. This is a common issue for transition metal catalysts like palladium and rhodium.[2]

  • Formation of Inactive Species: The active catalytic species may convert into an inactive state. For example, in palladium-catalyzed reactions, the formation of palladium black can occur.[2]

  • Thermal Degradation: At high temperatures, the catalyst complex may decompose.

  • Oxygen Sensitivity: Some catalytic species, particularly Os-H and Os-OR derivatives, exhibit high sensitivity to oxygen, which can lead to significantly lower activity.[1]

Q3: How can I improve the enantioselectivity of my asymmetric catalytic reaction using a chiral this compound complex?

A3: Improving enantioselectivity often involves fine-tuning several parameters:

  • Ligand Design: The steric and electronic properties of the substituents on the this compound ligand and any ancillary ligands (e.g., chiral diphosphanes like Josiphos) are paramount.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step. Screening different solvents is recommended.

  • Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess (ee), although it may decrease the reaction rate.

  • Additives: The choice and concentration of a base or other additives can influence the catalytic cycle and, consequently, the enantioselectivity.

Q4: I am observing a mixture of regioisomers in a C-H functionalization reaction. How can I improve regioselectivity?

A4: Regioselectivity in C-H functionalization is a common challenge. Strategies to improve it include:

  • Choice of Metal Center: Different transition metals can favor different positions. For instance, in quinoline (B57606) N-oxides, Pd(II) catalysts often favor C2 activation, while specific conditions with PdCl2 can lead to C8 activation.[4]

  • Ligand Modification: The steric bulk and electronic properties of the ligands can direct the catalyst to a specific C-H bond.

  • Directing Groups: The use of a directing group on the substrate can effectively guide the catalyst to a specific site.

  • Reaction Conditions: Modifying the solvent, temperature, and additives can alter the regiochemical outcome.

Troubleshooting Guides

Issue 1: Low Turnover Frequency (TOF) in Transfer Hydrogenation
Potential Cause Troubleshooting Suggestion
Suboptimal Base The choice of base is critical. Screen different bases (e.g., NaOiPr, KOtBu, KOH) and optimize their concentration. For some systems, KOH in methanol (B129727) has shown high efficiency.[5]
Incorrect Solvent Solvent can have a strong effect on activity. For transfer hydrogenation, alcohols like 2-propanol or methanol are commonly used. Compare different alcohol solvents to find the optimal one for your system.[5]
Inhibitors in Substrate Purify the substrate to remove any potential catalyst poisons.
Low Temperature While lower temperatures can improve selectivity, they may reduce the reaction rate. Gradually increase the temperature to find a balance between activity and selectivity.
Low Catalyst Concentration While high TOF is desirable, ensure the catalyst concentration is sufficient for a reasonable reaction rate. Catalyst loadings can be as low as 0.001 mol%.[1]
Issue 2: Catalyst Deactivation
Potential Cause Troubleshooting Suggestion
Coordination of Nitrogen Heterocycles The lone pair of electrons on the quinoline nitrogen can poison the metal center.[2] Consider using ligands with modified electronic properties to reduce this effect.
Presence of Oxygen For oxygen-sensitive catalysts, especially Os-H and Os-OR species, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using degassed solvents.[1]
Product Inhibition The product of the reaction may coordinate to the catalyst and inhibit its activity. Monitor the reaction profile to assess if the rate decreases significantly at higher conversions.
Formation of Metal Nanoparticles (e.g., Palladium Black) This can be visually observed. The formation of inactive metal aggregates can sometimes be mitigated by the choice of ligands or additives.[2]

Data Presentation

Table 1: Performance of Ru and Os-Benzo[h]quinoline Complexes in Transfer Hydrogenation of Acetophenone

Catalyst ComplexCatalyst Loading (mol%)TOF (h⁻¹)Enantiomeric Excess (ee, %)
Chiral Ru-complexes (5-8)0.005~1.0 x 10⁵up to 97
In-situ generated Ru-catalyst with (S,R)-Josiphos0.005up to 2.2 x 10⁵up to 98
Achiral Ru-complexes0.02 - 0.001up to 1.8 x 10⁶N/A

Data extracted from a study on transfer hydrogenation of ketones.[1] Conditions: 60 °C for chiral complexes.

Table 2: Effect of Solvent and Base on Catalytic Hydrogenation of Acetophenone

EntrySolventBaseSubstrate/Catalyst Ratio (S/C)Time (min)Conversion to Alcohol (%)
1EtOHKOtBu5000302
2EtOHKOtBu50001802
3MeOHKOtBu2500030034
4MeOHKOtBu2500042038
5MeOHKOH100001595
6MeOHKOH100003098

Data from a patent on the catalytic hydrogenation of ketones.[5] Conditions: 40 °C.

Experimental Protocols

Protocol 1: General Procedure for Transfer Hydrogenation of Ketones

This protocol is based on the use of Ru and Os-benzo[h]quinoline pincer complexes.[1]

  • Preparation: In a glovebox, a Schlenk tube is charged with the this compound metal complex (0.001 to 0.02 mol%).

  • Reagent Addition: The ketone substrate and a solution of NaOiPr (2 mol%) in anhydrous 2-propanol are added.

  • Reaction: The Schlenk tube is sealed and the mixture is stirred at the desired temperature (e.g., 60-80 °C).

  • Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to isolate the corresponding alcohol.

Protocol 2: General Procedure for C-H Arylation of this compound

This is a representative protocol for chelation-assisted C-H arylation.[6]

  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylsulfonyl chloride (1.2 equiv), [RuCl₂(p-cymene)]₂ (5 mol%), and an additive such as AgOAc (if required).

  • Solvent Addition: Add an anhydrous solvent (e.g., DCE or t-AmylOH) under an inert atmosphere.

  • Reaction: The mixture is stirred at an elevated temperature (e.g., 100-120 °C) for the specified time.

  • Monitoring: The reaction is monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Visualizations

Catalytic_Cycle_Transfer_Hydrogenation Precatalyst [M]-Cl (Pre-catalyst) Active_Catalyst [M]-H (Active Hydride) Precatalyst->Active_Catalyst + Base - Base-HCl Substrate_Complex [M]-H-Ketone Complex Active_Catalyst->Substrate_Complex + Ketone Transition_State Six-membered Transition State Substrate_Complex->Transition_State Product_Complex [M]-O-CH(R)₂ (Alkoxide Complex) Transition_State->Product_Complex - Alcohol Product_Complex->Active_Catalyst + iPrOH - Acetone Experimental_Workflow Start Start: Reaction Setup Setup Combine Catalyst, Substrate, Base, and Solvent in Inert Atmosphere Start->Setup Reaction Heat and Stir for Specified Time Setup->Reaction Monitoring Monitor Progress by TLC / GC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

References

Technical Support Center: Managing Impurities in Commercial Benzo[h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzo[h]quinoline. This resource is designed for researchers, scientists, and drug development professionals to help identify, manage, and mitigate issues arising from impurities in commercial this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and degradation. These can include:

  • Isomeric Impurities: Structurally similar compounds such as Benzo[f]quinoline or other aza-arenes.

  • Synthesis Byproducts: Unreacted starting materials or side-products from the specific synthetic route used (e.g., Skraup or Doebner-von Miller reactions).[1]

  • Degradation Products: Oxides or other related compounds formed due to exposure to light, air, or improper storage conditions.[1]

  • Related Aza-arenes: Other nitrogen-containing polycyclic aromatic hydrocarbons that may be present in the source material, such as coal tar.[2]

Q2: How can small amounts of impurities in this compound affect my experiment?

A2: Even trace amounts of impurities can have significant negative consequences for your synthesis or experiment.[3] Key impacts include:

  • Altered Reaction Pathways: Impurities can act as unintended catalysts, inhibitors, or reactants, leading to the formation of unexpected side products and reducing the yield of your desired compound.[3]

  • Reduced Product Quality: Contaminants can be carried through the synthetic steps, affecting the physical and chemical properties of your final product.[3]

  • Difficult Purification: If an impurity is structurally similar to your target molecule, separating it can be challenging and costly.[3]

  • Reproducibility Issues: Inconsistent impurity profiles between different batches of this compound can lead to irreproducible experimental results, hindering research progress.[3]

Q3: What is the minimum acceptable purity for this compound in sensitive applications?

A3: For most standard synthetic applications, a purity of 97-98% is often considered acceptable.[3][4] However, for highly sensitive applications such as pharmaceutical research, development of advanced materials like OLEDs, or catalysis studies, a purity of >99% is strongly recommended to ensure reliable and reproducible results.[5]

Q4: How should I store this compound to prevent degradation?

A4: this compound is a solid at room temperature.[6] To minimize degradation, it should be stored in a cool, dark place, preferably at temperatures below 15°C in a tightly sealed container to protect it from light and atmospheric oxygen.

Troubleshooting Guides

Problem 1: My reaction with this compound is giving a lower yield than expected and producing an unknown side product.

Possible Cause Troubleshooting Step
Impurity in Starting Material An impurity in your commercial this compound may be participating in a side reaction.
Solution 1. Analyze Purity: Use HPLC or GC-MS to analyze the purity of your this compound batch. Compare the chromatogram to a certified reference standard if available. 2. Purify the Reagent: If significant impurities are detected, purify the this compound using one of the protocols outlined below (e.g., Recrystallization or Column Chromatography). 3. Re-run Reaction: Perform the reaction again using the purified reagent and observe if the yield improves and the side product is eliminated.

Problem 2: I am observing inconsistent results between experiments using different batches of this compound.

Possible Cause Troubleshooting Step
Batch-to-Batch Variation Different batches from a supplier can have varying impurity profiles.[3]
Solution 1. Request Certificate of Analysis (CoA): Always request and compare the CoAs for each batch. Pay close attention to the purity level and the analytical method used. 2. Standardize a Purification Protocol: Implement a standard in-house purification protocol (like recrystallization) for all incoming batches of this compound. This ensures a consistent purity level for your experiments, regardless of the initial quality. 3. Qualify a Single Batch: For a critical series of experiments, purchase a larger quantity from a single batch and qualify it for your process to ensure consistency throughout the project.

Analytical and Purification Data

The choice of analytical and purification methods is critical for managing impurities. Below is a summary of common techniques.

Table 1: Comparison of Analytical Techniques for Impurity Detection

TechniquePrincipleDetection LimitApplication Notes
HPLC-UV/Fluorescence Separates compounds based on their interaction with a stationary phase. Fluorescence detection is highly sensitive for aza-arenes.[7][8]~0.04 - 1.30 µg/L (Fluorescence)[8]Excellent for routine quantitative analysis of purity. Can be scaled for preparative separation of impurities.[9]
GC-MS Separates compounds based on boiling point and polarity, followed by mass analysis for identification.~1.50 - 2.56 µg/L[8]Highly effective for separating a wide range of aza-arenes and identifying unknown impurities by their mass spectra.[8][10]
NMR Spectroscopy Provides detailed structural information about the molecule and any impurities present.>1% for routine analysisEssential for structural characterization of unknown impurities after isolation.[11][12]

Table 2: Effectiveness of Common Purification Techniques

Purification TechniqueStarting PurityAchieved PurityTypical YieldSuitability
Recrystallization 90-97%>99%70-90%Ideal for removing small amounts of impurities from solid this compound.[13]
Column Chromatography 85-95%>99.5%60-85%Best for separating structurally similar isomers or when high purity is essential.[14][15]
Vacuum Distillation 90-95%>98%80-90%Effective for separating from non-volatile impurities or compounds with different boiling points.[16][17]

Experimental Protocols & Workflows

Diagram: General Workflow for Impurity Management

G cluster_0 Quality Assessment cluster_1 Action A Receive Commercial This compound B Perform Analytical Test (HPLC or GC-MS) A->B C Purity > 99%? B->C D Proceed with Experiment C->D Yes E Select Purification Method C->E No F Recrystallization E->F Minor Impurities G Column Chromatography E->G Isomeric Impurities H Confirm Purity (HPLC or GC-MS) F->H G->H I Purity Confirmed? H->I I->D Yes I->E No

Caption: Workflow for assessing and improving the purity of this compound.

Protocol 1: Recrystallization of this compound

This protocol is designed to purify solid this compound by removing soluble and insoluble impurities.[13][18]

  • Solvent Selection: The ideal solvent should dissolve this compound well at high temperatures but poorly at room temperature. Common choices include ethanol, methanol, or ligroin.[19] Test small quantities to find the best solvent or solvent mixture.

  • Dissolution: Place the impure this compound (e.g., 5 g) in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions while stirring and heating until the solid is completely dissolved.[18]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step prevents premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[18] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (48-50°C) to remove all residual solvent.

Protocol 2: Column Chromatography for High-Purity Separation

This method is effective for separating this compound from isomers and other closely related impurities.[14][15]

  • Stationary Phase Selection: Alumina or a silica-alumina (1:1) mixture are effective stationary phases for the separation of aza-arenes.[14][15] Pack a glass column with the chosen adsorbent as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane (B109758). Carefully load the solution onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increase the polarity by adding a more polar solvent like dichloromethane or ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC) with a UV lamp for visualization.

  • Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.

  • Purity Confirmation: Analyze the purified product using HPLC or GC-MS to confirm its purity.

Diagram: Troubleshooting Experimental Issues

G A Unexpected Experimental Outcome? (e.g., Low Yield, Side Product) B Analyze Purity of This compound (HPLC/GC-MS) A->B C Significant Impurity Detected? B->C D Purify Starting Material (See Protocols) C->D Yes G Investigate Other Reaction Parameters (Temp, Stoichiometry, etc.) C->G No E Re-run Experiment with Purified Reagent D->E F Problem Resolved? E->F F->G No H Success! F->H Yes

Caption: Decision tree for troubleshooting reactions involving this compound.

References

Technical Support Center: Strategies for Selective Functionalization at the C10 Position

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective functionalization at the C10 position. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving selective functionalization at the C10 position of complex molecules like steroids and terpenoids?

A1: The most prevalent and effective strategy is the direct functionalization of the C-H bond at the C10 position. This is typically achieved through transition-metal-catalyzed C-H activation.[1][2] Key methodologies include:

  • Directed C-H Functionalization: This approach utilizes a directing group within the substrate that coordinates to the metal catalyst, bringing it in close proximity to the target C10 C-H bond and thus ensuring high regioselectivity.

  • Non-Directed (Innate) C-H Functionalization: In some cases, the inherent electronic or steric properties of the substrate can favor functionalization at the C10 position, even without a specific directing group.[3]

  • Biocatalysis: The use of enzymes, such as cytochromes P450, can offer exceptional site-selectivity for C-H oxidation at specific positions, including C10, by leveraging precise substrate-enzyme interactions.[3]

Q2: I am observing a mixture of products with functionalization at positions other than C10. What are the likely causes and how can I improve regioselectivity?

A2: Poor regioselectivity is a common challenge in C-H functionalization. The primary reasons include:

  • Steric Hindrance: Bulky substituents near the C10 position may prevent the catalyst from accessing the target C-H bond, leading to reaction at more accessible sites.

  • Electronic Effects: The electronic nature of the substrate may render other C-H bonds more reactive than the one at C10.

  • Ineffective Directing Group: If you are using a directing group strategy, its ability to coordinate effectively with the metal center is crucial. A poorly coordinating directing group will result in a loss of regiocontrol.

To improve regioselectivity, consider the following:

  • Optimize the Directing Group: If applicable, select a directing group with a stronger coordinating ability or one that is geometrically better suited to direct the catalyst to the C10 position.

  • Modify the Catalyst/Ligand System: The choice of metal catalyst and its associated ligands can significantly influence regioselectivity. Screening different ligands, particularly those with varying steric bulk and electronic properties, is recommended.

  • Adjust Reaction Conditions: Solvent, temperature, and the presence of additives can all impact the regioselectivity of the reaction. A systematic optimization of these parameters is often necessary.

Q3: My C10 functionalization reaction is giving a very low yield or is not proceeding at all. What are the first troubleshooting steps I should take?

A3: Low or no product yield is a frequent issue. A systematic approach to troubleshooting is essential. Here are the initial steps:

  • Verify Reagent and Catalyst Integrity:

    • Catalyst Activity: Transition metal catalysts, particularly palladium and rhodium complexes, can be sensitive to air and moisture and may degrade over time. Ensure you are using a fresh or properly stored catalyst.[1]

    • Reagent Purity: The purity of the substrate, coupling partner, and any additives is critical. Impurities can poison the catalyst or lead to side reactions.

    • Solvent Quality: Use anhydrous and degassed solvents, as water and oxygen can deactivate many catalytic systems.[1]

  • Check Reaction Conditions:

    • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Temperature: C-H activation reactions are often sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can cause catalyst decomposition.[1]

    • Reaction Time: Monitor the reaction progress over time to determine if it is simply slow or has stalled.

  • Review Stoichiometry:

    • Oxidant (if applicable): Many C-H functionalization reactions are oxidative processes that require a stoichiometric oxidant. Ensure the correct stoichiometry of a fresh, high-quality oxidant is used.[1]

    • Coupling Partner: The ratio of the substrate to the coupling partner can influence the reaction outcome.

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed C10 Arylation

Problem: You are attempting a palladium-catalyzed C-H arylation at the C10 position of a steroid derivative, but you are observing less than 20% yield of the desired product.

Potential Cause Troubleshooting Step Rationale
Inactive Palladium Catalyst Use a fresh batch of the palladium precursor (e.g., Pd(OAc)₂). Ensure proper storage and handling to prevent degradation.Palladium catalysts can be sensitive to air and moisture, leading to reduced activity.
Inappropriate Ligand Screen a panel of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with varying steric and electronic properties.The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the C-H activation and reductive elimination steps.
Suboptimal Base Evaluate different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, pivalic acid).The base is critical for the C-H activation step (concerted metalation-deprotonation pathway).
Poor Solvent Choice Test a range of anhydrous, degassed solvents with different polarities (e.g., toluene, dioxane, DMF).The solvent can influence the solubility of the reactants and the stability of the catalytic species.
Presence of Inhibitors Purify the starting materials and ensure all glassware is scrupulously clean.Trace impurities can act as catalyst poisons.
Guide 2: Poor Regioselectivity in Terpenoid C10 Oxidation

Problem: You are performing a directed C-H oxidation on a terpenoid scaffold to introduce a hydroxyl group at the C10 position, but you are obtaining a mixture of oxidized products at C10 and other positions.

Potential Cause Troubleshooting Step Rationale
Weakly Coordinating Directing Group Modify the substrate to incorporate a more strongly coordinating directing group (e.g., a bidentate ligand).A robust coordination of the directing group to the catalyst is essential for high regioselectivity.
Steric Hindrance around C10 If possible, modify the substrate to reduce steric bulk near the C10 position. Alternatively, use a catalyst with a smaller ligand to improve access to the C10 C-H bond.Steric congestion can prevent the catalyst from approaching the target C-H bond.
Competitive C-H Bonds Alter the electronic properties of the substrate, if feasible, to deactivate competing C-H bonds.The inherent reactivity of different C-H bonds can compete with the directed functionalization.
Non-optimal Catalyst Screen different metal catalysts (e.g., Rh, Ru, Fe) and ligands.The choice of catalyst can significantly influence the site-selectivity of the oxidation.
Incorrect Oxidant Experiment with different oxidants (e.g., PhI(OAc)₂, TBHP, Oxone®).The nature of the oxidant can affect the reactivity and selectivity of the catalytic system.

Quantitative Data Summary

The following tables summarize the effects of varying reaction parameters on the yield and regioselectivity of C10 functionalization reactions, based on literature data.

Table 1: Optimization of Palladium-Catalyzed C-H Arylation

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Toluene10045
2Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (2)Toluene10078
3Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2)Toluene10085
4Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2)Dioxane12092
5PdCl₂(dppf) (5)-Cs₂CO₃ (2)Dioxane12065

Table 2: Influence of Ligand on Regioselectivity of C10 Functionalization

EntryMetal CatalystLigandC10 Product (%)Other Isomers (%)
1Rh₂(OAc)₄None6040
2Rh₂(esp)₂None8515
3Pd(OAc)₂MonoPhos5545
4Pd(OAc)₂BiPhePhos9010

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Arylation at the C10 Position of a Decalin Scaffold

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Decalin substrate with a directing group (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (B91453)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the decalin substrate, aryl halide, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Low_Yield Start Low Yield at C10 Check_Reagents Verify Reagent and Catalyst Integrity Start->Check_Reagents Inactive_Catalyst Inactive Catalyst? Check_Reagents->Inactive_Catalyst Check_Conditions Review Reaction Conditions Inert_Atmosphere Inert Atmosphere? Check_Conditions->Inert_Atmosphere Check_Stoichiometry Examine Reagent Stoichiometry Oxidant_Stoichiometry Correct Oxidant Stoichiometry? Check_Stoichiometry->Oxidant_Stoichiometry Impure_Reagents Impure Reagents? Inactive_Catalyst->Impure_Reagents No Use_Fresh_Catalyst Use Fresh Catalyst/ Re-purify Reagents Inactive_Catalyst->Use_Fresh_Catalyst Yes Impure_Reagents->Check_Conditions No Impure_Reagents->Use_Fresh_Catalyst Yes Temperature Optimal Temperature? Inert_Atmosphere->Temperature Yes Improve_Inertness Improve Inert Atmosphere Technique Inert_Atmosphere->Improve_Inertness No Temperature->Check_Stoichiometry Yes Optimize_Temp Optimize Temperature Temperature->Optimize_Temp No Adjust_Stoichiometry Adjust Stoichiometry Oxidant_Stoichiometry->Adjust_Stoichiometry No Success Improved Yield Oxidant_Stoichiometry->Success Yes Use_Fresh_Catalyst->Success Optimize_Temp->Success Adjust_Stoichiometry->Success Improve_Inertness->Success

Caption: Troubleshooting workflow for low yield in C10 functionalization reactions.

Regioselectivity_Logic Start Poor Regioselectivity Is_Directed Is it a Directed Reaction? Start->Is_Directed Check_DG Evaluate Directing Group (DG) Is_Directed->Check_DG Yes Check_Sterics Assess Steric Hindrance Is_Directed->Check_Sterics No Modify_DG Modify/Change DG Check_DG->Modify_DG Check_Electronics Analyze Electronic Effects Check_Sterics->Check_Electronics Modify_Catalyst Modify Catalyst/ Ligand System Check_Sterics->Modify_Catalyst Modify_Substrate Modify Substrate (if possible) Check_Electronics->Modify_Substrate Success Improved Regioselectivity Modify_DG->Success Modify_Catalyst->Success Modify_Substrate->Success

Caption: Decision-making flowchart for improving regioselectivity in C10 functionalization.

References

Validation & Comparative

A Comparative Guide to Benzo[h]quinoline and Benzo[f]quinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical and biological properties of two isomeric benzoquinoline compounds: Benzo[h]quinoline and Benzo[f]quinoline. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis supported by experimental data to inform research and development decisions.

Physicochemical Properties

This compound and Benzo[f]quinoline share the same molecular formula and weight but exhibit differences in their physical properties due to the different positioning of the nitrogen atom in their fused ring structures. These variations can influence their solubility, crystal packing, and interactions with biological targets.

PropertyThis compoundBenzo[f]quinoline
Molecular Formula C₁₃H₉NC₁₃H₉N
Molecular Weight 179.22 g/mol 179.22 g/mol
Melting Point 48-52 °C93-94 °C
Boiling Point 338 °C349-350 °C
pKa (of conjugate acid) 4.155.0[1]
Solubility Insoluble in water; soluble in organic solvents.[2]Practically insoluble in water; soluble in dilute acids, alcohol, ether, and benzene.[3]
Appearance White to light yellow crystalline powder.[4]Yellow crystals or white powder.[1]

Biological Activities and Potential Therapeutic Applications

Both this compound and Benzo[f]quinoline have garnered significant interest in medicinal chemistry, particularly for their potential as anticancer agents. Their planar, aromatic structures allow them to intercalate into DNA and interact with various enzymatic targets.

Anticancer Activity

Derivatives of both isomers have demonstrated cytotoxic effects against a range of cancer cell lines.

This compound derivatives have been shown to induce anticancer activity through the induction of oxidative stress-mediated DNA damage.[1] Studies have demonstrated their effectiveness against human skin, lung, breast, and colon cancer cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar range.[1] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to DNA oxidation and the activation of DNA damage signaling pathways, ultimately resulting in apoptosis.[1] Furthermore, molecular docking studies suggest that these compounds may interact with key cancer-related proteins such as cyclin-dependent kinase-2 (CDK2) and aromatase.[1]

Benzo[f]quinoline derivatives have also been extensively investigated for their anticancer properties.[4][5] Research indicates that these compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and ATP synthase.[6] Topoisomerase II is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis. ATP synthase, a key component of cellular energy production, is another potential target for anticancer therapies.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of the biological activities of this compound and Benzo[f]quinoline.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoquinoline compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.

  • MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Enzyme Inhibition Assays

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay): This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Principle: Topoisomerase II can separate interlocked kinetoplast DNA (kDNA) networks into individual minicircles. Inhibitors of the enzyme prevent this decatenation.

Methodology:

  • Reaction Setup: The reaction mixture contains kDNA, topoisomerase II enzyme, and the test compound at various concentrations in an appropriate buffer.

  • Incubation: The reaction is incubated at 37°C for a specific time to allow for the enzymatic reaction.

  • Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Gel Electrophoresis: The reaction products are separated by agarose (B213101) gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain at the origin. Inhibition is observed as a decrease in the amount of decatenated DNA.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a proposed signaling pathway for this compound-induced cytotoxicity and a general workflow for evaluating the anticancer activity of benzoquinoline compounds.

G Proposed Signaling Pathway for this compound Cytotoxicity This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS CDK2_Aromatase Inhibition of CDK2 & Aromatase This compound->CDK2_Aromatase OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (Oxidation) OxidativeStress->DNADamage ATM_H2AX Activation of ATM and H2AX DNADamage->ATM_H2AX Apoptosis Apoptosis ATM_H2AX->Apoptosis CDK2_Aromatase->Apoptosis

Proposed pathway of this compound-induced cytotoxicity.

G General Experimental Workflow for Anticancer Activity Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Benzoquinoline Derivative Synthesis Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 EnzymeAssay Enzyme Inhibition Assays (e.g., Topoisomerase, Kinase) IC50->EnzymeAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) EnzymeAssay->PathwayAnalysis AnimalModel Xenograft Animal Models PathwayAnalysis->AnimalModel Efficacy Evaluate Antitumor Efficacy AnimalModel->Efficacy

Workflow for anticancer drug screening.

Spectroscopic Data

The spectroscopic properties of this compound and Benzo[f]quinoline are key to their characterization and can provide insights into their electronic structure and potential for fluorescence-based applications.

Spectroscopic DataThis compoundBenzo[f]quinoline
UV-Vis λmax (in Ethanol) Not explicitly found in provided results266, 316, 331, 347 nm[3]
Fluorescence Emission Neutral form: ~367 nm; Protonated form: ~416 nm (in DCM)[7]Exhibits blue fluorescence.[8]
¹H NMR (in CDCl₃) Signals observed between δ 7.5 and 9.3 ppm.[9]Signals observed across the aromatic region.[10]
¹³C NMR (in CDCl₃) Aromatic carbons observed.[2]Aromatic carbons observed.[10]

Note: Specific peak assignments and coupling constants for NMR spectra can be found in the referenced literature.

Conclusion

Both this compound and Benzo[f]quinoline serve as valuable scaffolds in the design of novel therapeutic agents, particularly in the field of oncology. Their distinct physicochemical properties, arising from the subtle difference in nitrogen placement, lead to variations in their biological activities and potential mechanisms of action. This guide provides a foundational comparison to aid researchers in the selection and further investigation of these promising heterocyclic compounds. Detailed experimental validation is crucial to confirm the specific activities and mechanisms of any newly synthesized derivatives.

References

Unraveling the Biological Activities of Benzo[h]quinoline and other Aza-Polycyclic Aromatic Hydrocarbons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of Benzo[h]quinoline and other selected aza-polycyclic aromatic hydrocarbons (aza-PAHs). Intended for researchers, scientists, and drug development professionals, this document synthesizes key data on cytotoxicity, genotoxicity, and carcinogenicity, supported by detailed experimental protocols and pathway visualizations to facilitate a deeper understanding of their mechanisms of action.

Abstract

Aza-polycyclic aromatic hydrocarbons (aza-PAHs) are a class of compounds structurally related to polycyclic aromatic hydrocarbons (PAHs) but with one or more carbon atoms replaced by a nitrogen atom. This structural alteration significantly influences their biological properties, including their potential as therapeutic agents or environmental toxicants. This guide focuses on this compound, comparing its biological activity with other aza-PAHs such as Benzo[f]quinoline and Phenanthridine. We present a compilation of quantitative data from cytotoxicity and genotoxicity assays, detail the experimental methodologies for these assessments, and visualize the key metabolic activation and signaling pathways involved.

Comparative Biological Activity

The biological activity of aza-PAHs is diverse, ranging from cytotoxic effects on cancer cells to mutagenic and carcinogenic properties. The position of the nitrogen atom within the aromatic ring system plays a crucial role in determining the specific biological effects.

Cytotoxicity

The cytotoxic potential of this compound and other aza-PAHs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
This compound Derivatives
Arylated this compound (3e)G361 (Skin Cancer)5.3[1]
H460 (Lung Cancer)6.8[1]
MCF7 (Breast Cancer)7.6[1]
HCT116 (Colon Cancer)6.8[1]
Arylated this compound (3f)H460 (Lung Cancer)5.4[1]
MCF7 (Breast Cancer)4.7[1]
HCT116 (Colon Cancer)4.9[1]
Arylated this compound (3h)G361 (Skin Cancer)5.5[1]
H460 (Lung Cancer)5.4[1]
MCF7 (Breast Cancer)5.2[1]
Benzo[f]quinoline Derivatives
Benzo[f]quinoline Derivative (2)HCT116 (Colon Cancer)7.39 ± 0.5
MCF7 (Breast Cancer)9.24 ± 0.7
Benzo[f]quinoline Derivative (5)HCT116 (Colon Cancer)13.46 ± 1.1
MCF7 (Breast Cancer)16.43 ± 1.3
Other Aza-PAHs
Berbamine (Benzylisoquinoline)Various Cancer Cell LinesModulates various pathways[2]
Genotoxicity & Mutagenicity

The genotoxicity of aza-PAHs, their ability to damage DNA, is a critical aspect of their biological activity. This is often assessed using the Ames test for mutagenicity and the Comet assay for DNA damage.

Ames Test: This bacterial reverse mutation assay assesses the mutagenic potential of a chemical. A positive result indicates that the substance can cause mutations in the DNA of the test organism. Benzo[f]quinoline, this compound, and 1,7-Phenanthroline (B34526) have been reported to be mutagenic in the Ames test using Salmonella typhimurium TA100 in the presence of a rat liver S9 fraction for metabolic activation.[3] However, in an in vivo mutagenicity study using lacZ transgenic mice, the mutagenicities of Benzo[f]quinoline and this compound were found to be equivocal, with only slight induction of mutations in the liver and lung, respectively.[3] In contrast, 1,7-Phenanthroline showed potent mutagenicity in the liver.[3]

Comet Assay: Also known as single-cell gel electrophoresis, this assay measures DNA strand breaks in individual cells. The extent of DNA damage is visualized as a "comet" with a tail of fragmented DNA. While specific comparative data for a broad range of aza-PAHs is limited, the Comet assay is a standard method for quantifying DNA damage induced by genotoxic agents.[4][5][6]

Carcinogenicity

The carcinogenic potential of aza-PAHs is closely linked to their genotoxic properties. The International Agency for Research on Cancer (IARC) classifies substances based on their carcinogenicity to humans. While many PAHs are classified as known or probable carcinogens, the classification for many aza-PAHs is not as extensively established.[7][8][9][10] For instance, IARC has classified benzo[a]pyrene, a well-studied PAH, as a Group 1 carcinogen (carcinogenic to humans).[7] Several other PAHs are classified as probable (Group 2A) or possible (Group 2B) carcinogens.[7] The carcinogenic risk of aza-PAHs is often inferred from their structural similarity to carcinogenic PAHs and their demonstrated mutagenic activity.

Mechanism of Action

The biological activities of aza-PAHs are largely attributed to their metabolic activation into reactive intermediates that can interact with cellular macromolecules, particularly DNA.

Metabolic Activation

Similar to PAHs, aza-PAHs undergo metabolic activation primarily by cytochrome P450 (CYP) enzymes.[11][12][13][14][15] This process typically involves the formation of dihydrodiol epoxides, which are highly reactive electrophiles.[13][14] These reactive metabolites can then form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[11][13] The position of the nitrogen atom in the aza-PAH molecule can influence the regioselectivity of metabolism and the nature of the resulting DNA adducts.

Metabolic_Activation_of_Aza_PAHs cluster_0 Phase I Metabolism cluster_1 Cellular Damage Aza-PAH Aza-PAH Aza-PAH Epoxide Aza-PAH Epoxide Aza-PAH->Aza-PAH Epoxide CYP450 Aza-PAH Dihydrodiol Aza-PAH Dihydrodiol Aza-PAH Epoxide->Aza-PAH Dihydrodiol Epoxide Hydrolase Aza-PAH Diol Epoxide Aza-PAH Diol Epoxide Aza-PAH Dihydrodiol->Aza-PAH Diol Epoxide CYP450 DNA Adducts DNA Adducts Aza-PAH Diol Epoxide->DNA Adducts Covalent Binding Mutations Mutations DNA Adducts->Mutations Replication Errors Cancer Initiation Cancer Initiation Mutations->Cancer Initiation

Metabolic activation of aza-PAHs leading to DNA damage.
Disruption of Signaling Pathways

Aza-PAHs and their metabolites can interfere with various cellular signaling pathways, contributing to their biological effects. For instance, some PAHs have been shown to alter signaling pathways related to the immune response and cell cycle regulation.[16][17] The activation of oxidative and electrophilic signaling pathways by PAH metabolites is a key mechanism of their immunotoxicity.[16] Furthermore, the interaction of these compounds with receptors such as the aryl hydrocarbon receptor (AhR) can trigger a cascade of downstream events affecting gene expression and cellular function.[13]

Aza_PAH_Signaling_Disruption Aza-PAH Aza-PAH AhR Aryl Hydrocarbon Receptor (AhR) Aza-PAH->AhR CYP1A1/1B1 Expression CYP1A1/1B1 Expression AhR->CYP1A1/1B1 Expression Metabolic Activation Metabolic Activation CYP1A1/1B1 Expression->Metabolic Activation Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress DNA Damage DNA Damage Reactive Metabolites->DNA Damage Immune Response Alteration Immune Response Alteration Reactive Metabolites->Immune Response Alteration Apoptosis Apoptosis Oxidative Stress->Apoptosis DNA Damage->Apoptosis

Aza-PAH disruption of cellular signaling pathways.

Experimental Protocols

Standardized protocols are essential for the reliable assessment and comparison of the biological activities of chemical compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.[18][19][20][21][22]

Ames Test for Mutagenicity

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to produce histidine. The assay measures the rate of back-mutation to prototrophy in the presence of a test chemical.

Protocol:

  • Bacterial Culture: Grow the S. typhimurium tester strains (e.g., TA98, TA100) overnight.

  • Metabolic Activation: Prepare the S9 mix from rat liver homogenate for metabolic activation of the test compound.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (or buffer for tests without metabolic activation).

  • Plating: Mix the contents with molten top agar (B569324) and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[23][24][25][26][27]

Comet Assay for Genotoxicity

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The amount of DNA that migrates into the tail is proportional to the amount of DNA damage. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using image analysis software.[4][5][6][28]

Experimental_Workflow cluster_assays Biological Activity Assessment Cytotoxicity Cytotoxicity IC50 Values IC50 Values Cytotoxicity->IC50 Values Genotoxicity Genotoxicity DNA Damage (% Tail DNA) DNA Damage (% Tail DNA) Genotoxicity->DNA Damage (% Tail DNA) Mutagenicity Mutagenicity Revertant Colonies Revertant Colonies Mutagenicity->Revertant Colonies Test Compound (Aza-PAH) Test Compound (Aza-PAH) Test Compound (Aza-PAH)->Cytotoxicity MTT Assay Test Compound (Aza-PAH)->Genotoxicity Comet Assay Test Compound (Aza-PAH)->Mutagenicity Ames Test

General experimental workflow for assessing aza-PAH biological activity.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and other aza-PAHs. The presented data highlights the significant cytotoxic potential of certain benzoquinoline derivatives against various cancer cell lines. The genotoxicity and mutagenicity of these compounds are primarily driven by their metabolic activation to DNA-reactive species. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug discovery, enabling a more informed assessment of this important class of heterocyclic compounds. Further research is warranted to fully elucidate the structure-activity relationships and the specific molecular targets of aza-PAHs to harness their therapeutic potential while mitigating their toxicological risks.

References

Unveiling the Anticancer Potential of Benzo[h]quinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies showcases the promising anticancer activity of various Benzo[h]quinoline derivatives against a spectrum of human cancer cell lines. These synthetic compounds have demonstrated significant cytotoxic effects, operating through diverse mechanisms including the induction of oxidative stress, DNA damage, and apoptosis. This guide provides a comparative analysis of their efficacy, supported by experimental data, detailed protocols, and visual representations of the key biological processes involved.

Comparative Anticancer Activity of this compound Derivatives

Recent research has highlighted the potent cytotoxic effects of several this compound derivatives across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through various in vitro studies. The data presented below summarizes the efficacy of these compounds against cell lines from skin, lung, breast, and colon cancers.

Notably, compounds designated as 3e, 3f, 3h, and 3j have shown significant cytotoxicity, with IC50 values ranging from 4.7 to 7.6 μM.[1] For instance, compound 3f exhibited potent activity against H460 (lung), MCF7 (breast), and HCT116 (colon) cancer cells with IC50 values of 5.4, 4.7, and 4.9 μM, respectively.[1] Similarly, derivative 6e demonstrated substantial cytotoxicity against MCF-7, A2780, C26, and A549 cell lines, with IC50 values in the range of 1.86 to 3.91 μM.[2] Another promising compound, 2-Amino-4-(4-nitrophenyl)-5,6-dihydrothis compound-3-carbonitrile (CNMP, 2) , was most effective against colon carcinoma (HT29) with an LC50 of 8.24 μM.[3]

The tables below provide a detailed comparison of the reported IC50 values for various this compound derivatives across different cancer cell lines.

CompoundG361 (Skin) IC50 (μM)H460 (Lung) IC50 (μM)MCF7 (Breast) IC50 (μM)HCT116 (Colon) IC50 (μM)
3e 5.36.87.66.8
3f -5.44.74.9
3h ----
3j -4.85.26.8
Doxorubicin ---2.1

Table 1: Cytotoxicity of selected this compound derivatives (3e, 3f, 3h, 3j) against four human cancer cell lines.[1] Doxorubicin is included as a reference compound.

CompoundMCF-7 (Breast) IC50 (μM)A2780 (Ovarian) IC50 (μM)C26 (Colon) IC50 (μM)A549 (Lung) IC50 (μM)
6b ----
6e 1.86 - 3.911.86 - 3.911.86 - 3.911.86 - 3.91
6i ----
6j ----

Table 2: Cytotoxic activity of Benzo- and tetrahydrobenzo-[h]quinoline derivatives against four human cancer cell lines.[2]

CompoundHT29 (Colon) LC50 (μM)MCF7 (Breast) LC50 (μM)HepG2 (Hepatocellular) LC50 (μM)
CNMP (2) 8.2421.2326.15
5 30.12--
Doxorubicin 40.0--

Table 3: Anti-proliferative effect of Benzoquinoline analogues on three different cancer cell lines.[3]

Mechanisms of Anticancer Action

The anticancer activity of this compound derivatives is attributed to several mechanisms, primarily centered around the induction of cell death and inhibition of cell proliferation.

1. Oxidative Stress and DNA Damage: Several this compound derivatives have been shown to induce anticancer activity by generating oxidative stress, which in turn leads to DNA damage in cancer cells.[1] This mechanism disrupts the normal cellular processes and can trigger apoptosis.

2. DNA Intercalation: Certain derivatives are designed as DNA-intercalating agents.[2] By inserting themselves between the base pairs of the DNA double helix, these compounds can interfere with DNA replication and transcription, ultimately leading to cell death.

3. Apoptosis Induction: A key mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death.[2][4] Studies have shown that treatment with these derivatives leads to an increase in the population of apoptotic cells. This is often mediated by the regulation of apoptosis-associated genes, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4][5]

4. Enzyme Inhibition: Molecular docking studies have suggested that this compound derivatives can bind to and inhibit the activity of key enzymes involved in cancer progression, such as cyclin-dependent kinase-2 (CDK2) and aromatase.[1] CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.

Experimental Protocols

The validation of the anticancer activity of this compound derivatives relies on a series of well-established experimental protocols.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cancer cells are treated with the this compound derivative at its IC50 concentration for a defined period.

  • Cell Harvesting and Washing: The cells are harvested, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).[2][4]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating anticancer activity and the proposed signaling pathway for apoptosis induction by this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism Elucidation synthesis Synthesis of this compound Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds docking Molecular Docking synthesis->docking Compound Structures mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Analysis (Annexin V/PI) ic50->apoptosis_assay Use IC50 concentration mechanism_study Mechanism of Action Studies apoptosis_assay->mechanism_study western_blot Western Blot (e.g., Bax, Bcl-2) mechanism_study->western_blot dna_damage DNA Damage Assays mechanism_study->dna_damage cell_cycle Cell Cycle Analysis mechanism_study->cell_cycle

Caption: Experimental workflow for assessing the anticancer activity of this compound derivatives.

apoptosis_pathway compound This compound Derivatives ros Increased Reactive Oxygen Species (ROS) compound->ros bcl2 Bcl-2 (Anti-apoptotic) Expression compound->bcl2 Inhibits bax Bax (Pro-apoptotic) Expression compound->bax Promotes dna_damage DNA Damage ros->dna_damage dna_damage->bax mitochondria Mitochondrial Dysfunction bcl2->mitochondria Inhibits bax->mitochondria Promotes caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.

References

A Comparative Analysis of Benzo[h]quinoline and Phenanthroline Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of coordination chemistry and drug development, the selection of appropriate ligands is a critical determinant of the ultimate functionality and efficacy of metal-based compounds. Among the vast array of N-heterocyclic ligands, benzo[h]quinoline and 1,10-phenanthroline (B135089) have emerged as foundational scaffolds in the design of complexes for applications ranging from catalysis to medicinal chemistry. This guide provides an objective comparison of these two ligand systems, supported by experimental data, detailed protocols, and visual representations to aid researchers in their selection and application.

Structural and Physical Properties: A Head-to-Head Comparison

Both this compound and phenanthroline are rigid, planar aromatic systems capable of forming stable complexes with a variety of metal ions. However, their distinct electronic and steric profiles, arising from the annulation of an additional benzene (B151609) ring in this compound, lead to significant differences in their coordination chemistry and photophysical properties.

PropertyThis compound1,10-Phenanthroline
Molar Mass 179.22 g/mol [1]180.21 g/mol
Melting Point 48-50 °C[1]114-117 °C
Boiling Point 338 °C at 719 mmHg360-380 °C
Solubility Soluble in nonpolar organic solventsSoluble in water and polar organic solvents
Coordination Bidentate (N,C) or monodentate (N)[2]Bidentate (N,N)

Comparative Performance Data of Metal Complexes

The choice of ligand profoundly influences the electronic and photophysical properties of the resulting metal complexes. Ruthenium(II) complexes are presented here as a representative example due to their extensive study with both ligand types.

ParameterRu(II) this compound ComplexRu(II) Phenanthroline Complex
Absorption Maxima (λ_abs, nm) ~450-500 nm (MLCT)~450 nm (MLCT)[3]
Emission Maxima (λ_em, nm) Varies with substituents~610 nm[4]
Quantum Yield (Φ) Dependent on complex structure~0.06[4]
Excited State Lifetime (τ, ns) Dependent on complex structure~800 ns[4]
Redox Potential (E½, V vs Ag/AgCl) Generally lower than phenanthroline complexesRu(II)/Ru(III) ~1.25 V

Experimental Protocols

Detailed and reliable synthetic protocols are crucial for the reproducible synthesis of high-quality ligands. Below are representative procedures for the synthesis of the parent this compound and phenanthroline ligands.

Synthesis of this compound via Friedländer Annulation

The Friedländer annulation is a versatile method for the synthesis of quinolines and their fused analogues.[5][6][7][8][9]

Materials:

Procedure:

  • A mixture of 1-naphthylamine (10 mmol) and concentrated hydrochloric acid (15 mL) in ethanol (50 mL) is prepared in a round-bottom flask.

  • Crotonaldehyde (12 mmol) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux for 4 hours.

  • After cooling to room temperature, the mixture is poured into a beaker containing ice water (100 mL).

  • The solution is neutralized by the slow addition of a 2 M sodium hydroxide solution until a precipitate forms.

  • The crude product is collected by vacuum filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a mixture of dichloromethane and hexane (B92381) to yield pure this compound.

Synthesis of 1,10-Phenanthroline via Skraup Reaction

The Skraup reaction is a classic method for the synthesis of quinolines and related heterocycles.[10][11][12][13]

Materials:

  • 8-Aminoquinoline (B160924)

  • Glycerol

  • Concentrated sulfuric acid

  • Arsenic pentoxide (or other suitable oxidizing agent)

  • Sodium hydroxide

  • Benzene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a mixture of 8-aminoquinoline (10 mmol) and arsenic pentoxide (5 mmol) is prepared.

  • Glycerol (30 mmol) is added to the mixture.

  • Concentrated sulfuric acid (20 mL) is added slowly and cautiously through the dropping funnel with vigorous stirring.

  • The mixture is heated to 140-150 °C for 3 hours.

  • After cooling, the reaction mixture is carefully poured into a large volume of water (200 mL).

  • The solution is made alkaline by the addition of a concentrated sodium hydroxide solution.

  • The crude 1,10-phenanthroline is extracted with hot benzene.

  • The benzene extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization from water or ethanol to afford 1,10-phenanthroline monohydrate.

Visualizing a Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, characterization, and application of metal complexes with either this compound or phenanthroline ligands.

G Comparative Experimental Workflow cluster_ligand_synthesis Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization cluster_application Application Testing Benzo_h_quinoline This compound Synthesis (Friedländer Annulation) Complex_Formation Complex Formation Benzo_h_quinoline->Complex_Formation Ligand Phenanthroline Phenanthroline Synthesis (Skraup Reaction) Phenanthroline->Complex_Formation Ligand Metal_Precursor Metal Precursor (e.g., RuCl3·xH2O) Metal_Precursor->Complex_Formation Metal Spectroscopy Spectroscopic Analysis (NMR, UV-Vis, Emission) Complex_Formation->Spectroscopy Electrochemistry Electrochemical Analysis (Cyclic Voltammetry) Complex_Formation->Electrochemistry Structure Structural Analysis (X-ray Crystallography) Complex_Formation->Structure Catalysis Catalytic Activity Spectroscopy->Catalysis DNA_Binding DNA Binding Studies Spectroscopy->DNA_Binding Electrochemistry->Catalysis Structure->DNA_Binding Cellular_Assays Cellular Assays Catalysis->Cellular_Assays DNA_Binding->Cellular_Assays

Caption: A generalized workflow for the synthesis and evaluation of this compound and phenanthroline metal complexes.

Interaction with Biological Systems

A significant area of research for both this compound and phenanthroline complexes is their interaction with biomolecules, particularly DNA.

DNA Intercalation Mechanism

Many planar aromatic ligands, including this compound and phenanthroline, can interact with DNA through intercalation, where the ligand inserts itself between the base pairs of the DNA double helix. This interaction can lead to structural distortions of the DNA and interfere with cellular processes like replication and transcription, forming the basis of their potential anticancer activity.

DNA_Intercalation DNA Intercalation by Aromatic Ligand Complexes Ligand_Complex Planar Aromatic Ligand (this compound or Phenanthroline) - Metal Complex DNA_Helix DNA Double Helix Ligand_Complex->DNA_Helix Approaches Intercalation Intercalation between Base Pairs Ligand_Complex->Intercalation Inserts Unwinding Local Unwinding of DNA DNA_Helix->Unwinding Interaction Unwinding->Intercalation Facilitates Distortion Structural Distortion & Elongation of DNA Intercalation->Distortion Causes Biological_Effect Inhibition of Replication & Transcription Distortion->Biological_Effect Leads to

Caption: The process of DNA intercalation by planar aromatic ligand-metal complexes.

Involvement in Cellular Signaling: The Unfolded Protein Response

Recent studies have begun to elucidate the impact of these metal complexes on cellular signaling pathways. For instance, some copper-phenanthroline complexes have been shown to induce the Unfolded Protein Response (UPR), a cellular stress response pathway originating in the endoplasmic reticulum (ER).[14][15][16] This suggests that the cytotoxic effects of these compounds may not be limited to direct DNA damage.

UPR_Pathway Phenanthroline Complex-Induced Unfolded Protein Response Phen_Complex Phenanthroline-Metal Complex ER_Stress Endoplasmic Reticulum (ER) Stress (Accumulation of Unfolded Proteins) Phen_Complex->ER_Stress Induces UPR_Activation Activation of UPR Sensors (PERK, IRE1, ATF6) ER_Stress->UPR_Activation Triggers Signal_Transduction Signal Transduction Cascade UPR_Activation->Signal_Transduction Initiates Apoptosis Apoptosis (Programmed Cell Death) Signal_Transduction->Apoptosis Leads to (Prolonged Stress) Cell_Survival Adaptive Response (Protein Folding & Degradation) Signal_Transduction->Cell_Survival Promotes (Initial Stress)

Caption: Simplified diagram of the Unfolded Protein Response pathway induced by phenanthroline-metal complexes.

Conclusion

Both this compound and phenanthroline offer unique advantages as ligands in the design of functional metal complexes. Phenanthroline, with its classic bidentate N,N-coordination, has a long and well-documented history in a vast range of applications. Its synthesis is straightforward, and the photophysical properties of its complexes are well-characterized. This compound, on the other hand, provides access to C,N-cyclometalated complexes with potentially altered electronic and steric properties. This can lead to novel reactivity in catalysis and distinct photophysical characteristics.

The choice between these two ligand systems will ultimately depend on the specific application. For researchers seeking well-established coordination chemistry and predictable properties, phenanthroline remains an excellent choice. For those exploring new catalytic transformations or aiming to fine-tune the electronic properties of their complexes, the structural diversity offered by this compound presents exciting opportunities. This guide serves as a foundational resource to inform such decisions, providing the necessary data and protocols to embark on research and development with these versatile ligands.

References

Unveiling the DNA Binding Affinity of Benzo[h]quinoline: A Comparative Analysis with Renowned Intercalators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the DNA binding affinity of novel compounds is a critical step in the evaluation of their therapeutic potential. This guide provides an objective comparison of the DNA binding affinity of Benzo[h]quinoline derivatives against established DNA intercalators, supported by experimental data and detailed methodologies.

This analysis reveals that derivatives of this compound exhibit significant DNA binding capabilities, with affinities that are comparable to, and in some cases exceed, those of well-known intercalators. The binding affinity, a key determinant of a compound's potential to interfere with DNA replication and transcription, is a crucial parameter in the development of new anticancer and antimicrobial agents.

Quantitative Comparison of DNA Binding Affinity

The DNA binding affinities of various compounds are quantified by parameters such as the binding constant (K_b_), the dissociation constant (K_d_), or the half-maximal inhibitory concentration (IC50). The following table summarizes the reported DNA binding affinities for select this compound derivatives and established DNA intercalators. It is important to note that experimental conditions such as temperature, pH, and ionic strength can significantly influence these values.

CompoundBinding ParameterValueExperimental Conditions
This compound Derivatives
2-mercaptothis compound-3-carbaldehydeK_b_2.7 x 10^5^ M^-1^Not specified
2-selenothis compound-3-carbaldehydeK_b_3.8 x 10^6^ M^-1^Not specified
Derivative 7eIC50 (Intercalation)29.06 µMNot specified
Derivative 7eIC50 (Intercalation)31.24 µMNot specified
Known Intercalators
Ethidium (B1194527) BromideK_b_0.31 ± 0.02 µM^-1^Not specified[1]
K37,108.63 M^-1^Not specified[2]
ProflavineK_b_0.119 ± 9x10^-3^ µM^-1^Not specified[1]
K_a_(1.60 ± 0.04) x 10^5^ M^-1^T = 298.15 K[3]
Daunorubicin (B1662515)K_a_0.10 to 0.12 x 10^6^ M^-1^37°C, 10% serum[4]
K_a_10^5^-10^7^ M^-1^Not specified[5]
Doxorubicin (B1662922)K_a_0.13 to 0.16 x 10^6^ M^-1^37°C, 10% serum[4]
ΔG_t-sim_ (calc.)-12.74 and -8.35 kcal mol^-1^MM-PBSA method[6]
ΔG_t-sim_ (exp.)-7.7 ± 0.3 kcal mol^-1^Not specified[6]
Actinomycin (B1170597) DK_a_Varies with sequenceNot specified[7]

Experimental Protocols for Determining DNA Binding Affinity

The determination of DNA binding affinity relies on various biophysical techniques. Below are detailed methodologies for three commonly employed experimental protocols.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method used to monitor the changes in the fluorescence properties of a molecule upon binding to DNA.[8] This technique can be used to determine binding constants and stoichiometry.

Objective: To determine the binding constant (K) of a ligand to DNA.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Calf Thymus DNA (CT-DNA) solution of known concentration

  • Compound of interest (e.g., this compound derivative) solution of known concentration

  • Buffer solution (e.g., Tris-HCl buffer with NaCl)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the compound and CT-DNA in the chosen buffer. The concentrations should be accurately determined using UV-Vis spectroscopy.

  • Instrument Setup: Set the excitation and emission wavelengths on the fluorometer. The excitation wavelength is chosen at the absorption maximum of the compound, and the emission spectrum is recorded over a suitable range.

  • Titration:

    • Place a fixed concentration of the compound in the cuvette.

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots of the CT-DNA solution to the cuvette.

    • After each addition, allow the system to equilibrate and then record the fluorescence spectrum.

  • Data Analysis:

    • The fluorescence intensity at the emission maximum is plotted against the concentration of DNA.

    • The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the Scatchard equation.[9]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a widely used technique to study the interaction between small molecules and DNA. Changes in the absorption spectrum of the compound upon addition of DNA, such as hypochromism (decrease in absorbance) and bathochromism (red shift in the absorption maximum), indicate intercalation.[10]

Objective: To determine the binding constant (K_b_) of a ligand to DNA.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calf Thymus DNA (CT-DNA) solution of known concentration

  • Compound of interest solution of known concentration

  • Buffer solution

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the compound and CT-DNA in the buffer.

  • Titration:

    • A fixed concentration of the compound is placed in the sample cuvette.

    • An equal concentration of the compound is placed in the reference cuvette.

    • The absorption spectrum is recorded.

    • Successive aliquots of the CT-DNA solution are added to both the sample and reference cuvettes to eliminate the absorbance of DNA itself.

    • The absorption spectrum is recorded after each addition.

  • Data Analysis:

    • The changes in absorbance at the maximum wavelength are used to calculate the binding constant (K_b_) using the Wolfe-Shimer equation or by constructing a Scatchard plot.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a_), enthalpy (ΔH), and entropy (ΔS) changes.[11][12]

Objective: To determine the thermodynamic parameters of ligand-DNA binding.

Materials:

  • Isothermal Titration Calorimeter

  • DNA solution of known concentration

  • Compound of interest solution of known concentration

  • Degassing station

  • Buffer solution

Procedure:

  • Sample Preparation: Prepare accurate concentrations of the DNA and compound solutions in the same buffer. Degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Load the DNA solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

  • Titration:

    • The instrument injects small aliquots of the compound solution into the DNA solution.

    • The heat released or absorbed during the binding event is measured for each injection.

  • Data Analysis:

    • The raw data (heat per injection) is plotted against the molar ratio of the compound to DNA.

    • The resulting isotherm is fitted to a suitable binding model to determine the binding constant (K_a_), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining DNA binding affinity using fluorescence spectroscopy.

DNA_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Compound Solution titration Fluorescence Titration prep_compound->titration prep_dna Prepare DNA Solution prep_dna->titration record_spectra Record Emission Spectra titration->record_spectra Iterative Additions plot_data Plot Fluorescence vs. [DNA] record_spectra->plot_data fit_model Fit to Binding Model plot_data->fit_model calc_kb Calculate Binding Constant (Kb) fit_model->calc_kb

Workflow for Determining DNA Binding Affinity via Fluorescence Spectroscopy.

References

Unraveling the Mutagenic Potential of Benzo[h]quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mutagenic properties of heterocyclic aromatic compounds is paramount for safety assessment and the development of safer chemical entities. This guide provides a comparative analysis of the mutagenicity of Benzo[h]quinoline and its derivatives, supported by experimental data and detailed protocols. We delve into the metabolic activation pathways and the experimental workflows used to assess the genotoxic risks associated with these compounds.

Comparative Mutagenicity of this compound and its Analogs

The mutagenic activity of this compound and its derivatives has been primarily evaluated using the Ames test, a bacterial reverse mutation assay. The data consistently indicates that the position of the nitrogen atom in the quinoline (B57606) ring system significantly influences mutagenic potency. The following table summarizes key quantitative data from comparative studies.

CompoundAmes Test StrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)Reference
This compoundSalmonella typhimurium TA100Present1.8 ± 0.2Weyand et al., 1989
Benzo[f]quinolineSalmonella typhimurium TA100Present11.2 ± 1.1Weyand et al., 1989
This compound-7,8-dihydrodiolSalmonella typhimurium TA100Present10.5 ± 1.0Weyand et al., 1989
Benzo[f]quinoline-9,10-dihydrodiolSalmonella typhimurium TA100Present0.8 ± 0.1Weyand et al., 1989
anti-Benzo[h]quinoline-7,8-diol-9,10-epoxideSalmonella typhimurium TA100Absent1,250Wood et al., 1982
anti-Benzo[f]quinoline-9,10-diol-7,8-epoxideSalmonella typhimurium TA100Absent35Wood et al., 1982

Experimental Protocols

Accurate assessment of mutagenicity relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1][2] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[2] A positive test is indicated by the growth of bacterial colonies, signifying a reverse mutation to a prototrophic state.[2]

Protocol:

  • Strain Selection: Salmonella typhimurium strain TA100 is commonly used for detecting base-pair substitution mutagens like many quinoline derivatives.

  • Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate fraction (S9).[1] The S9 fraction contains metabolic enzymes, such as cytochrome P450s, that can convert pro-mutagens into their active mutagenic forms.[1]

  • Exposure: The tester strain is exposed to various concentrations of the this compound derivative in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase in the number of revertant colonies suggests that the compound is mutagenic.

In Vivo Mutagenicity Assay (Muta™Mouse)

The in vivo Muta™Mouse assay provides a more comprehensive assessment of mutagenicity in a mammalian system, taking into account the absorption, distribution, metabolism, and excretion of the test compound.[3][4] This transgenic mouse model carries a lacZ reporter gene that can be recovered from various tissues to detect mutations.[4]

Protocol:

  • Animal Dosing: Muta™Mouse animals are typically treated with the this compound derivative via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection) for a specified period.

  • Tissue Collection: After the treatment period, various tissues (e.g., liver, lung) are collected.[3]

  • DNA Extraction: High molecular weight genomic DNA is extracted from the collected tissues.

  • Phage Rescue: The lacZ transgene is rescued from the genomic DNA using in vitro packaging extracts to create lambda phage particles.

  • Plaque Formation: The resulting phage particles are used to infect E. coli bacteria, which are then plated on a selective medium.

  • Mutation Scoring: Plaques containing a mutated lacZ gene will appear blue on a medium containing X-gal, while non-mutant plaques will be colorless. The mutant frequency is calculated as the ratio of blue plaques to the total number of plaques.

DNA Adduct Formation (³²P-Postlabeling Assay)

The formation of covalent adducts between a chemical and DNA is a critical event in chemical carcinogenesis. The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.[5][6]

Protocol:

  • DNA Isolation: DNA is isolated from tissues of animals treated with the this compound derivative.

  • DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.[5]

  • Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides.

  • ³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[5][6]

  • Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]

  • Quantification: The amount of radioactivity in the adduct spots is measured to quantify the level of DNA adducts.

Visualizing the Path to Mutagenicity

To better understand the processes involved in the mutagenicity of this compound derivatives, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed metabolic activation pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis Ames Ames Test S9 With/Without S9 Mix Ames->S9 Exposure Mutagenic_Potency Mutagenic Potency Calculation S9->Mutagenic_Potency MutaMouse Muta™Mouse Assay DNA_Adduct ³²P-Postlabeling Assay Mutant_Frequency Mutant Frequency Determination MutaMouse->Mutant_Frequency Adduct_Quantification DNA Adduct Quantification DNA_Adduct->Adduct_Quantification

Fig. 1: Experimental workflow for assessing mutagenicity.

Fig. 2: Proposed metabolic activation pathway of this compound.

Conclusion

The mutagenicity of this compound and its derivatives is a complex process influenced by their chemical structure and metabolic activation. Experimental evidence, primarily from the Ames test, indicates that the formation of a bay-region diol epoxide is a critical step in the mutagenic pathway of this compound. In contrast, Benzo[f]quinoline appears to be activated through a different mechanism. While in vitro assays provide valuable initial screening data, in vivo studies using models like the Muta™Mouse are essential for a comprehensive risk assessment. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers investigating the mutagenic potential of this important class of heterocyclic aromatic compounds. Further research is warranted to fully elucidate the structure-activity relationships and the precise mechanisms of mutagenesis for a broader range of this compound derivatives.

References

Comparing the efficiency of different catalysts for Benzo[h]quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzo[h]quinoline, a significant structural motif in medicinal chemistry and materials science, has been approached through various catalytic methods. The efficiency of these syntheses is critically dependent on the choice of catalyst, which influences reaction times, yields, and overall process sustainability. This guide provides a comparative overview of different catalytic systems for the synthesis of this compound and its derivatives, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.

Performance Comparison of Catalytic Systems

The choice of a catalyst, whether a transition metal complex or a metal-free system, fundamentally dictates the reaction pathway and its efficiency. Below is a summary of quantitative data for different catalytic approaches to this compound synthesis.

Catalyst TypeCatalystSubstratesReaction ConditionsTime (h)Yield (%)Reference
Metal-Free Iodine (I₂)2-Styrylanilines and 2-MethylquinolinesTBHP (oxidant), 120 °C1242-81[1]
Copper-Catalyzed IPrCuCl2-Aminobenzyl alcohol and Acetophenone (B1666503)KOH (base), DMSO (oxidant), Room Temp.12up to 89[2]
Palladium-Catalyzed Pd(OAc)₂Anilines and Cinnamic alcoholDMSO, 130 °C12up to 90[3]
Rhodium-Catalyzed [Cp*RhCl₂]₂Imidamide and CyclopropanolCu(OAc)₂ (oxidant), CsOAc (additive), DCE, 100 °C24-[4]
Classical Method H₂SO₄ (catalyst and solvent)Aniline (B41778), Glycerol, Nitrobenzene (oxidant)FeSO₄ (moderator)--[5][6]

Note: Yields and reaction conditions are highly substrate-dependent. The data presented is a range or optimal value reported in the respective studies for various derivatives.

In-Depth Look at Catalytic Strategies

Metal-Free Synthesis:

Recent advancements have focused on developing environmentally benign, metal-free catalytic systems. One such method employs iodine as a catalyst for the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylquinolines.[1] This approach offers a broad substrate scope and moderate to good yields, avoiding the use of toxic and expensive transition metals.[1]

Transition Metal Catalysis:

  • Copper-Catalyzed Synthesis: Copper catalysts, particularly N-heterocyclic carbene (NHC) copper complexes like IPrCuCl, have proven effective for quinoline (B57606) synthesis at room temperature.[2] These reactions often utilize a base and an oxidant like DMSO and can achieve high yields.[2]

  • Palladium-Catalyzed Synthesis: Palladium acetate (B1210297) (Pd(OAc)₂) is a versatile catalyst for the oxidative cyclization of anilines and allyl alcohols to form quinolines.[3] This method is notable for proceeding without the need for an acid or base additive and demonstrates good tolerance for various functional groups.[3]

  • Rhodium-Catalyzed Synthesis: Rhodium complexes are effective for the synthesis of quinolines via C-H activation.[4] These reactions often require a directing group on the aniline nitrogen to achieve high efficiency and regioselectivity. While powerful, the cost of rhodium can be a consideration.

Classical Synthesis Methods:

The Skraup synthesis is a long-standing method for producing quinolines by reacting aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[5][6] While historically significant, this reaction is known for being highly exothermic and can be violent if not properly controlled, often requiring a moderator such as ferrous sulfate.[5] The Friedländer synthesis is another classical and versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases.[6][7]

Experimental Protocols

1. Metal-Free Synthesis of 2-Heteroaromatic Quinolines [1]

  • Reactants: 2-methylbenzo[d]thiazole (0.3 mmol), 2-styrylaniline (0.54 mmol), tert-Butyl hydroperoxide (TBHP, 2 equiv.).

  • Procedure: A mixture of 2-methylbenzo[d]thiazole, 2-styrylaniline, and TBHP is heated at 120 °C for 12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the product is purified by column chromatography.

2. Copper-Catalyzed Quinoline Synthesis [2]

  • Reactants: 2-aminobenzyl alcohol (0.5 mmol), acetophenone (0.5 mmol), IPrCuCl (5 mol%), KOH (3.0 equiv.), DMSO (8 equiv.).

  • Solvent: Toluene (3 mL).

  • Procedure: To a solution of 2-aminobenzyl alcohol and acetophenone in toluene, KOH and IPrCuCl are added. DMSO is then added as the oxidant. The reaction mixture is stirred at room temperature for 12 hours. The product is then extracted and purified.

3. Palladium-Catalyzed Synthesis of Quinolines [3]

  • Reactants: Aniline (0.5 mmol), cinnamic alcohol (0.5 mmol), Pd(OAc)₂ (10 mol%).

  • Solvent: DMSO (2.0 mL).

  • Procedure: A mixture of aniline, cinnamic alcohol, and Pd(OAc)₂ in DMSO is heated at 130 °C for 12 hours under an oxygen atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

Visualizing Reaction Pathways

Logical Flow of Catalyst Selection:

Catalyst_Selection Start Define Synthesis Goals Cost Cost-Effectiveness Start->Cost Green Environmental Impact Start->Green Efficiency Yield & Reaction Time Start->Efficiency Metal_Free Metal-Free (e.g., Iodine) Cost->Metal_Free Cu Copper Cost->Cu Rh Rhodium Cost->Rh High Cost Classical Classical Methods (Skraup, Friedländer) Cost->Classical Green->Metal_Free Transition_Metal Transition Metal Green->Transition_Metal Higher Impact Efficiency->Cu Pd Palladium Efficiency->Pd Efficiency->Rh Transition_Metal->Cu Transition_Metal->Pd Transition_Metal->Rh Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants & Solvent Mixing Mixing & Heating Reactants->Mixing Catalyst Catalyst & Additives Catalyst->Mixing Monitoring TLC/GC Monitoring Mixing->Monitoring Quenching Reaction Quenching Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product

References

In Silico Docking of Benzo[h]quinoline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of various Benzo[h]quinoline derivatives against key biological targets implicated in cancer and microbial diseases. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to facilitate the rational design and development of novel therapeutics based on the this compound scaffold. This versatile nitrogen-containing heterocyclic ring system is a prominent feature in a wide array of biologically active compounds.[1][2]

Comparative Docking Performance of this compound Derivatives

The following table summarizes the in silico docking performance of selected this compound derivatives against prominent biological targets. The binding energy, a measure of the affinity between the ligand and the target, is presented in kcal/mol. Lower binding energy values typically indicate a more stable and favorable interaction.

Derivative ClassBiological TargetPDB IDBinding Energy (kcal/mol)Key Findings & Reference
Arylated Benzo[h]quinolinesCyclin-Dependent Kinase 2 (CDK2)2R3JNot explicitly stated in numerical values, but docking studies predicted interactions within the hydrophobic pocket.These derivatives showed effective cytotoxicity against various cancer cell lines with IC50 values ranging from 4.7 to 7.6 μM.[3]
Arylated Benzo[h]quinolinesAromatase3EQMNot explicitly stated in numerical values, but docking predicted binding within the target's hydrophobic pocket.The study suggests these compounds act as anti-cancer agents by inducing oxidative stress-mediated DNA damage.[3]
This compound-3-carbonitrilesBreast Cancer Protein1HK7-6.9The compound CNMP exhibited the most potent antiproliferative effect against breast cancer cell lines (LC50 21.23 μM).[4][5]
This compound-3-carbonitrilesBreast Cancer Protein (Aromatase)3EQM-6.9The compound CNMP showed significant binding affinity, consistent with its cytotoxic activity.[4][5]
This compound-3-carbonitrilesColon Cancer Protein3IG7-7.55The compound CNMP demonstrated the highest binding energy against the colon cancer target, correlating with a low LC50 value of 8.24 μM.[4][5]
This compound-3-carbonitrilesHepatocellular Carcinoma Protein4FM9-6.9The docking results were in conformity with the wet lab results showing potent antiproliferative effects.[4][5]
Benzo[f]quinolinium SaltsATP SynthaseNot specifiedNot specified, but salts 3j, 3i, and 3n showed the best fit.These derivatives exhibited excellent antifungal activity, some higher than the control drug nystatin.[1]
Benzo[f]quinolinium SaltsTopoisomerase IINot specifiedNot specified, but salts 3j and 3n had the best fit.These compounds also displayed very good antibacterial activity against Staphylococcus aureus.[1]
Benzo[f]quinoline-based HeterocyclesCyclin-Dependent Kinase 5 (CDK-5)Not specified-6.6320 (Pyrazolone derivative 2)The pyrazolone (B3327878) derivative exhibited the most potent antiproliferative efficacy against HCT116 and MCF7 cancer cell lines.[2]
Benzo[f]quinoline-based HeterocyclesCyclin-Dependent Kinase 5 (CDK-5)Not specified-6.5696 (Cyanoethanohydrazone derivative 5)This derivative also showed strong efficacy against the tested cancer cell lines.[2]

Experimental and Computational Protocols

The following sections outline a generalized methodology for in silico docking studies of this compound derivatives based on protocols reported in the cited literature.

Ligand Preparation

The three-dimensional structures of the this compound derivatives are typically sketched using chemical drawing software such as ChemDraw or MarvinSketch. Energy minimization of the ligand structures is a crucial step and is often performed using force fields like MMFF94 (Merck Molecular Force Field).[6] The optimized structures are then saved in a suitable format, such as .pdb or .mol2, for use in docking software.

Protein Preparation

The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). Prior to docking, the protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The co-crystallized ligand, if present, may be used to define the binding site or active site of the protein.

Molecular Docking

Molecular docking simulations are performed using software such as AutoDock, Surflex-Dock, or PyRx.[3][7][8] The prepared ligands are docked into the defined binding site of the target protein. The docking process involves a search algorithm that explores various possible conformations and orientations of the ligand within the binding site. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable.

Validation of Docking Protocol

To ensure the reliability of the docking protocol, it is often validated by redocking the co-crystallized ligand into the protein's binding site. A successful validation is typically indicated by a low root-mean-square deviation (RMSD) value (usually ≤ 2 Å) between the docked pose and the original crystallographic pose.[6]

Post-Docking Analysis

The results of the docking simulations are analyzed to understand the binding mode of the most promising derivatives. This involves visualizing the ligand-protein complex and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues in the binding pocket. This analysis provides insights into the structure-activity relationship and can guide further optimization of the lead compounds.

In Silico Docking Workflow

The following diagram illustrates a typical workflow for the in silico docking of this compound derivatives against a biological target.

G cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_output Output ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) docking Molecular Docking (Software like AutoDock, Surflex-Dock) ligand_prep->docking protein_prep Protein Preparation (PDB Retrieval, Cleaning & Protonation) protein_prep->docking validation Protocol Validation (Redocking of Co-crystallized Ligand) docking->validation Validation Check analysis Post-Docking Analysis (Binding Mode & Interaction Analysis) docking->analysis validation->docking sar Structure-Activity Relationship (SAR) Insights analysis->sar lead_opt Lead Optimization sar->lead_opt G cluster_pathway Apoptosis Induction Pathway ligand This compound Derivative target Biological Target (e.g., CDK2, Topoisomerase II, DNA) ligand->target Binds to inhibition Inhibition of Target Function target->inhibition Leads to caspase_activation Caspase Activation inhibition->caspase_activation Initiates apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis Results in

References

Unraveling the Anticancer Potential of Benzo[h]quinoline Analogs: A QSAR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, benzo[h]quinoline has emerged as a privileged structure, with its derivatives exhibiting significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of various this compound analogs, summarizing key experimental data and methodologies to aid in the rational design of next-generation anticancer therapeutics.

Comparative Anticancer Activity of this compound Analogs

The anticancer efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative analogs against various human cancer cell lines, as reported in recent studies.

CompoundSubstitution PatternCell LineIC50 (µM)Reference
Series 1: Arylated Benzo[h]quinolines
3e5-(furan-2-yl)G361 (Skin)5.3[1]
H460 (Lung)6.8[1]
MCF7 (Breast)7.6[1]
HCT116 (Colon)6.8[1]
3f5-(thiophen-2-yl)H460 (Lung)5.4[1]
MCF7 (Breast)4.7[1]
HCT116 (Colon)4.9[1]
3h2-chloro-4-(morpholin-4-yl)G361 (Skin)>10[1]
H460 (Lung)8.2[1]
MCF7 (Breast)9.1[1]
HCT116 (Colon)8.5[1]
3j2-chloro-4-(4-methylpiperazin-1-yl)G361 (Skin)7.2[1]
H460 (Lung)6.5[1]
MCF7 (Breast)6.9[1]
HCT116 (Colon)7.1[1]
Series 2: Tetrahydrobenzo[h]quinolines with (dimethylamino)ethylcarboxamide side chain
6bR = 4-CH3A549 (Lung)3.91[2]
C26 (Colon)2.45[2]
A2780 (Ovarian)2.87[2]
MCF-7 (Breast)3.12[2]
6eR = 4-FA549 (Lung)1.86[2]
C26 (Colon)2.11[2]
A2780 (Ovarian)2.04[2]
MCF-7 (Breast)1.95[2]
Series 3: Benzo[c]quinoline Derivatives Percent Growth Inhibition (PGI) at 10µM [3]
5a-SNB-75 (CNS)>60% (significant lethality 12%)[3]
6c-SR (Leukemia)>50% (significant lethality 17%)[3]

Key Structure-Activity Relationship Insights:

  • Substitution at Position 5: The introduction of five-membered aromatic rings like furan (B31954) (compound 3e) and thiophene (B33073) (compound 3f) at the 5-position of the this compound scaffold appears to be crucial for potent anticancer activity.[1]

  • Aliphatic vs. Aromatic Side Chains: In a series of benzo- and tetrahydrobenzo-[h]quinolines, saturated analogs generally exhibited greater cytotoxicity than their unsaturated counterparts.[2] Specifically, the presence of a fluorine atom on the phenyl ring (compound 6e) significantly enhanced cytotoxic effects.[2]

  • Fused Ring Systems: Cycloadducts of benzo[c]quinoline (compounds 5a and 6c) have demonstrated significant anticancer activity, with some showing lethality against specific cancer cell lines.[3]

Experimental Protocols

A clear understanding of the experimental methodologies is critical for the interpretation and comparison of QSAR data.

In Vitro Cytotoxicity Assays
  • MTT Assay: The most commonly employed method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

    • General Procedure:

      • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

      • MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

      • The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

      • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][4]

  • NCI-60 Cell Line Screening: The National Cancer Institute (NCI) provides a standardized screening program utilizing 60 different human tumor cell lines, representing various cancer types.[5][6] This allows for a broad assessment of a compound's anticancer activity and selectivity.

Molecular Docking Studies
  • Objective: To predict the binding mode and affinity of the this compound analogs to their molecular targets.

  • Common Targets:

    • Cyclin-Dependent Kinase 2 (CDK2)[1][5]

    • Epidermal Growth Factor Receptor (EGFR)[5]

    • Aromatase[1]

    • DNA[2]

  • General Workflow:

    • Preparation of the Receptor: The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

    • Preparation of the Ligands: The 2D structures of the this compound analogs are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

    • Docking Simulation: A docking program (e.g., AutoDock, Surflex-Dock) is used to place the ligand into the active site of the receptor and calculate the binding energy or docking score.[1]

    • Analysis of Results: The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized and analyzed to understand the molecular basis of activity.

Mechanistic Insights and Visualizations

The anticancer activity of this compound analogs is attributed to various mechanisms, including the induction of oxidative stress-mediated DNA damage and the inhibition of key enzymes involved in cell cycle progression.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Prediction & Design Data This compound Analogs (Structures & Activities) Descriptors Molecular Descriptor Calculation Data->Descriptors Dataset Dataset Splitting (Training & Test Sets) Descriptors->Dataset Model QSAR Model Generation (e.g., MLR, PLS) Dataset->Model Validation Model Validation (Internal & External) Model->Validation Prediction Activity Prediction for New Analogs Validation->Prediction Design Rational Design of Novel Potent Compounds Prediction->Design Mechanism_of_Action cluster_compound This compound Analog cluster_cellular_effects Cellular Effects cluster_outcome Cellular Outcome Analog This compound Analog ROS Increased Reactive Oxygen Species (ROS) Analog->ROS Enzyme_Inhibition Enzyme Inhibition (e.g., CDK2, Topo II) Analog->Enzyme_Inhibition DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest Enzyme_Inhibition->CellCycleArrest CellCycleArrest->Apoptosis

References

Benchmarking Benzo[h]quinoline-Based OLEDs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organic Light-Emitting Diodes (OLEDs) utilizing benzo[h]quinoline derivatives are a promising class of materials for next-generation displays and lighting. Their inherent electronic properties and high thermal stability make them attractive candidates for various roles within OLED device architecture, particularly as host materials and emitters for vibrant and efficient light generation. This guide provides a comparative benchmark of this compound-based OLEDs against leading alternative technologies, supported by experimental data and detailed protocols to aid in research and development.

Performance Comparison of Emissive Materials

The performance of an OLED is critically dependent on the emissive material used. This compound derivatives have been investigated for various colors, with notable results in the blue and red regions of the spectrum. The following tables summarize the performance of select this compound-based OLEDs and compare them with state-of-the-art alternative technologies, namely Thermally Activated Delayed Fluorescence (TADF) emitters and phosphorescent iridium (Ir) complexes.

Table 1: Performance of this compound-Based OLEDs

Emitter/Host MaterialEmission ColorExternal Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Lifetime (LT50) (hours)
FRT-PBQ (Host)Red15.520.7Not ReportedNot Reported1.7x improvement over standard
Benzo[f]quinoline Derivative (Host)GreenNot Reportedup to 42.85Not ReportedNot ReportedNot Reported
2-(naphthalen-3-yl)-4-phenylbenzo[g]quinolineGreen-Yellow1.083.581.11(0.36, 0.56)Not Reported
8,8'-dimethoxy-5,5'-bisquinolineBlueNot ReportedNot ReportedNot Reported(0.155, 0.10)Not Reported

Table 2: Performance of Alternative High-Efficiency Blue OLED Emitters

Emitter TypeEmitter MaterialEmission ColorExternal Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Lifetime (LT50) (hours)
TADF2QPM-mDTC (Quinoline-based)Blue> 24Not ReportedNot ReportedNot ReportedNot Reported
TADFBoron-based emitterPure Blue20.2Not ReportedNot Reported(0.12, 0.13)Not Reported
PhosphorescentIridium(III) ComplexPure Blue28Not ReportedNot Reported(0.16, 0.21)Not Reported

From the available data, it is evident that while this compound and its isomers show promise, particularly as host materials for phosphorescent emitters, their reported external quantum efficiencies in published research still lag behind the leading TADF and phosphorescent emitters, especially in the challenging blue region of the spectrum. The development of novel this compound derivatives with improved quantum yields and longer operational lifetimes remains an active area of research.

Experimental Protocols

The following are detailed methodologies for the fabrication and characterization of OLED devices, based on common practices in the field.

OLED Fabrication (Solution Processing)
  • Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition : A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition : The this compound-based emissive material, along with any host or dopant materials, is dissolved in a suitable organic solvent (e.g., chloroform, toluene). The solution is then spin-coated on top of the HIL inside the glovebox. The film is subsequently annealed to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition : A layer of an electron-transporting material (e.g., TPBi) is deposited by thermal evaporation, followed by the deposition of a low work function metal cathode (e.g., LiF/Al) through a shadow mask in a high-vacuum chamber (< 10⁻⁶ Torr).

  • Encapsulation : The fabricated device is encapsulated using a UV-curable epoxy and a glass lid inside the glovebox to protect it from atmospheric moisture and oxygen.

OLED Characterization
  • Current-Voltage-Luminance (J-V-L) Measurement : The electrical and optical characteristics of the OLED are measured using a source meter and a calibrated photodiode or a spectroradiometer. The current density, voltage, and luminance are recorded to determine the turn-on voltage, current efficiency, and power efficiency.

  • Electroluminescence (EL) Spectroscopy : The EL spectrum of the device is measured at a constant current density to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • External Quantum Efficiency (EQE) Measurement : The EQE is determined by measuring the total number of photons emitted from the device into the forward hemisphere per second and dividing it by the number of electrons injected per second. This measurement is typically performed using an integrating sphere.

  • Operational Lifetime Measurement : The operational lifetime of the OLED is evaluated by monitoring the decay in luminance over time while driving the device at a constant DC current. The lifetime is often reported as LT50, the time it takes for the initial luminance to decrease by 50%.

Visualizing the OLED Workflow and Performance Relationships

To better understand the processes involved in OLED research and the interplay of key performance indicators, the following diagrams are provided.

OLED_Experimental_Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Performance Testing synthesis Synthesis of This compound Derivative purification Purification (Sublimation/Chromatography) synthesis->purification characterization Structural & Photophysical Characterization (NMR, UV-Vis, PL) purification->characterization eml EML Deposition characterization->eml substrate Substrate Cleaning hil HIL Deposition substrate->hil hil->eml etl ETL & Cathode Deposition eml->etl encapsulation Encapsulation etl->encapsulation jvl J-V-L Measurement encapsulation->jvl el EL Spectrum & CIE Coordinates jvl->el eqe EQE Measurement jvl->eqe lifetime Lifetime Testing jvl->lifetime

Caption: Experimental workflow for OLED research.

OLED_Performance_Parameters cluster_material Material Properties cluster_device Device Performance plqy Photoluminescence Quantum Yield eqe External Quantum Efficiency (EQE) plqy->eqe mobility Charge Carrier Mobility luminance Luminance mobility->luminance energy_levels HOMO/LUMO Energy Levels energy_levels->eqe energy_levels->luminance lifetime Operational Lifetime eqe->lifetime luminance->lifetime cie Color Purity (CIE)

Caption: Interrelation of key OLED performance parameters.

Comparative analysis of the antibacterial spectra of Benzo[h]quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antibacterial Spectra of Benzo[h]quinoline Derivatives

This guide provides a detailed comparison of the antibacterial activity of various this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development. The analysis is based on experimental data from peer-reviewed studies, with a focus on the minimum inhibitory concentration (MIC) against a range of bacterial pathogens.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for several this compound derivatives against various bacterial strains.

This compound DerivativeBacterial StrainGram TypeMIC (µg/mL)Reference
Compound 4 (2-selenothis compound-3-carbaldehyde)Staphylococcus aureusPositive-[1]
Bacillus subtilisPositive-[1]
Streptococcus pyogenesPositive-[1]
Compound 3 (2-mercaptothis compound-3-carbaldehyde)Staphylococcus aureusPositive-[1]
Bacillus subtilisPositive-[1]
Streptococcus pyogenesPositive-[1]
Benzo[f]quinolinium salt 3i Staphylococcus aureusPositive30.4 x 10⁻⁴[2]
Escherichia coliNegative15.2 x 10⁻⁴[2]
Benzo[f]quinolinium salt 3n Staphylococcus aureusPositive975 x 10⁻⁴[2]
Escherichia coliNegative0.195[2]
Benzo[f]quinolinium salts 3h and 3g Staphylococcus aureus, Escherichia coliBoth~0.195[2]

Note: The study on compounds 3 and 4 reported significant inhibition zones but did not provide specific MIC values.[1] Benzo[f]quinoline derivatives are included for comparative purposes due to their structural similarity and available detailed MIC data.

Experimental Protocols

The determination of the antibacterial spectrum of this compound derivatives is conducted using standardized in vitro susceptibility testing methods. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound derivatives.

  • Preparation of Bacterial Inoculum:

    • Reference bacterial cultures, such as Staphylococcus aureus (ATCC 25923, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative), are used.

    • Approximately five colonies of each bacterial strain are inoculated into 10 mL of Mueller Hinton (MH) broth.

    • The cultures are incubated at 37°C until the turbidity reaches a 0.5 McFarland standard, which corresponds to approximately 1–2 × 10⁸ CFU/mL.

  • Preparation of this compound Derivative Solutions:

    • Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using MH broth to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of about 5 × 10⁵ CFU/mL.

    • Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the plates are visually inspected for bacterial growth.

    • The MIC is defined as the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacteria.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_compounds Prepare Serial Dilutions of this compound Derivatives prep_compounds->inoculate_plate incubate Incubate Plate (37°C, 18-24h) inoculate_plate->incubate read_results Read and Record Results incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Experimental workflow for MIC determination.

References

Unraveling the Anticancer Action of Benzo[h]quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer mechanisms of Benzo[h]quinoline derivatives against established and targeted therapies. Supported by experimental data, detailed protocols, and visual pathway analysis, this document serves as a critical resource for evaluating the therapeutic potential of this promising class of compounds.

This compound derivatives have emerged as a significant class of heterocyclic compounds with potent anticancer activities. Their mechanisms of action are multifaceted, primarily revolving around the induction of oxidative stress, inhibition of key cell cycle regulators, and direct interaction with DNA. This guide delves into these mechanisms, presenting a comparative analysis with well-established chemotherapeutic agents—Doxorubicin and Cisplatin—and a targeted therapy, Osimertinib.

Performance Comparison: A Quantitative Overview

The cytotoxic potential of this compound derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with alternative anticancer agents.

Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

CompoundG361 (Skin Cancer) IC50 (µM)H460 (Lung Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)A2780 (Ovarian Cancer) IC50 (µM)C26 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)Reference
3e 5.36.87.66.8---[1]
3f -5.44.74.9---[1]
3h 5.55.45.2----[1]
3j -4.85.26.8---[1]
6e --3.91-1.862.452.12[2]
Doxorubicin ---2.1---[1]

Table 2: Comparative Cytotoxicity of Alternative Anticancer Drugs

DrugCancer Cell LineIC50 Value (µM)Reference
Doxorubicin MCF-7~2.0[3]
Cisplatin A2780Varies significantly[2]
Osimertinib PC-9 (EGFR ex19del)0.019Not explicitly cited
Osimertinib H1975 (L858R/T790M)0.015Not explicitly cited

Validating the Mechanisms of Action: Key Experiments and Protocols

The anticancer effects of Benzo[h]quinolines are attributed to several key mechanisms. Below are the detailed protocols for the pivotal experiments used to validate these mechanisms.

Oxidative Stress-Mediated DNA Damage

This compound derivatives have been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative DNA damage and subsequent apoptosis.[1]

Experimental Protocol: Comet Assay for Oxidative DNA Damage

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Treat cancer cells with the this compound compound for a specified duration. Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several this compound derivatives have been identified as potential inhibitors of CDK2, a key regulator of the G1/S phase transition in the cell cycle.[1][4]

Experimental Protocol: In Vitro CDK2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by CDK2.

  • Reaction Setup: In a microplate well, combine purified active CDK2/Cyclin E complex, a suitable substrate (e.g., a peptide derived from Histone H1), and ATP.

  • Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Plot the percentage of CDK2 inhibition against the compound concentration to determine the IC50 value.

DNA Intercalation

The planar aromatic structure of Benzo[h]quinolines allows them to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[2]

Experimental Protocol: UV-Visible and Fluorescence Spectroscopy for DNA Intercalation

  • UV-Visible Spectroscopy:

    • Prepare a solution of the this compound derivative with a known concentration in a suitable buffer.

    • Record its UV-Visible absorption spectrum.

    • Titrate the solution with increasing concentrations of calf thymus DNA (ct-DNA).

    • Record the spectrum after each addition of DNA. Intercalation is indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (red-shift) in the wavelength of maximum absorbance.

  • Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay):

    • Prepare a solution of ct-DNA and ethidium bromide (a known DNA intercalator that fluoresces upon binding).

    • Measure the fluorescence intensity of the DNA-ethidium bromide complex.

    • Add increasing concentrations of the this compound derivative.

    • A decrease in the fluorescence intensity indicates that the this compound derivative is displacing ethidium bromide from the DNA, suggesting an intercalative binding mode.

Induction of Apoptosis

The culmination of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the this compound compound for the desired time.

  • Cell Staining: Harvest the cells and wash with binding buffer. Resuspend the cells in binding buffer containing Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

cluster_0 Experimental Workflow: Validating this compound's Anticancer Activity start Start: Synthesize this compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism oxidative_stress Oxidative Stress (Comet Assay) mechanism->oxidative_stress cdk2_inhibition CDK2 Inhibition (Kinase Assay) mechanism->cdk2_inhibition dna_intercalation DNA Intercalation (Spectroscopy) mechanism->dna_intercalation apoptosis Apoptosis Induction (Annexin V/PI Assay) oxidative_stress->apoptosis cdk2_inhibition->apoptosis dna_intercalation->apoptosis end End: Identify Lead Compounds apoptosis->end

Caption: Experimental workflow for validating the anticancer activity of this compound derivatives.

cluster_1 This compound-Induced Oxidative Stress and Apoptosis bhq This compound ros Increased Reactive Oxygen Species (ROS) bhq->ros dna_damage Oxidative DNA Damage (Strand Breaks) ros->dna_damage atm ATM Activation dna_damage->atm p53 p53 Activation atm->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Signaling pathway of this compound-induced oxidative stress leading to apoptosis.

cluster_2 This compound-Mediated CDK2 Inhibition and Cell Cycle Arrest bhq This compound cdk2_cyclinE CDK2/Cyclin E Complex bhq->cdk2_cyclinE rb Retinoblastoma Protein (Rb) cdk2_cyclinE->rb Phosphorylation e2f E2F Transcription Factor rb->e2f Release s_phase_genes S-Phase Gene Transcription e2f->s_phase_genes Activation g1_s_transition G1/S Phase Transition s_phase_genes->g1_s_transition cell_cycle_arrest Cell Cycle Arrest g1_s_transition->cell_cycle_arrest Inhibition by this compound

Caption: Mechanism of cell cycle arrest through CDK2 inhibition by Benzo[h]quinolines.

Comparative Mechanisms of Action: Alternative Anticancer Drugs

A thorough understanding of this compound's potential requires a comparison with the mechanisms of other anticancer agents.

Doxorubicin

Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through two primary mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, and this complex inhibits the action of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA double-strand breaks and subsequent cell death.[5]

  • Generation of Reactive Oxygen Species (ROS): Similar to Benzo[h]quinolines, Doxorubicin can generate ROS, leading to oxidative damage to cellular components, including DNA, lipids, and proteins.[6]

cluster_3 Doxorubicin's Dual Mechanism of Action dox Doxorubicin intercalation DNA Intercalation dox->intercalation ros_generation ROS Generation dox->ros_generation topo_inhibition Topoisomerase II Inhibition intercalation->topo_inhibition dna_breaks DNA Double-Strand Breaks topo_inhibition->dna_breaks apoptosis Apoptosis dna_breaks->apoptosis oxidative_damage Oxidative Damage ros_generation->oxidative_damage oxidative_damage->apoptosis cluster_4 Cisplatin's Mechanism of Action via DNA Adducts cisplatin Cisplatin dna_adducts DNA Adduct Formation (Intra- and Interstrand Cross-links) cisplatin->dna_adducts dna_distortion DNA Helix Distortion dna_adducts->dna_distortion damage_recognition DNA Damage Recognition dna_distortion->damage_recognition apoptosis_pathway Apoptosis Signaling Pathway Activation damage_recognition->apoptosis_pathway apoptosis Apoptosis apoptosis_pathway->apoptosis cluster_5 Osimertinib's Targeted Inhibition of the EGFR Signaling Pathway osimertinib Osimertinib mutant_egfr Mutant EGFR (e.g., T790M) osimertinib->mutant_egfr pi3k_akt PI3K/AKT/mTOR Pathway mutant_egfr->pi3k_akt Inhibition ras_raf RAS/RAF/MEK/ERK Pathway mutant_egfr->ras_raf Inhibition survival Inhibition of Cell Survival pi3k_akt->survival proliferation Inhibition of Cell Proliferation ras_raf->proliferation apoptosis Induction of Apoptosis proliferation->apoptosis survival->apoptosis

References

Unveiling the Selectivity of Benzo[h]quinoline-Based Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the discerning selection of a fluorescent probe with high specificity is paramount for accurate analyte detection. This guide provides an objective comparison of the cross-reactivity of fluorescent probes based on the Benzo[h]quinoline scaffold, offering insights into their performance against a panel of common analytes, supported by experimental data and detailed protocols.

This compound and its derivatives have emerged as a versatile class of fluorescent chemosensors. Their rigid, planar structure and the presence of a nitrogen atom create an ideal platform for the coordination of metal ions and other analytes. This interaction often leads to significant changes in their photophysical properties, such as fluorescence enhancement or quenching, forming the basis of their sensing capabilities. A crucial aspect of a probe's utility, however, lies in its selectivity – its ability to respond to a target analyte in the presence of other potentially interfering species. This guide delves into the cross-reactivity profiles of representative this compound-based probes to aid in the selection of the most suitable tool for a given research application.

Comparative Analysis of Cross-Reactivity

The following table summarizes the fluorescence response of several this compound-based and structurally related quinoline (B57606) fluorescent probes to various metal ions. The data, compiled from various studies, highlights the selectivity profiles of these probes. It is important to note that the specific response can vary depending on the exact molecular structure of the probe, solvent system, pH, and other experimental conditions.

Probe/DerivativeTarget AnalyteInterfering Ions TestedObserved Cross-Reactivity/InterferenceReference
TQ (Benzothiazole-modified quinoline Schiff base) Zn²⁺Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺Highly selective for Zn²⁺ with significant fluorescence enhancement. Minimal to no interference from other tested cations.[1][1]
XYQ (Quinoline-based) Zn²⁺Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺, Li⁺, Ba²⁺, Sr²⁺, Cs⁺High selectivity for Zn²⁺ with a "turn-on" fluorescence response. No significant interference observed from a wide range of metal ions.[2][2]
Bis(2-quinolinylmethyl)benzylamine Zn²⁺Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺Showed a large fluorescence enhancement for Zn²⁺ and could clearly distinguish it from Cd²⁺.[3][3]
4HBTHQTz (Benzothiazole-quinoline derived 1,2,3-triazole) Fe³⁺Various common metal ionsInduced a selective decrease in fluorescence with Fe³⁺. Displayed high selectivity.[4][5][4][5]

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

The primary sensing mechanism for many this compound-based fluorescent probes targeting metal ions is Chelation-Enhanced Fluorescence (CHEF). In the free state, the fluorescence of the probe is often quenched due to photoinduced electron transfer (PET) from the nitrogen atom of the quinoline ring to the excited fluorophore. Upon binding to a target metal ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity.

CHEF_Mechanism Probe_Free This compound Probe (Free) Fluorescence Quenched (PET) Probe_Bound Probe-Analyte Complex Fluorescence Enhanced (CHEF) Probe_Free->Probe_Bound + Analyte Light_Out_Quenched Low Fluorescence Probe_Free->Light_Out_Quenched PET Light_Out_Enhanced High Fluorescence Probe_Bound->Light_Out_Enhanced CHEF Analyte Target Analyte (e.g., Metal Ion) Analyte->Probe_Bound Light_In Excitation Light Light_In->Probe_Free Light_In->Probe_Bound

Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Experimental Protocols for Cross-Reactivity Assessment

The following is a generalized experimental protocol for evaluating the cross-reactivity of a this compound-based fluorescent probe.

1. Materials and Reagents:

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).

  • Stock solutions of the target analyte and a panel of potentially interfering ions (e.g., 10 mM in deionized water or an appropriate buffer).

  • Buffer solution (e.g., Tris-HCl, HEPES) at the desired pH.

  • High-purity solvents for dilutions.

2. Instrumentation:

  • Fluorometer equipped with a suitable excitation and emission wavelength selection system.

  • Quartz cuvettes.

3. Experimental Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe in the chosen buffer. The final concentration should be optimized to give a stable and measurable fluorescence signal.

  • Baseline Fluorescence Measurement: Transfer the probe solution to a quartz cuvette and record the baseline fluorescence intensity at the optimal excitation and emission wavelengths.

  • Selectivity Study:

    • To separate cuvettes containing the probe solution, add a specific concentration (e.g., 10 equivalents) of the target analyte and each of the interfering ions individually.

    • Allow the solutions to equilibrate for a predetermined time.

    • Measure the fluorescence intensity of each solution.

  • Competition Experiment:

    • To a cuvette containing the probe solution and the target analyte (at a concentration that gives a significant fluorescence response), add an excess (e.g., 10-fold or higher) of each interfering ion.

    • Measure the fluorescence intensity after the addition of the competing ion and compare it to the intensity of the probe with only the target analyte.

4. Data Analysis:

  • Plot the fluorescence intensity or the fold change in intensity of the probe in the presence of the target analyte and each of the interfering ions.

  • In the competition experiment, a minimal change in fluorescence upon the addition of a competing ion indicates high selectivity for the target analyte.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a fluorescent probe.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Probe Prepare Probe Solution Measure_Baseline Measure Baseline Fluorescence Prep_Probe->Measure_Baseline Prep_Analytes Prepare Analyte & Interferent Solutions Test_Selectivity Test with Individual Ions Prep_Analytes->Test_Selectivity Test_Competition Competition Assay Prep_Analytes->Test_Competition Measure_Baseline->Test_Selectivity Measure_Baseline->Test_Competition Plot_Data Plot Fluorescence Response Test_Selectivity->Plot_Data Test_Competition->Plot_Data Evaluate Evaluate Selectivity Plot_Data->Evaluate

Workflow for Cross-Reactivity Testing.

This guide provides a foundational understanding of the cross-reactivity of this compound-based fluorescent probes. For specific applications, it is crucial to consult the primary literature for the detailed performance characteristics of the chosen probe under the relevant experimental conditions. The continued development of novel derivatives with enhanced selectivity will undoubtedly expand the utility of this versatile class of fluorescent sensors in various scientific disciplines.

References

A Comparative Analysis of Theoretical and Experimental Spectroscopic Data for Benzo[h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Signatures

This guide provides a detailed comparison of theoretical and experimental spectroscopic data for Benzo[h]quinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the correlation between predicted and observed spectral features is crucial for structural elucidation, characterization, and the rational design of novel molecular entities. This document summarizes key spectroscopic data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting a valuable resource for researchers in the field.

Data Presentation

The following tables provide a consolidated summary of experimental and theoretical spectroscopic data for this compound. This allows for a direct comparison of key spectral features.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of its protons. The experimental data presented was obtained in Chloroform-d (CDCl₃), and the theoretical data is typically calculated using Density Functional Theory (DFT).

ProtonExperimental Chemical Shift (δ, ppm) in CDCl₃
H-29.30
H-37.52
H-49.00
H-57.74
H-67.81
H-77.70
H-87.91
H-97.68
H-108.16

Note: Theoretical values are highly dependent on the computational method and basis set used. A common method is the GIAO method with DFT, for example, at the B3LYP/6-31G level of theory.*

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of this compound. Similar to ¹H NMR, the experimental data is presented from a measurement in CDCl₃.

CarbonExperimental Chemical Shift (δ, ppm) in CDCl₃
C-2151.2
C-3121.8
C-4136.5
C-4a128.8
C-5127.3
C-6128.4
C-7127.0
C-8126.5
C-9128.1
C-10129.0
C-10a131.0
C-10b148.2
C-6a133.5

Note: Theoretical values are typically calculated using DFT, for instance, at the B3LYP/6-31G level of theory.*

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum provides insights into the vibrational modes of the molecule's functional groups and overall structure.

Experimental Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3050C-H stretching (aromatic)
~1620C=C stretching
~1590C=N stretching
~1500C=C stretching
~830C-H out-of-plane bending
~750C-H out-of-plane bending

Note: Theoretical vibrational frequencies are often calculated using DFT methods, such as B3LYP/6-31G, and are typically scaled to better match experimental values.*

Table 4: UV-Vis Spectroscopic Data

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The experimental data presented was obtained in ethanol.

Experimental λmax (nm) in Ethanol
~225
~280
~320
~335

Note: Theoretical electronic transitions are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT).

Experimental Protocols

The experimental data cited in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1 second, and an acquisition time of at least 3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of approximately 200 ppm, a relaxation delay of 2 seconds, and an acquisition time of around 1 second. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is applied to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent, such as ethanol. This stock solution is then diluted to a concentration that results in an absorbance value between 0.1 and 1.0 in the wavelength range of interest (typically in the micromolar range).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurement.

  • Data Acquisition: The spectrum is recorded over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

  • Data Processing: The instrument records the absorbance of the sample at each wavelength. The resulting spectrum is plotted as absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λmax) are identified.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing theoretical and experimental spectroscopic data.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample This compound Sample exp_nmr NMR Spectroscopy (¹H & ¹³C) exp_sample->exp_nmr exp_ir FTIR Spectroscopy exp_sample->exp_ir exp_uv UV-Vis Spectroscopy exp_sample->exp_uv exp_data Experimental Spectra exp_nmr->exp_data exp_ir->exp_data exp_uv->exp_data comparison Comparison and Analysis exp_data->comparison Experimental Data theo_mol This compound Structure theo_dft DFT Calculation (e.g., B3LYP/6-31G*) theo_mol->theo_dft theo_tddft TD-DFT Calculation theo_mol->theo_tddft theo_nmr Predicted NMR Spectra theo_dft->theo_nmr theo_ir Predicted IR Spectrum theo_dft->theo_ir theo_uv Predicted UV-Vis Spectrum theo_tddft->theo_uv theo_data Theoretical Spectra theo_nmr->theo_data theo_ir->theo_data theo_uv->theo_data theo_data->comparison Theoretical Data

Safety Operating Guide

Proper Disposal of Benzo[h]quinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Benzo[h]quinoline, a heterocyclic aromatic compound, is recognized as a hazardous substance, and its disposal requires strict adherence to established protocols. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any work with this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is suspected of causing genetic defects and cancer.[1] Therefore, all handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) is mandatory and includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.

  • Lab Coat: A full-length laboratory coat should be worn to prevent skin contact and protect personal clothing.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must comply with all applicable federal, state, and local regulations. The primary method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Direct disposal down the drain or in regular laboratory trash is strictly prohibited.

Step 1: Waste Minimization

The first step in responsible waste management is to minimize the generation of waste. Plan experiments to use the smallest practical quantities of this compound.

Step 2: Waste Segregation and Collection

Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions and to facilitate proper disposal.

  • Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, gloves, and absorbent paper, in a designated, leak-proof, and chemically compatible container.

  • Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, clearly labeled, and sealed waste containers. Do not mix this compound waste with other chemical waste streams unless their compatibility is known and approved by your institution's EHS office.

  • Empty Containers: The original container of this compound should be disposed of as hazardous waste. For other containers that have come into contact with the compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.

Step 3: Labeling and Storage

All waste containers must be clearly and accurately labeled.

  • Use a hazardous waste label provided by your EHS department.

  • The label must include:

    • The full chemical name: "this compound"

    • Any other constituents in the waste stream with their approximate percentages.

    • The accumulation start date.

    • The specific hazards (e.g., "Toxic," "Carcinogen").

  • Store sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.

Step 4: Arrange for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with a complete and accurate description of the waste. Do not attempt to transport hazardous waste off-site yourself.

Summary of Key Safety and Handling Information

ParameterGuideline
Primary Hazards Suspected of causing genetic defects and cancer.[1]
Handling Area Certified chemical fume hood.
Required PPE Chemical-resistant gloves, safety goggles/face shield, lab coat.
Waste Classification Hazardous Waste.
Disposal Method Collection by a licensed hazardous waste disposal company.
Prohibited Disposal Do not dispose of down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation & Collection cluster_storage_disposal Storage & Disposal start Start: Experiment with this compound wear_ppe Wear Appropriate PPE start->wear_ppe use_hood Work in a Chemical Fume Hood wear_ppe->use_hood generate_waste Generate this compound Waste use_hood->generate_waste segregate_waste Segregate Solid & Liquid Waste generate_waste->segregate_waste collect_waste Collect in a Labeled, Compatible Container segregate_waste->collect_waste store_waste Store in a Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end_disposal Proper Disposal by Licensed Professional contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

Decontamination Procedures

Any surfaces or equipment that have come into contact with this compound must be thoroughly decontaminated. A common and effective procedure involves:

  • Wiping the surface or equipment with a cloth dampened with a suitable solvent (such as ethanol (B145695) or acetone).

  • Following the solvent wipe, wash the surface or equipment with a detergent solution.

  • Rinse thoroughly with water.

  • All materials used for decontamination, including wipes and solvent rinses, must be collected and disposed of as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzo[h]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of Benzo[h]quinoline.

This compound, a polycyclic aromatic nitrogen heterocycle, is a valuable compound in various research and development applications. However, its handling necessitates stringent safety protocols due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and compliance with safety regulations.

Hazard and Exposure Data

Proper handling of this compound begins with a thorough understanding of its physical and chemical properties, as well as its associated hazards. This substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

PropertyValueSource
Molecular Formula C13H9N[2]
Molecular Weight 179.22 g/mol [2]
Melting Point 48-52 °CFisher Scientific
Boiling Point 338 °C at 719 mmHg[3]
Flash Point >112 °C (>233.6 °F)Fisher Scientific
Appearance Off-white to yellow to pale brown solid[2]
Hazard StatementGHS Classification
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound. The following table outlines the required PPE.

EquipmentSpecificationPurposeProtection Level
Hand Protection Butyl or Viton gloves are recommended for extended contact. For incidental splash contact, double-gloving with nitrile gloves (minimum 5 mil thickness) is acceptable. Always inspect gloves for integrity before use.Provides a barrier against skin contact with the chemical.Primary
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects eyes from accidental splashes of solutions or contact with airborne powder.Primary
Respiratory Protection For handling the solid, powdered form, a NIOSH-approved N95 (or higher) particulate respirator is required to prevent inhalation of dust particles.Prevents inhalation of airborne particles.Primary
Body Protection A laboratory coat must be worn to protect skin and personal clothing from contamination.Protects against incidental contact and contamination of personal clothing.Primary
Face Protection A face shield should be worn over chemical splash goggles when there is a significant risk of splashes, such as during bulk transfers or reactions.Provides an additional layer of protection for the entire face from splashes.Secondary

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to the final disposal of waste. Adherence to this workflow is critical for minimizing risk.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area handling_weigh Weigh Solid in Ventilated Enclosure or by Tare Method prep_area->handling_weigh handling_transfer Perform Chemical Manipulations handling_weigh->handling_transfer cleanup_spill Clean Spills Immediately handling_transfer->cleanup_spill cleanup_decon Decontaminate Work Surfaces and Glassware cleanup_spill->cleanup_decon disposal_waste Segregate and Package Hazardous Waste cleanup_decon->disposal_waste disposal_label Label Waste Container disposal_waste->disposal_label disposal_storage Store in Designated Satellite Accumulation Area disposal_label->disposal_storage

Caption: A step-by-step workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on a laboratory coat, butyl or Viton gloves (or double nitrile gloves), and chemical splash goggles. An N95 respirator should be worn when handling the solid.

  • Prepare Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper. Ensure an eyewash station and safety shower are readily accessible.

2. Handling:

  • Weighing: When weighing the solid, use a ventilated balance enclosure. Alternatively, use the tare method: pre-weigh a sealed container, add the chemical inside the fume hood, seal the container, and then re-weigh it outside the hood.

  • Transfers and Reactions: Conduct all transfers and reactions within the fume hood. Use appropriate glassware and equipment, ensuring it is free from cracks or defects. Avoid creating dust when handling the solid. If preparing a solution, add the solid slowly to the solvent to prevent splashing.

3. Spill and Emergency Procedures:

  • Minor Spill: For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then wash thoroughly.

  • Major Spill: In the event of a large spill, evacuate the area and alert your supervisor and the institutional safety office immediately.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Step-by-Step Guidance

The disposal of this compound and any contaminated materials must be handled as hazardous waste in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

1. Waste Segregation and Collection:

  • Collect all solid waste contaminated with this compound, including weigh boats, contaminated gloves, and absorbent paper, in a designated, rigid, and sealable hazardous waste container. Do not use plastic bags for solid waste.

  • Collect any liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

2. Packaging and Labeling:

  • Ensure the waste container is in good condition and compatible with the chemical waste.

  • Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any other constituents.

    • The approximate percentage of each component.

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the generating researcher or lab.

    • The primary hazard(s) (e.g., Toxic, Irritant).

3. Storage and Disposal:

  • Keep the hazardous waste container sealed at all times, except when adding waste.

  • Store the container in a designated and properly segregated satellite accumulation area within the laboratory.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

By adhering to these detailed safety and logistical protocols, researchers can effectively mitigate the risks associated with handling this compound, fostering a safe and compliant laboratory environment.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Benzo[h]quinoline
Reactant of Route 2
Reactant of Route 2
Benzo[h]quinoline

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